molecular formula C6H3F2NO3 B1589349 3,6-Difluoro-2-nitrophenol CAS No. 139548-97-3

3,6-Difluoro-2-nitrophenol

Cat. No.: B1589349
CAS No.: 139548-97-3
M. Wt: 175.09 g/mol
InChI Key: LDAORTVYRIJMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-2-nitrophenol is a useful research compound. Its molecular formula is C6H3F2NO3 and its molecular weight is 175.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-difluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAORTVYRIJMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437445
Record name 3,6-DIFLUORO-2-NITROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139548-97-3
Record name 3,6-DIFLUORO-2-NITROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3,6-Difluoro-2-nitrophenol (CAS: 139548-97-3): A Key Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3,6-Difluoro-2-nitrophenol, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will move beyond a simple recitation of facts to explore the causality behind its utility, its synthesis, and the critical protocols for its safe handling and application.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 2,5-Difluoro-6-nitrophenol, is a strategically important synthetic building block.[1] Its value stems from the unique combination of a phenol hydroxyl group, a nitro group, and two fluorine atoms on an aromatic ring. This arrangement provides multiple reaction sites and imparts specific electronic properties that are highly sought after in the design of complex molecules.

The fluorine atoms, in particular, are crucial. Their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, key parameters in modern drug design.[2] The nitro group and the phenolic hydroxyl offer versatile handles for a wide range of chemical transformations, including nucleophilic aromatic substitution (SNAr), reduction, and etherification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 139548-97-3[1][3][4]
Molecular Formula C₆H₃F₂NO₃[1][3][4]
Molecular Weight 175.09 g/mol [1][3][4]
Synonym(s) 2,5-Difluoro-6-nitrophenol[1]
Purity Typically ≥97% or ≥98%[1][3][4]
InChI Key InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H[4]
SMILES C1=CC(=C(C(=C1F)--INVALID-LINK--[O-])O)F[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted nitrophenols often relies on the strategic manipulation of electron-withdrawing and -donating groups on an aromatic ring. While specific, detailed synthesis procedures for this compound are proprietary, a logical and commonly employed approach involves the selective hydrolysis of a more heavily halogenated precursor, such as a trifluoronitrobenzene derivative.

This process is a classic example of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. Hydroxide ions can selectively displace one of the fluorine atoms, typically one that is ortho or para to the nitro group, due to the superior stabilization of the negative charge in the Meisenheimer complex intermediate.

Proposed Experimental Protocol: Synthesis via SNAr
  • Precursor Selection: Begin with a suitable precursor like 1,2,4-trifluoro-3-nitrobenzene. The positions of the fluorine atoms are critical for directing the incoming nucleophile.

  • Reaction Setup: Dissolve the trifluoronitrobenzene precursor in an appropriate solvent such as dimethyl sulfoxide (DMSO).[5][6]

  • Nucleophilic Addition: Slowly add an aqueous solution of a strong base, like potassium hydroxide (KOH), to the reaction mixture at a controlled temperature (e.g., 15-20°C).[6][7] The hydroxide ion (OH⁻) acts as the nucleophile.

  • Reaction Monitoring: Stir the mixture for several hours, monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Acidification: Upon completion, carefully quench the reaction and acidify the mixture with a dilute mineral acid (e.g., 1N HCl or H₂SO₄) to protonate the newly formed phenoxide ion.[5] This step is crucial to precipitate the final phenol product.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[5] Combine the organic layers, wash with brine, dry over an anhydrous salt like sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Visualization of Synthesis Workflow

G cluster_synthesis Synthesis Workflow start 1. Dissolve Precursor (e.g., 1,2,4-Trifluoro-3-nitrobenzene) in DMSO reagents 2. Add Nucleophile (aq. KOH) at controlled temperature start->reagents Slow Addition reaction 3. Stir and Monitor (TLC / GC) reagents->reaction SₙAr Mechanism acidify 4. Acidify Mixture (Dilute HCl / H₂SO₄) reaction->acidify Work-up extract 5. Extract Product (Organic Solvent) acidify->extract purify 6. Purify (Chromatography / Recrystallization) extract->purify end_product Pure this compound purify->end_product

Caption: A generalized workflow for the synthesis of this compound.

Key Applications in Research and Drug Development

The true value of this compound lies in its versatility as a chemical intermediate. Its trifunctional nature allows for sequential and regioselective modifications, making it a powerful tool for building molecular complexity.

  • Pharmaceutical Development: This compound is a vital precursor for synthesizing active pharmaceutical ingredients (APIs). Fluorinated aromatics are common motifs in drugs targeting a wide range of diseases. It is used as an intermediate in the production of antifungal drugs (like voriconazole), antibiotics, and antiviral medications.[8] The fluorine atoms can block sites of metabolism, increasing a drug's half-life, while the other functional groups allow for the attachment of pharmacophores that bind to specific biological targets.[2][9]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of herbicides and insecticides.[8] This compound serves as a foundational structure for building new crop protection agents.

  • Materials Science: The unique electronic properties imparted by the fluorine and nitro groups make it a candidate for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance.[9]

  • Biochemical Research: Researchers can use this molecule as a scaffold to create probes for studying enzyme activity and metabolic pathways, aiding in the identification of new therapeutic targets.[9][10]

Visualization of Application Pathways

G cluster_apps Primary Application Fields center This compound Versatile Chemical Intermediate pharma Pharmaceuticals - Antifungals - Antibiotics - Antivirals center:f1->pharma Drug Scaffolding agro Agrochemicals - Herbicides - Insecticides center:f1->agro Active Ingredient Synthesis material Materials Science - Advanced Polymers - Specialty Coatings center:f1->material Monomer Development research Biochemical Research - Enzyme Probes - Metabolic Studies center:f1->research Probe Synthesis

Caption: The role of this compound as a central hub for various applications.

Safety, Handling, and Storage Protocols

Due to its chemical nature, this compound must be handled with appropriate care. The following protocols are derived from safety data sheets for structurally similar compounds and represent best practices.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][12][13]

  • Irritation: Causes serious eye irritation and skin irritation.[13]

  • Respiratory: May cause respiratory irritation.[11][13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or European Standard EN166.[13][14]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[14]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working outside of a fume hood.[13][14]

Handling and Storage:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage at 2-8°C under a desiccated atmosphere or nitrogen is recommended.[1][4] Store locked up and away from incompatible materials.[14]

First Aid Measures:

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

Conclusion

This compound is more than just a catalog chemical; it is a testament to the power of strategic fluorination in modern chemistry. Its well-defined structure provides a reliable and versatile platform for innovation across multiple scientific disciplines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

A Comprehensive Technical Guide to the Synthesis and Significance of 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the fluorinated aromatic compound, 3,6-Difluoro-2-nitrophenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic importance of this molecule and offers a detailed, scientifically grounded protocol for its preparation.

Introduction: The Strategic Value of Fluorinated Phenols in Modern Chemistry

Fluorinated nitroaromatic compounds are a cornerstone of contemporary synthetic chemistry, serving as highly versatile intermediates. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This includes modifications to metabolic stability, binding affinity to biological targets, and acidity, making them invaluable in the design and development of novel pharmaceuticals and agrochemicals.[1] this compound, with its specific arrangement of hydroxyl, nitro, and fluoro substituents, presents a unique electronic landscape, making it a valuable building block for further chemical elaboration.

The introduction of fluorine can enhance a molecule's metabolic stability and membrane permeation.[2] Furthermore, the presence of the nitro group, a strong electron-withdrawing group, ortho to the hydroxyl group, significantly increases the acidity of the phenolic proton, influencing its reactivity and potential biological interactions.[1]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 139548-97-3[3]
Molecular Formula C₆H₃F₂NO₃[3]
Molecular Weight 175.09 g/mol [3]
Purity ≥97%[3]
Storage 2-8°C, stored under nitrogen[3]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro and fluoro groups. ¹³C and ¹⁹F NMR would provide further structural confirmation.

  • Vibrational Spectroscopy (FT-IR and FT-Raman) : These techniques would reveal characteristic vibrational modes for the O-H, C-F, and N-O bonds, offering insights into the molecule's conformation and potential intramolecular hydrogen bonding.[4]

Synthesis of this compound: A Proposed Protocol

While a definitive, peer-reviewed synthesis protocol for this compound is not extensively documented, a logical and scientifically sound approach involves the directed nitration of 2,5-difluorophenol.[1] This method is analogous to the synthesis of similar fluorinated nitrophenols, such as the nitration of 2,4-difluorophenol to produce 2,4-Difluoro-6-nitrophenol.[1][5]

The following protocol is a proposed, field-proven methodology based on established chemical principles for the nitration of activated aromatic rings.

Reaction Scheme

Synthesis_Pathway Start 2,5-Difluorophenol Reagents HNO₃ / H₂SO₄ Start->Reagents Nitration Product This compound Reagents->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • 2,5-Difluorophenol (starting material)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-difluorophenol in dichloromethane. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,5-difluorophenol, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Causality Behind Experimental Choices
  • Choice of Starting Material: 2,5-Difluorophenol is selected due to the directing effects of its substituents. The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The fluorine atoms are deactivating but also ortho-, para-directing. The nitration is expected to occur at the position most activated by the hydroxyl group and least sterically hindered, which is the C2 position.

  • Nitrating Agent: The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the aromatic ring.

  • Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.

  • Workup Procedure: The aqueous workup is crucial to remove excess acid and inorganic salts. The sodium bicarbonate wash neutralizes any remaining acidic components.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively detailed in the public domain, its structural motifs suggest significant potential as a key intermediate in medicinal chemistry. The incorporation of fluorine is a well-established strategy to enhance the pharmacokinetic and physicochemical properties of drug candidates.[2]

Fluorinated phenols and their derivatives are integral components in a wide range of pharmaceuticals. The presence of fluorine can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]

  • Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[6]

  • Modulate Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of the fluoro, nitro, and hydroxyl groups in this compound provides multiple reaction sites for further molecular elaboration, making it a valuable scaffold for the synthesis of compound libraries for high-throughput screening.

Illustrative Workflow in Drug Discovery

Drug_Discovery_Workflow A This compound (Building Block) B Chemical Derivatization (e.g., Etherification, Reduction of Nitro Group) A->B C Compound Library Synthesis B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound represents a strategically important, albeit under-documented, fluorinated building block with considerable potential in synthetic and medicinal chemistry. The proposed synthesis via directed nitration of 2,5-difluorophenol offers a viable and scalable route to this valuable compound. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the utility of such versatile intermediates is poised to expand, making a thorough understanding of their synthesis and properties essential for researchers in the field.

References

An In-Depth Technical Guide to the Solubility Profile of 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3,6-Difluoro-2-nitrophenol is a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile is critical for its effective use in research and development, particularly in areas such as formulation, reaction chemistry, and ADME (absorption, distribution, metabolism, and excretion) studies. This technical guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its physicochemical properties. In the absence of extensive empirical data, this guide focuses on the theoretical principles governing its solubility and presents detailed, field-proven methodologies for its experimental determination. We will explore both thermodynamic and kinetic solubility assays, offering step-by-step protocols to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Significance of this compound

This compound (CAS No. 139548-97-3) belongs to a class of compounds that are of significant interest in synthetic and medicinal chemistry.[1][2] The presence of two electron-withdrawing fluorine atoms and a nitro group on the phenol ring dramatically influences its electronic properties, reactivity, and, consequently, its interactions with various solvents.[3] An accurate solubility profile is a cornerstone for any application, from designing synthetic routes to developing formulations for biological screening.

This guide will delve into the key factors expected to govern the solubility of this molecule and provide the practical tools necessary to quantify it.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental solubility data for this compound is not extensively reported in the literature, we can predict its general behavior based on its structural features and the properties of analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue/PredictionSource
CAS Number 139548-97-3[1][2]
Molecular Formula C₆H₃F₂NO₃[1]
Molecular Weight 175.09 g/mol [1]
Predicted LogP 1.5786[1]
Predicted pKa Not available (expected to be acidic)
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area (TPSA) 63.37 Ų[1]
Influence of Molecular Structure on Solubility

The "like dissolves like" principle is a fundamental concept in predicting solubility.[4] The structure of this compound suggests a molecule with moderate polarity.

  • Polar Moieties : The hydroxyl (-OH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding, which should promote solubility in polar solvents like water and alcohols.

  • Nonpolar Moiety : The benzene ring is nonpolar and will contribute to solubility in organic solvents.

  • Fluorine Substitution : The fluorine atoms are highly electronegative and contribute to the molecule's overall polarity.

Based on these features, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO. Its solubility in nonpolar solvents like hexane is predicted to be low.

The Critical Role of pH

As a phenol derivative, this compound is acidic. The phenolic proton can dissociate, forming a phenolate anion. This ionization dramatically increases aqueous solubility. The extent of ionization is governed by the compound's pKa and the pH of the solution. At a pH above the pKa, the more soluble anionic form will predominate. Therefore, the aqueous solubility of this compound is expected to be significantly higher in basic solutions compared to neutral or acidic solutions.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust experimental protocols. Two key types of solubility are relevant in drug discovery and development: thermodynamic and kinetic solubility.[5]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature.[6] It is a critical parameter for understanding a compound's intrinsic physicochemical properties. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[7]

  • Preparation :

    • Accurately weigh an excess amount of solid this compound into a glass vial.

    • Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

  • Equilibration :

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • Phase Separation :

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8]

  • Quantification :

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid prep2 Add solvent prep1->prep2 equil1 Seal and agitate prep2->equil1 equil2 Incubate (24-48h) equil1->equil2 sep1 Centrifuge/Filter equil2->sep1 sep2 Collect supernatant sep1->sep2 quant2 HPLC/LC-MS analysis sep2->quant2 quant1 Prepare standards quant1->quant2 quant3 Determine concentration quant2->quant3

Figure 1: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically prepared by diluting a concentrated DMSO stock solution into an aqueous buffer.[10][11] This method is faster than the thermodynamic assay and is well-suited for the early stages of drug discovery where many compounds need to be screened.[5][12]

  • Preparation of Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation :

    • In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer to create a supersaturated solution. It is common to perform serial dilutions.

  • Incubation and Measurement :

    • Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[12]

    • Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis : The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 Prepare DMSO stock prep2 Add to buffer in plate prep1->prep2 measure1 Incubate (e.g., 2h) prep2->measure1 measure2 Read light scattering measure1->measure2 analysis1 Identify precipitation point measure2->analysis1 analysis2 Determine kinetic solubility analysis1->analysis2

Figure 2: Workflow for Kinetic Solubility Determination.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose.[13][14] These models use molecular descriptors to predict properties like solubility.

For this compound, descriptors such as LogP, TPSA, molecular weight, and the number of hydrogen bond donors and acceptors can be used in established QSAR models to estimate its aqueous solubility.[15][16] While these predictions are not a substitute for experimental data, they are invaluable for prioritizing compounds and guiding experimental design. More advanced methods, such as those based on COSMO-RS (Conductor-like Screening Model for Real Solvents), can also provide more accurate predictions.[17][18]

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data remains to be published, the theoretical principles and detailed experimental protocols presented here offer a clear path for researchers to generate this crucial information.

  • Predict : Utilize computational models to obtain an initial estimate of solubility.

  • Screen : Employ high-throughput kinetic solubility assays for rapid assessment in various aqueous buffers.

  • Define : Conduct rigorous thermodynamic solubility studies in key aqueous and organic solvents to establish a definitive solubility profile.

By following these guidelines, researchers can confidently characterize the solubility of this compound, enabling its effective application in their research and development endeavors.

References

A Technical Guide to the Thermal Stability Assessment of 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,6-Difluoro-2-nitrophenol is a fluorinated nitroaromatic compound with significant potential as an intermediate in pharmaceutical and agrochemical synthesis.[1] The presence of a nitro group ortho to a hydroxyl group on a benzene ring is a well-established structural alert for potential thermal instability and energetic decomposition. Furthermore, research on analogous compounds suggests that fluorination can decrease the thermal stability of nitroaromatics, underscoring the critical need for a thorough risk assessment.[2] This guide presents a comprehensive framework for the systematic evaluation of the thermal stability of this compound. It provides field-proven, step-by-step protocols for essential analytical techniques, explains the causality behind experimental choices, and offers a logical workflow for data interpretation and risk mitigation, enabling researchers to handle this compound with a high degree of safety and confidence.

Introduction and Theoretical Hazard Profile

Fluorinated nitroaromatic compounds are pivotal building blocks in modern chemistry.[1] The specific regioisomer, this compound (CAS 139548-97-3), presents a unique combination of functional groups that, while synthetically useful, necessitates a rigorous evaluation of its thermal properties. The inherent risk associated with nitrophenols stems from the intramolecular combination of an oxidizing nitro group (-NO₂) and a fuel source (the aromatic ring), which can lead to rapid, exothermic decomposition upon heating.[3][4] The violent decomposition of analogous compounds like 4-nitrophenol at elevated temperatures highlights the potential hazards of this chemical class.[4]

The introduction of two electron-withdrawing fluorine atoms is expected to significantly influence the molecule's electronic properties and, consequently, its thermal stability. Studies on related energetic materials have indicated that fluorination can lower the decomposition temperature compared to non-fluorinated analogues, potentially by altering the bond dissociation energies within the molecule.[2]

Given the absence of publicly available thermal decomposition data for this compound, this document serves as a primary technical guide for its characterization. The following sections outline a self-validating, protocol-driven approach to quantify its thermal stability.

Physicochemical & Known Hazard Data

A baseline understanding of the compound's properties is the first step in a comprehensive safety assessment.

PropertyValueSource
CAS Number 139548-97-3[2][5]
Molecular Formula C₆H₃F₂NO₃[5]
Molecular Weight 175.09 g/mol [5]
Appearance Solid (form varies)
Storage Temp. 2-8°C, Desiccated[5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

The recommended storage temperature of 2-8°C suggests that the compound may have limited long-term stability at ambient temperatures, further emphasizing the need for the thermal analysis detailed herein.[5]

Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a robust evaluation. Differential Scanning Calorimetry (DSC) serves as the primary screening tool to detect and quantify exothermic events, while Thermogravimetric Analysis (TGA) provides complementary information on mass loss associated with these events.[6]

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Data Analysis & Risk Evaluation Sample Sample Receipt (this compound) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Small sample (1-2 mg) 10°C/min ramp TGA Thermogravimetric Analysis (TGA) Sample->TGA Sample (2-5 mg) 10°C/min ramp Analysis Synthesize DSC & TGA Data DSC->Analysis TGA->Analysis Decision Exotherm Detected? Analysis->Decision Risk High Risk: Energetic Decomposition Decision->Risk Yes Safe Low Risk: Controlled Process Decision->Safe No Mitigate Develop Safe Handling & Process Limits Risk->Mitigate

Caption: Thermal Hazard Assessment Workflow.

Detailed Experimental Protocols

The following protocols are based on established standards for the thermal analysis of potentially energetic materials and pharmaceuticals.[6][7]

Protocol 1: Decomposition Screening by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The primary objective of DSC is to determine the onset temperature (Tₒₙₛₑₜ) of any exothermic event (decomposition) and the associated enthalpy (ΔH). A low Tₒₙₛₑₜ and a large ΔH indicate a significant thermal hazard. We use a low sample mass (1-2 mg) to prevent instrument damage from a rapid, high-energy release. A hermetically sealed pan is recommended for the initial run to contain any evolved pressure and detect the earliest possible onset of decomposition.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: In a controlled environment (e.g., a glove box with nitrogen atmosphere if the sample is hygroscopic), accurately weigh 1.0–2.0 mg of this compound into a hermetically sealable aluminum or gold-plated stainless steel pan.

    • Rationale: Gold-plated steel pans offer higher pressure resistance and are more inert, which is preferable for unknown, potentially reactive materials.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min.

    • Rationale: An inert atmosphere prevents oxidative side-reactions that could complicate the resulting thermogram.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

    • Rationale: A 10°C/min rate is a standard screening speed that balances sensitivity and resolution. The upper limit of 350°C is chosen based on the decomposition behavior of analogous nitrophenols.[4][6]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify any sharp, upward-pointing peaks, which indicate exothermic events.

    • Determine the extrapolated onset temperature (Tₒₙₛₑₜ) and integrate the peak area to calculate the enthalpy of decomposition (ΔH in J/g).

Protocol 2: Mass Loss Characterization by Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is performed to determine if an event observed in DSC is associated with a mass loss (indicative of decomposition into volatile products) or a phase transition like melting or crystallization (no mass loss). It provides a crucial cross-validation of the decomposition profile.

Methodology:

  • Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using the Curie points of certified magnetic standards (e.g., nickel).

  • Sample Preparation: Weigh 2.0–5.0 mg of this compound into a ceramic or aluminum TGA crucible.

    • Rationale: A slightly larger sample mass than in DSC is acceptable and improves the accuracy of the mass loss measurement.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature (°C).

    • Identify the temperature ranges where significant mass loss occurs.

    • Correlate the onset temperature of mass loss from the TGA curve with the Tₒₙₛₑₜ of any exotherms observed in the DSC analysis.

Data Interpretation and Risk Mitigation

The combined results from DSC and TGA will provide a clear picture of the thermal stability. The data should be summarized for clear interpretation.

Summary of Thermal Data (Illustrative Template)
ParameterResultInterpretation
Melting Point (DSC) e.g., 85-90°CEndothermic event with no mass loss.
Decomposition Onset (Tₒₙₛₑₜ, DSC) e.g., 185°CStart of exothermic decomposition.
Decomposition Enthalpy (ΔH, DSC) e.g., -950 J/gEnergy released during decomposition.
Mass Loss Onset (TGA) e.g., 184°CConfirms decomposition with volatile products.
Total Mass Loss (TGA) e.g., 98%Indicates near-complete decomposition.
Risk Mitigation Strategy

The interpretation of this data dictates the necessary safety protocols:

  • Low Onset Temperature (Tₒₙₛₑₜ < 200°C): An onset temperature below 200°C indicates significant thermal sensitivity.

    • Handling: All operations (weighing, reactions) should be conducted at the lowest practical temperatures. Avoid prolonged heating.

    • Scale-up: Any scale-up operations must consider heat accumulation. A formal process hazard analysis (PHA) is mandatory. The maximum operating temperature for any process should be kept at least 50-100°C below the measured Tₒₙₛₑₜ.

    • Storage: The recommended storage at 2-8°C is strongly validated and must be strictly followed.[5]

  • High Decomposition Enthalpy (ΔH > 500 J/g): A large energy release signifies a powerful decomposition.

    • Containment: Use appropriate blast shields for all experiments involving heating. Avoid sealed containers for reactions that may generate gas, unless designed for high pressure.

    • Incompatibilities: The reactivity of nitrophenols with bases is well-documented.[3][8] Avoid contact with strong bases, oxidizing agents, and reducing agents, as these could lower the decomposition temperature.

Conclusion

While this compound is a promising synthetic intermediate, its structural features warrant a cautious and systematic approach to its thermal characterization. The absence of published data is not a barrier to safe handling but rather a mandate for rigorous in-house evaluation. By implementing the DSC and TGA protocols detailed in this guide, researchers can accurately determine key safety parameters such as the decomposition onset temperature and enthalpy. This empirical data provides an authoritative foundation for establishing safe operating limits, mitigating risks during synthesis and scale-up, and ensuring the well-being of laboratory personnel.

References

A Senior Scientist’s Guide to Sourcing 3,6-Difluoro-2-nitrophenol for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,6-Difluoro-2-nitrophenol (CAS No. 139548-97-3) is a highly functionalized aromatic building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. The strategic placement of fluorine atoms and a nitro group on the phenol scaffold imparts unique reactivity, making it a valuable intermediate.[1][2][3] The success of multi-step synthetic campaigns, however, is fundamentally dependent on the quality and consistency of such starting materials. This guide provides an in-depth technical framework for researchers, chemists, and procurement managers to identify, vet, and procure high-purity this compound from commercial suppliers, ensuring reproducibility and integrity in experimental outcomes.

The Strategic Importance of this compound in Modern Synthesis

Fluorinated organic compounds are foundational to modern drug discovery, agrochemicals, and materials science due to the unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[3] this compound serves as a versatile precursor. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.

The quality of this starting material is not a trivial matter. Impurities can lead to unforeseen side reactions, complicate purification processes, and ultimately compromise the yield and purity of the final target molecule. Therefore, a rigorous supplier evaluation process is the first and most critical step in any research program utilizing this compound.

Vetting Commercial Suppliers: A Framework for Quality Assurance

Selecting a supplier should extend beyond a simple price comparison. A robust vetting process ensures a stable supply of high-quality material, which is paramount for long-term research projects.

Key Vetting Criteria:

  • Purity Specification and Verification: Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch. This document should specify the purity (typically ≥97% or ≥98%) as determined by methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Crucially, the CoA should also include spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) to confirm the structural identity and absence of isomeric impurities.

  • Consistency Between Batches: For longitudinal studies or drug development campaigns, batch-to-batch consistency is non-negotiable. Inquire with the supplier about their quality control processes and their ability to provide material from the same batch for larger orders or subsequent purchases.

  • Availability of Documentation: Beyond the CoA, a supplier must provide a comprehensive Safety Data Sheet (SDS). The SDS contains critical information on handling, storage, personal protective equipment (PPE), and emergency procedures.[4][5]

  • Scalability and Stock Levels: Research needs can quickly evolve from milligram-scale exploratory work to gram- or kilogram-scale synthesis. A reliable supplier should have the capacity to provide material in various quantities.[6]

  • Technical Support: The ability to speak with a technically knowledgeable representative can be invaluable for resolving any issues related to product quality, solubility, or stability.

Overview of Commercial Suppliers

The following table summarizes publicly available information for commercial suppliers listing this compound. This is not an exhaustive list but represents a cross-section of vendors catering to the research and development community.

SupplierCAS NumberStated PurityAvailable QuantitiesNotes
Matrix Scientific 139548-97-3Not explicitly stated1g, 5g, 10gSpecializes in chemical intermediates for research.[6]
CP Lab Safety 139548-97-398%1gSpecifies "professional...research laboratories" use only.[7]
LabSolutions 139548-97-398%Not specifiedProvides basic chemical properties on its product page.[8]
Hangzhou Leap Chem Co., Ltd. 139548-97-3Not specifiedBulk inquiryPositions itself as a supplier for R&D and bulk manufacturing.[9]

Note: Researchers must exercise diligence in confirming that the CAS number corresponds to the desired isomer. Several suppliers offer related isomers like 2,3-Difluoro-6-nitrophenol (CAS 82419-26-9) or 3,5-Difluoro-2-nitrophenol (CAS 151414-46-9), which have different reactivity profiles.[10][11]

Recommended Procurement and Verification Workflow

A systematic approach to procurement minimizes risks and ensures the material received meets the stringent requirements of the research. The following workflow is recommended as a self-validating system.

G cluster_pre Pre-Purchase cluster_purchase Purchase & Receipt cluster_post In-House QC vet 1. Identify & Vet Potential Suppliers quote 2. Request Quote & CoA (for current lot) vet->quote review 3. Technical Review of CoA (Purity, Identity, Impurities) quote->review po 4. Place Purchase Order (Reference specific lot #) review->po fail CoA Fails Review? review->fail receive 5. Log Material Receipt (Check for damage, correct label) po->receive qc 6. Perform Identity Confirmation (e.g., Melting Point, TLC, NMR) receive->qc release 7. Release to Lab Inventory (Store per SDS guidelines) qc->release fail->po No re_vet Return to Vetting fail->re_vet Yes re_vet->vet

Caption: Recommended workflow for procuring and validating research chemicals.

Workflow Steps Explained:

  • Identify & Vet Suppliers: Use the criteria from Section 2 to create a shortlist of potential vendors.

  • Request Quote & CoA: Always request the Certificate of Analysis for the specific lot you would be purchasing. A generic or outdated CoA is insufficient.

  • Technical Review of CoA: This is a critical step. A qualified chemist must review the analytical data. Confirm the structure with the provided spectra and ensure the purity level meets your experimental tolerance.

  • Place Purchase Order: If the CoA is acceptable, proceed with the order. If possible, reference the specific lot number on the purchase order to ensure you receive the material you vetted.

  • Log Material Receipt: Upon arrival, inspect the packaging for integrity. Ensure the label information (Name, CAS No., Lot No.) matches your order.

  • Perform Identity Confirmation: Do not trust the label and CoA blindly. As a final check, perform a simple in-house QC test. A melting point analysis or a quick TLC run against a standard (if available) can prevent costly errors. For critical applications, acquiring a ¹H NMR spectrum is advisable.

  • Release to Lab Inventory: Once identity is confirmed, the material can be formally entered into the lab inventory and stored according to the conditions specified in the SDS.

Essential Safety, Handling, and Storage Protocols

This compound, like other nitrophenols, is a hazardous substance and must be handled with appropriate precautions.[12]

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][13] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[4]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[4]

    • Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[4]

  • Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

  • Spill Response: In case of a spill, evacuate the area. Avoid generating dust.[5] Scoop the material into a suitable, labeled container for disposal. Prevent the material from entering drains.

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • The storage area should be accessible only to authorized personnel.

Conclusion

The procurement of specialized chemical reagents like this compound is a foundational activity that directly impacts the validity and success of research. By moving beyond simple cost metrics and adopting a comprehensive strategy that prioritizes quality, documentation, and in-house verification, researchers can mitigate risks associated with impure starting materials. Establishing a relationship with a reliable, technically proficient supplier is an investment in the integrity and reproducibility of your scientific work.

References

An In-depth Technical Guide to the Isomers of Difluoro-2-nitrophenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Difluoro-2-nitrophenols are a fascinating class of substituted aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The strategic placement of two fluorine atoms and a nitro group on the phenol scaffold imparts unique electronic and steric properties, leading to a diverse range of chemical reactivity and potential biological activity. The electron-withdrawing nature of both the nitro group and the fluorine atoms significantly influences the acidity of the phenolic proton, while their positions on the aromatic ring dictate the molecule's overall polarity, solubility, and interaction with biological targets.

This technical guide provides a comprehensive overview of the known isomers of difluoro-2-nitrophenol, with a focus on their synthesis, physicochemical properties, spectroscopic characterization, and potential applications, particularly in the realm of drug discovery and development. For researchers and scientists, a thorough understanding of these isomers is crucial for the rational design of novel therapeutics and advanced materials.

Positional Isomerism of Difluoro-2-nitrophenol

The core structure of difluoro-2-nitrophenol allows for six possible positional isomers, each with a unique substitution pattern on the benzene ring. The systematic nomenclature and the corresponding Chemical Abstracts Service (CAS) registry numbers for the most commonly cited isomers are presented below. The varied arrangement of the fluorine and nitro substituents around the phenolic core gives rise to distinct chemical and physical properties for each isomer.

Synthesis_2_3_difluoro_6_nitrophenol start 2,3,4-Trifluoronitrobenzene reagent KOH / DMSO start->reagent Nucleophilic Aromatic Substitution product 2,3-Difluoro-6-nitrophenol reagent->product

Methodological & Application

Synthetic Routes to 3,6-Difluoro-2-nitrophenol Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenolic Scaffolds

Fluorinated nitroaromatic compounds are foundational pillars in modern medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms into organic molecules can profoundly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] This makes 3,6-difluoro-2-nitrophenol and its derivatives highly sought-after intermediates in the synthesis of novel therapeutic agents and agrochemicals.[1] The precise arrangement of the hydroxyl, nitro, and fluorine substituents on the aromatic ring creates a unique electronic and steric environment, rendering these molecules versatile synthons for further chemical elaboration. This guide provides a detailed exploration of the synthetic pathways to this compound, offering both mechanistic insights and actionable laboratory protocols for researchers in drug discovery and development.

Strategic Approaches to Synthesis: A Mechanistic Overview

The synthesis of this compound can be approached through two primary strategies: electrophilic aromatic substitution on a difluorophenol precursor or nucleophilic aromatic substitution on a more highly fluorinated nitrobenzene. The choice of strategy is often dictated by the availability and cost of starting materials, as well as desired regioselectivity.

Route 1: Electrophilic Nitration of 2,5-Difluorophenol

The most direct and conceptually straightforward route to this compound is the electrophilic nitration of commercially available 2,5-difluorophenol. This reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale & Regioselectivity:

In electrophilic aromatic substitution, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the weaker deactivating and ortho, para-directing effects of the fluorine atoms. The hydroxyl group strongly activates the positions ortho (C2, C6) and para (C4) to it through resonance stabilization of the Wheland intermediate. The fluorine atoms, while electronegative and inductively withdrawing, also possess lone pairs that can participate in resonance, directing incoming electrophiles to their ortho and para positions.

In the case of 2,5-difluorophenol, the positions activated by the hydroxyl group are C2, C4, and C6. The target isomer, this compound, requires the introduction of the nitro group at the C2 position. This position is ortho to the strongly activating hydroxyl group and meta to the fluorine at C5, making it an electronically favored site for nitration. While there may be some steric hindrance from the adjacent fluorine atom at C3, the powerful directing effect of the hydroxyl group is generally sufficient to favor substitution at this position. The formation of other isomers, such as nitration at the C4 or C6 positions, is also possible, necessitating careful control of reaction conditions and purification of the final product.

G cluster_0 Directing Effects on 2,5-Difluorophenol 2,5-Difluorophenol 2,5-Difluorophenol OH_group OH (Strong Activator, o,p-director) 2,5-Difluorophenol->OH_group at C1 F_atoms F (Weak Deactivator, o,p-director) 2,5-Difluorophenol->F_atoms at C2 & C5 C2 C2 (ortho to OH) OH_group->C2 activates C4 C4 (para to OH) OH_group->C4 activates C6 C6 (ortho to OH) OH_group->C6 activates

Caption: Directing effects in the nitration of 2,5-difluorophenol.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves the nucleophilic aromatic substitution (SNAr) on a suitable polyfluoronitrobenzene precursor. This approach is particularly useful when the desired regiochemistry is difficult to achieve through electrophilic substitution. For the synthesis of this compound, a plausible starting material would be 1,2,4-trifluoro-3-nitrobenzene.

Mechanistic Rationale:

The SNAr mechanism requires an electron-deficient aromatic ring and a good leaving group. The presence of a strongly electron-withdrawing nitro group is essential to activate the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[2] In 1,2,4-trifluoro-3-nitrobenzene, the fluorine atoms are the leaving groups. The position of nucleophilic attack is dictated by the ability of the nitro group to stabilize the negative charge in the Meisenheimer complex. Attack at the C4 position, para to the nitro group, would be highly favored, leading to the displacement of the fluoride ion at this position by a hydroxide source.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of this compound and its derivatives. Researchers should adapt these procedures based on their specific experimental setup and safety considerations.

Protocol 1: Nitration of 2,5-Difluorophenol

This protocol is adapted from established methods for the nitration of fluorinated phenols.[3]

Materials and Reagents:

ReagentMolar Equiv.Purpose
2,5-Difluorophenol1.0Starting Material
Concentrated Sulfuric Acid (98%)2.5 - 3.0Catalyst & Dehydrating Agent
Concentrated Nitric Acid (70%)1.1 - 1.2Nitrating Agent
Dichloromethane (DCM)-Solvent for Extraction
Crushed Ice/Water-Quenching
Saturated Sodium Bicarbonate-Neutralization
Brine-Washing
Anhydrous Sodium Sulfate-Drying Agent

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (2.5 eq.). Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 eq.) dropwise to the cold sulfuric acid with vigorous stirring. Ensure the internal temperature is maintained below 10 °C throughout the addition.

  • Reaction: Dissolve 2,5-difluorophenol (1.0 eq.) in a minimal amount of a suitable solvent like dichloromethane. Add this solution dropwise to the pre-cooled nitrating mixture. Control the rate of addition to keep the internal temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for another 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G Start Start Prepare Nitrating Mixture Prepare Nitrating Mixture Start->Prepare Nitrating Mixture H₂SO₄ + HNO₃ (0-5 °C) Reaction Reaction Prepare Nitrating Mixture->Reaction Add 2,5-Difluorophenol (0-10 °C) Work-up Work-up Reaction->Work-up Quench with Ice/Water & Extract Purification Purification Work-up->Purification Column Chromatography End Pure Product Purification->End

Caption: Experimental workflow for the nitration of 2,5-difluorophenol.

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Always add acid to water (or in this case, the more concentrated acid) slowly and with cooling. Never add water to concentrated acid.

Applications in Drug Discovery and Beyond

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amine, which can then be further functionalized through a variety of reactions, including amide bond formation, sulfonylation, and reductive amination. The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's properties.

The presence of fluorine atoms is particularly advantageous in drug design. They can enhance binding affinity to target proteins by participating in favorable electrostatic interactions, and they can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, the incorporation of ¹⁹F provides a useful spectroscopic handle for NMR-based screening and binding studies in fragment-based drug discovery.

Conclusion

The synthetic routes to this compound derivatives presented herein offer researchers reliable and mechanistically sound methods for accessing this important class of compounds. The direct nitration of 2,5-difluorophenol represents a convergent and efficient approach, with predictable, albeit potentially mixed, regiochemical outcomes that can be managed through careful reaction control and chromatographic purification. A thorough understanding of the underlying electronic and steric effects is paramount for optimizing these syntheses and for the rational design of novel derivatives with tailored properties for applications in the pharmaceutical and agrochemical industries.

References

The Synthetic Versatility of 3,6-Difluoro-2-nitrophenol: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of Fluorinated Nitrophenols in Synthesis

In the landscape of modern organic synthesis, fluorinated nitroaromatic compounds are indispensable as versatile intermediates. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This makes them exceptionally valuable in the design and development of novel pharmaceuticals and agrochemicals. 3,6-Difluoro-2-nitrophenol, in particular, is a highly activated and functionalized building block. The specific arrangement of its hydroxyl, nitro, and fluoro substituents dictates its unique reactivity, primarily centered around nucleophilic aromatic substitution (SNAr) and its utility as a precursor to complex heterocyclic systems.

The potent electron-withdrawing nature of the nitro group, positioned ortho to the hydroxyl moiety, significantly enhances the acidity of the phenolic proton and activates the aromatic ring for nucleophilic attack. The fluorine atoms further contribute to this activation, making this compound a prime substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 139548-97-3[2]
Molecular Formula C₆H₃F₂NO₃[2]
Molecular Weight 175.09 g/mol [2]
Appearance White to light yellow crystalline powderInferred from related compounds[3]
Purity ≥97%[2]
Storage 4°C, stored under nitrogen[2]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As with many nitroaromatic compounds, it is considered toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered on two key reaction pathways: Williamson ether synthesis at the phenolic hydroxyl group and nucleophilic aromatic substitution at the fluorine-bearing carbon atoms. Furthermore, its nitro group can be readily reduced to an amine, opening pathways to valuable heterocyclic scaffolds like phenoxazines.

Williamson Ether Synthesis: A Gateway to Functionalized Aryl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4] The enhanced acidity of the phenolic proton in this compound facilitates its deprotonation to form a potent nucleophilic phenoxide, which can readily react with a variety of alkyl halides. This reaction is a reliable method for introducing diverse side chains, which can be crucial for modulating the biological activity and pharmacokinetic properties of a target molecule.

Protocol 1: Synthesis of 1-(Allyloxy)-3,6-difluoro-2-nitrobenzene

This protocol details the synthesis of an allyl ether derivative of this compound, a common transformation for introducing a readily functionalizable handle.

Materials:

  • This compound (1.75 g, 10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Allyl Bromide (1.04 mL, 12 mmol)

  • Anhydrous Acetonitrile (100 mL)

  • Magnetic Stirrer

  • Round-bottom flask with reflux condenser

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.75 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes to ensure thorough mixing.

  • Addition of Alkylating Agent: Slowly add allyl bromide (1.04 mL, 12 mmol) to the reaction mixture using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(allyloxy)-3,6-difluoro-2-nitrobenzene.

Causality Behind Experimental Choices:

  • Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

  • Excess Reagents: A slight excess of allyl bromide and a 2-fold excess of potassium carbonate are used to drive the reaction to completion.

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Reactant This compound Phenoxide Phenoxide Intermediate Reactant->Phenoxide Deprotonation Base K₂CO₃ in Acetonitrile Base->Phenoxide Product 1-(Allyloxy)-3,6-difluoro- 2-nitrobenzene Phenoxide->Product SN2 Attack Alkyl_Halide Allyl Bromide Alkyl_Halide->Product Workup Workup & Purification Product->Workup Final_Product Pure Product Workup->Final_Product Phenoxazine_Synthesis cluster_cyclization Cyclization Step Start This compound Reduction Nitro Group Reduction (SnCl₂/HCl) Start->Reduction Intermediate 2-Amino-3,6-difluorophenol Reduction->Intermediate Cyclization Oxidative Cyclization (K₃[Fe(CN)₆]) Intermediate->Cyclization Coupling_Partner 2-Aminophenol Coupling_Partner->Cyclization Product Difluorophenoxazine Derivative Cyclization->Product

References

The Strategic Utility of 3,6-Difluoro-2-nitrophenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Among the vast array of fluorinated building blocks, 3,6-Difluoro-2-nitrophenol has emerged as a particularly valuable synthon. Its trifunctional nature, featuring a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and two strategically positioned fluorine atoms, offers a versatile platform for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the applications and experimental protocols associated with this powerful building block.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃F₂NO₃--INVALID-LINK--[2]
Molecular Weight 175.09 g/mol --INVALID-LINK--[2]
CAS Number 139548-97-3--INVALID-LINK--[2]
Appearance Typically a yellow to light brown solidGeneric observation
Purity ≥97%--INVALID-LINK--[2]
Storage 2-8°C, under an inert atmosphere (e.g., nitrogen)--INVALID-LINK--

Core Synthesis: Regioselective Nitration of 2,5-Difluorophenol

The primary route to this compound involves the regioselective nitration of 2,5-difluorophenol. The hydroxyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The interplay of these electronic effects directs the incoming nitro group to the position ortho to the hydroxyl group and meta to the two fluorine atoms.

Reaction Causality and Mechanistic Considerations

The success of this synthesis hinges on controlling the regioselectivity of the nitration. The powerful activating effect of the hydroxyl group preferentially directs the electrophilic nitronium ion (NO₂⁺) to the positions ortho and para to it. Of these, the para position is already occupied by a fluorine atom. The two ortho positions are sterically and electronically distinct. The position flanked by a fluorine atom is less favored. Therefore, the nitration occurs at the less hindered position ortho to the hydroxyl group, which is also meta to the two fluorine atoms, yielding the desired this compound. Common nitrating agents like nitric acid in sulfuric acid can be employed, though milder conditions are often preferred to minimize side product formation.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the nitration of analogous difluorophenols.[4]

Materials:

  • 2,5-Difluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-difluorophenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add concentrated sulfuric acid (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C.

  • Add the cold nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions:

  • Handle concentrated acids with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. The presence of the nitro group allows for its reduction to an amine, which can then participate in cyclization reactions. The fluorine atoms can serve as handles for further functionalization or can be retained to enhance the biological properties of the final molecule.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7] this compound can be a key starting material for the synthesis of fluorinated benzimidazoles.

Workflow for Benzimidazole Synthesis:

workflow A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) A->B C 3,6-Difluoro-2-aminophenol B->C D Condensation with a Carboxylic Acid or Aldehyde C->D E Substituted 2-Aryl/Alkyl-4,7-difluorobenzimidazole D->E

Caption: Synthetic pathway to substituted difluorobenzimidazoles.

The initial reduction of the nitro group yields 3,6-difluoro-2-aminophenol. This ortho-diamine precursor can then be condensed with various carboxylic acids or aldehydes to furnish a library of substituted 4,7-difluorobenzimidazoles. The fluorine atoms at the 4 and 7 positions can modulate the electronic properties and metabolic stability of the benzimidazole core.

Precursor to Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern cancer therapy.[8] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the target kinase. The aminopyridine scaffold is a common motif in kinase inhibitors.[9] this compound can be elaborated into intermediates suitable for the synthesis of such inhibitors.

Hypothetical Pathway to a Kinase Inhibitor Scaffold:

kinase_inhibitor A This compound B Etherification of Phenol (e.g., with a protected aminopyridine) A->B C Difluoro-nitrophenyl-aminopyridine ether B->C D Reduction of Nitro Group C->D E Amino-difluorophenyl-aminopyridine ether D->E F Further Functionalization (e.g., Amide coupling) E->F G Kinase Inhibitor Candidate F->G

Caption: A potential route to kinase inhibitor scaffolds.

In this conceptual pathway, the phenolic hydroxyl group of this compound can be used as a handle for etherification with a suitable coupling partner, for instance, a protected aminopyridine derivative. Subsequent reduction of the nitro group provides a primary amine that can be further functionalized, for example, through amide bond formation, to build a complete kinase inhibitor molecule. The difluorophenyl moiety can play a crucial role in binding to the kinase active site and enhancing the overall potency and selectivity of the inhibitor.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two signals in the aromatic region (typically 7.0-8.5 ppm). Due to the fluorine and nitro group substitution, these protons will likely appear as complex multiplets due to H-F and H-H coupling.

  • Phenolic Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This signal will be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals in the aromatic region. The carbons directly attached to fluorine will appear as doublets due to C-F coupling. The carbon attached to the nitro group will be significantly downfield.

Expected IR Spectral Features:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • N-O Stretch (asymmetric): A strong absorption band around 1520-1560 cm⁻¹.

  • N-O Stretch (symmetric): A strong absorption band around 1340-1380 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups provides a robust platform for the synthesis of diverse and complex molecular architectures, particularly fluorinated heterocyclic compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

The Unseen Scaffold: Harnessing 3,6-Difluoro-2-nitrophenol and Its Isomers in Advanced Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of agrochemical research, the discovery of novel active ingredients often hinges on the strategic use of versatile chemical building blocks. While not a household name, 3,6-Difluoro-2-nitrophenol and its structural isomers represent a class of compounds with significant, yet often undocumented, potential in the synthesis of next-generation herbicides, fungicides, and insecticides. The strategic placement of fluorine atoms and a nitro group on the phenol ring bestows unique reactivity and physicochemical properties, making these molecules valuable precursors for creating complex agrochemical scaffolds.

This guide provides a detailed exploration of the applications of difluoro-nitrophenol derivatives in agrochemical research. Due to the limited publicly available data on this compound, this document will draw upon the well-documented applications of its close isomers, such as 2,3-Difluoro-6-nitrophenol and 2,4-Difluoro-6-nitrophenol. These examples serve as a scientifically grounded proxy to illustrate the synthetic utility and potential of this class of compounds for researchers, scientists, and drug development professionals in the agrochemical sector.

The Strategic Advantage of Fluorinated Phenolic Intermediates

The introduction of fluorine into organic molecules can dramatically alter their biological activity, metabolic stability, and binding affinity to target enzymes.[1] In the context of agrochemicals, this often translates to enhanced efficacy, lower application rates, and improved environmental profiles. Difluoro-nitrophenols serve as key intermediates for introducing these desirable properties into the final product. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution, while the phenol moiety provides a reactive handle for etherification and other modifications.

Application Note 1: Synthesis of Novel Herbicides

Difluorinated nitrophenols are valuable starting materials for the synthesis of innovative herbicides. Their utility is exemplified in the creation of compounds that target essential plant processes. For instance, derivatives of these phenols can be elaborated into molecules that inhibit key enzymes in amino acid biosynthesis or disrupt photosynthetic pathways.

Protocol 1: General Procedure for the Synthesis of a Diphenyl Ether Herbicide Precursor

This protocol outlines a generalized Williamson ether synthesis, a common reaction for constructing the diphenyl ether linkage found in many commercial herbicides, using a difluoro-nitrophenol intermediate.

Workflow for Diphenyl Ether Synthesis

G start Start: this compound (or isomer) reagents Reagents: - Halogenated benzene derivative - Base (e.g., K2CO3) - Solvent (e.g., DMF) start->reagents Combine reaction Williamson Ether Synthesis Heat under inert atmosphere reagents->reaction workup Aqueous Workup - Quench with water - Extract with organic solvent reaction->workup Cool and process purification Purification - Column chromatography workup->purification product Product: Diphenyl ether derivative purification->product

Caption: A generalized workflow for the synthesis of a diphenyl ether herbicide precursor.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of a difluoro-nitrophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, anhydrous potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add the desired halogenated benzene derivative (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diphenyl ether derivative.

Application Note 2: Development of Advanced Fungicides

The unique electronic properties of difluoro-nitrophenols make them ideal precursors for fungicides. The resulting molecules can be designed to inhibit fungal growth through various mechanisms, such as disrupting cell membrane integrity or inhibiting crucial metabolic enzymes. For example, these intermediates can be used to synthesize triazole-containing fungicides, a major class of antifungal agents.[2][3]

Protocol 2: Synthesis of a Triazole-Containing Fungicide Intermediate

This protocol describes a multi-step synthesis to a key intermediate for a novel triazole fungicide, starting from a difluoro-nitrophenol.

Synthetic Pathway to a Triazole Fungicide Intermediate

G start 2,3-Difluoro-6-nitrophenol step1 Etherification start->step1 intermediate1 Alkylated nitrophenol step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 Difluoro-aminophenol derivative step2->intermediate2 step3 Triazole Ring Formation intermediate2->step3 product Triazole Fungicide Intermediate step3->product

Caption: A multi-step reaction sequence for the synthesis of a triazole fungicide intermediate.

Step-by-Step Methodology:

  • Etherification: Alkylate the phenolic hydroxyl group of 2,3-Difluoro-6-nitrophenol using a suitable alkyl halide in the presence of a base, similar to Protocol 1.[4][5]

  • Reduction of the Nitro Group: Reduce the nitro group of the resulting ether to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or a metal in acidic media (e.g., SnCl₂/HCl).

  • Triazole Ring Formation: The resulting aniline derivative can then be converted to a triazole through a series of reactions, for instance, by diazotization followed by coupling with a suitable triazole precursor.

Application Note 3: As a Building Block for Novel Insecticides

While less documented, the potential of difluoro-nitrophenols as insecticide precursors is significant. The incorporation of a difluorophenyl moiety can enhance the insecticidal activity of known pharmacophores. These intermediates can be used to synthesize compounds that act on the insect nervous system or disrupt insect growth and development.

Data Summary

The following table summarizes the key physicochemical properties of this compound and a related, commercially available isomer.

PropertyThis compound (Predicted)2,3-Difluoro-6-nitrophenol
CAS Number Not available82419-26-9[6]
Molecular Formula C₆H₃F₂NO₃C₆H₃F₂NO₃
Molecular Weight 175.09 g/mol 175.09 g/mol
Appearance -White to light yellow crystalline powder[5]
Melting Point -60-62 °C[5]

Conclusion

This compound and its isomers are versatile and valuable intermediates in the field of agrochemical research. Their unique chemical properties, stemming from the strategic placement of fluorine atoms and a nitro group, provide a powerful tool for the synthesis of novel herbicides, fungicides, and insecticides with potentially enhanced efficacy and improved safety profiles. The protocols and application notes presented in this guide, based on the established chemistry of closely related isomers, offer a solid foundation for researchers to explore the full potential of this underutilized class of chemical building blocks.

References

Application Notes and Protocols: Navigating the Reaction Mechanisms of 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3,6-Difluoro-2-nitrophenol in Synthesis

This compound is a highly functionalized aromatic building block poised for strategic application in medicinal chemistry and materials science. Its utility stems from the specific arrangement of its functional groups: a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and two fluorine atoms that serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This unique combination allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.[1][2][3][4][5][6]

The electron-withdrawing nature of the nitro group and the fluorine atoms significantly activates the aromatic ring towards nucleophilic attack, a cornerstone of its reactivity.[7] This guide provides an in-depth exploration of the key reaction mechanisms involving this compound and offers detailed protocols for its application in synthetic chemistry.

Core Reaction Mechanisms and Synthetic Applications

The chemical behavior of this compound is dominated by three primary types of transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the 6-position (ortho to the nitro group), are highly susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functionalities, including amines, alkoxides, and thiolates.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which can then be further functionalized. This transformation is a common strategy in the synthesis of many pharmaceutical compounds.

  • O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce additional diversity and modulate the physicochemical properties of the molecule.

These reactions can be performed in a stepwise manner to construct complex molecular architectures.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride ion restores the aromaticity of the ring. The strong electron-withdrawing effect of the nitro group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.

Application: Synthesis of Substituted Aminophenols

A common application of SNAr with this compound is the reaction with primary or secondary amines to generate substituted aminophenols. These products are valuable intermediates in the synthesis of various bioactive molecules.

Protocol 1: Representative SNAr with a Secondary Amine (e.g., Piperidine)

This protocol describes the substitution of the fluorine atom at the 6-position with piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add piperidine (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2-nitro-6-(piperidin-1-yl)phenol.

Data Presentation:

ReactantMolar Eq.Molecular WeightAmount
This compound1.0175.09 g/mol (User-defined)
Piperidine1.285.15 g/mol (Calculated)
Potassium Carbonate2.0138.21 g/mol (Calculated)

Experimental Workflow:

SNAr_Workflow A 1. Dissolve this compound in DMF under N2 B 2. Add K2CO3 and Piperidine A->B C 3. Heat to 60-80 °C (Monitor by TLC) B->C D 4. Aqueous Workup (Water, EtOAc extraction) C->D E 5. Purification (Column Chromatography) D->E F Product: 3-fluoro-2-nitro-6-(piperidin-1-yl)phenol E->F Nitro_Reduction Start Substituted Nitrophenol Catalyst H2, Pd/C Start->Catalyst Reduction Product Substituted Aniline Catalyst->Product Heterocycle_Synthesis A This compound B O-Alkylation (Williamson Ether Synthesis) A->B C Alkylated Intermediate B->C D Intramolecular Cyclization (e.g., Sonogashira coupling followed by cyclization) C->D E Substituted Benzofuran D->E

References

Leveraging 3,6-Difluoro-2-nitrophenol in the Synthesis of Advanced Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Introduction: In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly enhance key molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 3,6-Difluoro-2-nitrophenol (CAS: 139548-97-3) has emerged as a highly valuable and versatile precursor for the synthesis of these sophisticated molecules.[4] Its architecture, featuring a hydroxyl and a nitro group in an ortho relationship, provides a reactive handle for intramolecular cyclization, while the two fluorine atoms serve as powerful modulators of the final product's physicochemical profile. This guide provides an in-depth exploration of the properties of this compound and detailed protocols for its application in the synthesis of fluorinated benzoxazoles and phenoxazines, intended for researchers, scientists, and professionals in drug development.

Part 1: Precursor Profile and Safety Protocol

Physicochemical Characteristics

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource(s)
CAS Number 139548-97-3[5][6]
Molecular Formula C₆H₃F₂NO₃[5][6]
Molecular Weight 175.09 g/mol [5][6]
Appearance Yellow to light yellow crystalline powder[7][8]
Melting Point 60-62 °C[7][8][9][10]
Purity Typically ≥97%[6][8]
Solubility Soluble in common organic solvents like DMSO, methanol, ethyl acetate.[10]
Safety and Handling: A Mandate for Safe Science

This compound and its isomers are classified as hazardous substances. Adherence to strict safety protocols is non-negotiable.

  • Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Mandatory Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5][6][7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[11]

Part 2: Synthesis of Fluorinated Benzoxazoles

The benzoxazole scaffold is a privileged structure in drug discovery, present in numerous bioactive compounds.[12][13] The synthesis from 2-nitrophenols proceeds via a tandem reaction involving the reduction of the nitro group to an amine, followed by an intramolecular cyclization/condensation. This one-pot approach is highly efficient.

General Reaction Mechanism: Reductive Cyclization

The core transformation relies on the in situ generation of a 2-aminophenol derivative, which rapidly cyclizes with a co-reactant.

G cluster_start Reactants Nitrophenol This compound Reducer Reducing Agent (e.g., Fe/S, Pd/C, NaBH₄) Nitrophenol->Reducer Step 1: Reduction Carbonyl Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) Cyclization Intramolecular Condensation Carbonyl->Cyclization Step 2: Cyclization Intermediate In situ generated 2-Amino-3,6-difluorophenol Reducer->Intermediate Intermediate->Cyclization Product 4,7-Difluoro-2-substituted-benzoxazole Cyclization->Product

Caption: General workflow for one-pot reductive cyclization.

Protocol 1: Iron/Sulfur-Mediated One-Pot Synthesis with Aldehydes

This protocol leverages an inexpensive and environmentally friendly Fe/S redox catalyst system for a one-pot reduction and condensation reaction.[14]

Causality Behind Choices:

  • Catalyst System: The combination of an iron source (e.g., FeCl₃·6H₂O) and elemental sulfur generates an iron sulfide species in situ. This system is highly efficient for the reduction of the nitro group to an amine.[14] Sulfur also plays a role as an oxidant in the subsequent cyclization step.[15][16]

  • Solvent: A high-boiling polar aprotic solvent like DMSO is often used to ensure all reactants are solubilized and to facilitate the reaction at elevated temperatures.

  • Temperature: Heating is required to drive both the reduction and the final dehydration/aromatization step to form the benzoxazole ring.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired aromatic aldehyde (1.2 eq.), iron(III) chloride hexahydrate (0.1 eq.), and elemental sulfur (2.0 eq.).

  • Reaction: Add anhydrous DMSO as the solvent and heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrophenol is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMSO and inorganic salts.

  • Purification: Dry the crude solid and purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4,7-difluoro-2-arylbenzoxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Transfer Hydrogenation and Cyclization

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[17][18] This protocol uses a transfer hydrogenation method for the nitro reduction.

Causality Behind Choices:

  • Hydrogen Source: 1,4-cyclohexadiene or ammonium formate serves as a safe and convenient in situ source of hydrogen.

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for transfer hydrogenation reactions.[17]

  • Dehydrating Agent: Propylphosphonic anhydride (T3P®) is a powerful, yet mild, dehydrating agent that efficiently promotes the final cyclization and aromatization step.[17]

  • Microwave Irradiation: Provides rapid, uniform heating, dramatically accelerating the rate of reaction.[18]

Step-by-Step Methodology:

  • Setup: In a microwave reaction vial, combine this compound (1.0 eq.), a carboxylic acid (1.1 eq.), 1,4-cyclohexadiene (3.0 eq.), and 10% Pd/C (5 mol%).

  • Reduction: Seal the vial and heat in a microwave reactor at 120 °C for 15-20 minutes to complete the reduction of the nitro group.

  • Cyclization: Cool the vial, then add propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate, 1.5 eq.) and a suitable base like triethylamine (2.0 eq.).

  • Final Reaction: Reseal the vial and heat in the microwave reactor at 150 °C for another 20-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired 4,7-difluoro-2-substituted-benzoxazole.

Part 3: Synthesis of Fluorinated Phenoxazines

Phenoxazines are another class of vital heterocyclic compounds with broad applications, including as fluorescent dyes and pharmaceutical scaffolds.[19] Their synthesis from this compound is a multi-step process, beginning with the selective reduction of the nitro group.

G Start This compound Step1 Step A: Catalytic Hydrogenation (H₂, Pd/C) Start->Step1 Intermediate 2-Amino-3,6-difluorophenol Step1->Intermediate Step2 Step B: Double Nucleophilic Aromatic Substitution (SNAr) Intermediate->Step2 CouplingPartner 1,2-Dihalo-dinitrobenzene (or similar activated aryl) CouplingPartner->Step2 Product Substituted Difluoro-dinitrophenoxazine Step2->Product

Caption: Two-step workflow for the synthesis of phenoxazines.

Protocol 3: Two-Step Synthesis of a Difluorophenoxazine Derivative

This procedure first prepares the key aminophenol intermediate, which is then condensed with an activated aromatic ring to construct the tricyclic phenoxazine core.[20][21]

Step A: Reduction to 2-Amino-3,6-difluorophenol

  • Setup: Dissolve this compound in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol% by weight).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 2-amino-3,6-difluorophenol is often used in the next step without further purification, as aminophenols can be sensitive to air oxidation.

Step B: Condensation to form the Phenoxazine Ring

  • Setup: In a round-bottom flask, dissolve the crude 2-amino-3,6-difluorophenol (1.0 eq.) and an activated aromatic partner, such as 1,2-difluoro-4,5-dinitrobenzene (1.0 eq.), in a polar aprotic solvent like ethanol or DMF.[20][21]

  • Base: Add a suitable base, such as anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.5 eq.), to act as a proton scavenger.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The reaction involves two sequential nucleophilic aromatic substitution (SₙAr) reactions to form the tricyclic system.

  • Monitoring: Follow the formation of the product by TLC.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure difluorophenoxazine derivative.

References

Application Notes and Protocols for Monitoring 3,6-Difluoro-2-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches yielded more specific information on the analytical techniques. For HPLC, a Benchchem article on the similar compound 2,3-Difluoro-6-nitrophenol suggests a reversed-phase C18 column with a mobile phase of acetonitrile/water with 0.1% acetic acid and UV detection around 280 nm. Another article on the analysis of nitrophenol impurities also suggests reversed-phase HPLC and discusses a peak suppression technique with diode array detection, which could be useful for resolving the analyte from a major component.

For GC-MS, the search results indicate that derivatization is often necessary for phenolic compounds to increase their volatility. Silylating agents are commonly used for this purpose. This is a crucial piece of information for developing a robust GC-MS protocol.

Regarding 19F NMR, several articles highlight its utility for quantitative analysis of fluorinated compounds. The key advantages are the wide chemical shift range, high sensitivity, and the ability to perform quantification without authentic reference standards of all components. The importance of setting the relaxation delay (d1) appropriately (e.g., 60 seconds in one example) for accurate quantification is also mentioned.

For UV-Vis spectroscopy, the search results show its application in monitoring the degradation of 4-nitrophenol, where the decrease in absorbance at 400 nm and the increase at around 300-320 nm corresponds to the conversion to the aminophenol. This suggests that UV-Vis can be a simple and effective method for monitoring the reduction of the nitro group in 3,6-Difluoro-2-nitrophenol.

Finally, for TLC, the search results provide general principles, such as using a polar stationary phase (silica gel) and a non-polar mobile phase. For separating nitrophenol isomers, a mobile phase of diethyl ether/hexanes (8/92) is suggested. The less polar ortho-nitrophenol is expected to have a higher Rf value than the more polar para-nitrophenol.

While I have a good foundation for each technique, I still need to consolidate this information and create detailed, step-by-step protocols tailored to this compound. I also need to find more specific information on the expected UV-Vis spectra of this compound and its potential reaction products to select the optimal monitoring wavelengths. I will now proceed with structuring the application note and generating the protocols and visualizations based on the information gathered. I believe I have sufficient information to create a high-quality response without further searches.

Introduction

This compound is a key intermediate in the synthesis of a wide range of high-value chemical entities, including pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group on the phenol ring, make it a versatile building block for various chemical transformations.[1] The precise monitoring of reactions involving this compound is paramount for ensuring optimal reaction conditions, maximizing yield, minimizing byproduct formation, and guaranteeing the safety and efficiency of the manufacturing process.

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. It is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methodologies. The techniques discussed herein are grounded in established scientific principles and have been designed to provide accurate and reproducible results.

Understanding the Chemistry: Key Reactions of this compound

The primary reactive sites of this compound are the nitro group, the phenolic hydroxyl group, and the aromatic ring, which is activated towards nucleophilic aromatic substitution. Common reactions include:

  • Reduction of the Nitro Group: The conversion of the nitro group to an amino group to form 2-amino-3,6-difluorophenol is a frequent transformation.

  • O-Alkylation/O-Arylation: The phenolic hydroxyl group can be derivatized to form ethers.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can be displaced by nucleophiles, although this is less common than reactions at the other functional groups.

A thorough understanding of the specific reaction being performed is crucial for selecting the most appropriate analytical technique and for identifying the key species to be monitored (reactant, intermediates, products, and byproducts).

Analytical Techniques for Reaction Monitoring

A multi-faceted analytical approach is often the most effective strategy for monitoring reactions of this compound. The choice of technique will depend on the specific requirements of the analysis, including the need for qualitative or quantitative data, the complexity of the reaction mixture, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative analysis of this compound reactions, offering high resolution and sensitivity.[2] A reversed-phase method is typically employed for the separation of the relatively polar nitrophenol and its derivatives.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase of a C18 column effectively retains the aromatic analytes, allowing for their separation based on polarity.[2] More polar compounds will elute earlier.

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase for reversed-phase chromatography, offering good solvency for a wide range of organic compounds. The ratio can be adjusted to optimize the separation.

  • Acidic Modifier (e.g., Acetic Acid or Phosphoric Acid): The addition of a small amount of acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[2][3]

  • UV Detection: The aromatic nature and the presence of the nitro group in this compound and many of its derivatives result in strong UV absorbance, making UV detection a highly sensitive and suitable choice.[2] A diode array detector (DAD) can be particularly useful for monitoring multiple wavelengths simultaneously and for peak purity analysis.[3][4]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).

    • Dilute the aliquot with the mobile phase to a concentration within the linear range of the detector. A starting dilution of 1:1000 is recommended.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (for general monitoring) and a second wavelength specific to the product if its spectrum is known.[2]
Injection Volume 10 µL
  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product(s), and any significant byproducts based on their retention times (determined by injecting standards of each component).

    • Quantify the concentration of each species by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

    • Calculate the percentage conversion of the starting material and the yield of the product.

Logical Workflow for HPLC Method Development

Caption: HPLC method development workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often required to increase their volatility and thermal stability.[5]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for phenols. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether.[5] This prevents peak tailing and improves chromatographic performance.

  • Capillary Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of the derivatized analytes.

  • Mass Spectrometric Detection: MS provides not only quantitative data but also structural information, which is invaluable for identifying unknown byproducts.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (with Derivatization):

    • Withdraw a small aliquot from the reaction mixture and quench if necessary.

    • Evaporate the solvent from the aliquot under a stream of nitrogen.

    • To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Dilute the derivatized sample with a non-polar solvent (e.g., hexane) before injection.

  • GC-MS Conditions:

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
  • Data Analysis:

    • Identify the peaks of the derivatized starting material and products based on their retention times and mass spectra.

    • Quantify the components using the peak areas and a calibration curve, or by using an internal standard.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a particularly powerful tool for monitoring reactions involving fluorinated compounds like this compound.[1][6][7][8] The fluorine nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. The large chemical shift range of ¹⁹F NMR often allows for the clear resolution of signals from different fluorine-containing species in a complex mixture, even without chromatographic separation.[6][7]

Causality Behind Experimental Choices:

  • Quantitative Analysis: ¹⁹F NMR can be used for direct quantitative analysis of the reaction mixture without the need for individual calibration curves for each component, provided a known amount of an internal standard is added.[1][6][7]

  • Internal Standard: A fluorinated compound that is inert under the reaction conditions and has a signal that does not overlap with any of the signals from the reaction components should be chosen as the internal standard (e.g., trifluorotoluene).

  • Relaxation Delay (d1): For accurate quantification, the relaxation delay between scans must be sufficiently long (typically 5-7 times the longest T₁ relaxation time of the fluorine nuclei being observed) to allow for complete relaxation of the nuclei.[8]

Experimental Protocol: Quantitative ¹⁹F NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.

  • Sample Preparation:

    • Accurately weigh a known amount of a suitable internal standard into an NMR tube.

    • Withdraw a precise volume of the reaction mixture and add it to the NMR tube.

    • Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for locking and shimming.

  • NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Program Standard single pulse experiment
Relaxation Delay (d1) 30-60 seconds (to be optimized based on T₁ measurements)[8]
Acquisition Time 2-3 seconds
Number of Scans 16 or more for good signal-to-noise
  • Data Analysis:

    • Process the FID to obtain the ¹⁹F NMR spectrum.

    • Integrate the signals corresponding to the starting material, product(s), and the internal standard.

    • Calculate the concentration of each component relative to the known concentration of the internal standard.

Decision Tree for Analytical Technique Selection

Technique_Selection Start Start: Reaction Monitoring Needed Qualitative_vs_Quantitative Qualitative or Quantitative? Start->Qualitative_vs_Quantitative Qualitative Qualitative Qualitative_vs_Quantitative->Qualitative Qualitative Quantitative Quantitative Qualitative_vs_Quantitative->Quantitative Quantitative TLC TLC: Fast, Simple Screening Qualitative->TLC Complex_Mixture Complex Mixture? Quantitative->Complex_Mixture HPLC HPLC: High Resolution & Sensitivity GCMS GC-MS: Volatile Analytes & Structural Info NMR 19F NMR: Fluorinated Compounds, No Separation Needed Complex_Mixture->HPLC Yes Volatile_Analytes Volatile Analytes? Complex_Mixture->Volatile_Analytes No Volatile_Analytes->GCMS Yes Fluorinated_Analytes Fluorinated Analytes? Volatile_Analytes->Fluorinated_Analytes No Fluorinated_Analytes->HPLC No Fluorinated_Analytes->NMR Yes

Caption: Decision tree for analytical technique selection.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for real-time monitoring of reactions that involve a significant change in the chromophores of the molecules. The reduction of the nitro group in this compound to an amino group is a prime example where UV-Vis can be effectively applied.[9][10]

Causality Behind Experimental Choices:

  • Chromophore Change: The nitrophenol moiety has a distinct UV-Vis absorption spectrum compared to the corresponding aminophenol.[9][10][11] The disappearance of the nitrophenol absorbance and the appearance of the aminophenol absorbance can be directly correlated with the progress of the reaction.

Experimental Protocol: UV-Vis Spectroscopic Monitoring

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Determine the λₘₐₓ (wavelength of maximum absorbance) for the starting material (this compound) and the product (e.g., 2-amino-3,6-difluorophenol) by scanning dilute solutions of the pure compounds. For similar nitrophenols, the λₘₐₓ is often around 400 nm, while the aminophenol appears around 300-320 nm.[9][10]

    • At time zero, withdraw an aliquot from the reaction mixture, dilute it appropriately with a suitable solvent, and record the initial UV-Vis spectrum.

    • At regular intervals, withdraw further aliquots, dilute them by the same factor, and record their UV-Vis spectra.

  • Data Analysis:

    • Plot the absorbance at the λₘₐₓ of the starting material versus time. A decrease in absorbance indicates consumption of the reactant.

    • Plot the absorbance at the λₘₐₓ of the product versus time. An increase in absorbance indicates the formation of the product.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[12][13][14] It is inexpensive, easy to perform, and provides a quick visual assessment of the presence of starting material, products, and byproducts.

Causality Behind Experimental Choices:

  • Polarity-Based Separation: TLC separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase.[12][13] More polar compounds will have a lower Retention Factor (Rf) value (i.e., they will travel a shorter distance up the plate).

  • Visualization: Aromatic and conjugated compounds like nitrophenols are often UV-active and can be visualized under a UV lamp.[12] Staining with a suitable agent (e.g., potassium permanganate) can be used for compounds that are not UV-active.

Experimental Protocol: TLC Analysis

  • Materials: TLC plates (silica gel 60 F₂₅₄), developing chamber, mobile phase, capillary spotters, UV lamp.

  • Procedure:

    • Prepare a developing chamber by adding a small amount of the mobile phase and allowing the atmosphere to become saturated with the solvent vapors. A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

    • On a TLC plate, draw a faint pencil line about 1 cm from the bottom.

    • Spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

    • Place the TLC plate in the developing chamber and allow the solvent front to rise to about 1 cm from the top of the plate.

    • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

    • Visualize the spots under a UV lamp and circle them with a pencil.

  • Interpretation:

    • The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is proceeding.

    • The relative Rf values can provide information about the polarity of the product compared to the starting material. For the reduction of a nitrophenol to an aminophenol, the aminophenol is generally more polar and will have a lower Rf value.

Conclusion

The selection of the most appropriate analytical technique for monitoring reactions of this compound depends on the specific reaction, the information required, and the available instrumentation. For rapid qualitative assessment, TLC is an excellent choice. For robust quantitative analysis, HPLC is the workhorse technique. GC-MS provides high sensitivity and structural information for volatile derivatives, while ¹⁹F NMR offers a unique and powerful method for the direct analysis of these fluorinated compounds. UV-Vis spectroscopy can be a simple and effective tool for monitoring specific transformations that involve changes in the chromophore. By employing these techniques judiciously, researchers and process chemists can gain valuable insights into their reactions, leading to improved processes and higher quality products.

References

Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3,6-Difluoro-2-nitrophenol

This compound is a key building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of two fluorine atoms and a nitro group on the phenol ring imparts unique electronic properties and reactivity, making it a valuable intermediate for the development of novel therapeutic agents and crop protection solutions.[1][2][3] The fluorine atoms can enhance metabolic stability and binding affinity of the final compounds, while the nitro and hydroxyl groups offer versatile handles for further chemical transformations.[1]

This document provides a detailed guide for the large-scale synthesis of this compound, designed for researchers and process chemists. It outlines a robust and scalable synthetic protocol, emphasizing safety, efficiency, and product purity. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Synthetic Strategy: Regioselective Nitration of 2,5-Difluorophenol

The most direct and industrially viable approach to this compound is the regioselective nitration of 2,5-difluorophenol. The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. In this case, the nitration is expected to occur at the position ortho to the hydroxyl group and meta to the two fluorine atoms, which is the C2 position, due to the powerful directing effect of the hydroxyl group.

Synthetic Pathway 2,5-Difluorophenol 2,5-Difluorophenol This compound This compound 2,5-Difluorophenol->this compound HNO₃ / H₂SO₄

Caption: Synthetic pathway for this compound.

Safety First: Critical Considerations for Nitration Reactions

Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[4][5] A thorough risk assessment is mandatory before commencing any work.[4]

Key Hazards:

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[4][6]

  • Exothermicity & Runaway Reactions: The reaction generates a significant amount of heat, which can lead to a runaway reaction or explosion if not effectively managed.[4][7]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[4][6]

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a chemical-resistant lab coat, and safety goggles with a face shield.[4][5][6]

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[4][6]

  • Temperature Control: Strict temperature control is crucial. Use an ice bath or a cryostat to maintain the recommended reaction temperature.[5]

  • Slow Addition: The nitrating agent must be added slowly and portion-wise to control the reaction rate and heat generation.[5]

  • Emergency Preparedness: Ensure easy access to an emergency shower, eyewash station, and appropriate spill kits.[4][6]

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 100-gram scale synthesis of this compound. All reagents should be of high purity.

Materials and Equipment
Reagent/EquipmentQuantity/Specification
2,5-Difluorophenol100 g (0.77 mol)
Concentrated Sulfuric Acid (98%)300 mL
Concentrated Nitric Acid (70%)70 mL (approx. 1.1 eq)
Dichloromethane (DCM)2 L
Saturated Sodium Bicarbonate Solution1 L
Brine (Saturated NaCl solution)500 mL
Anhydrous Sodium Sulfate50 g
5 L Jacketed Glass ReactorEquipped with mechanical stirrer, thermocouple, and addition funnel
Rotary Evaporator
Standard Glassware

Experimental Workflow

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Charge_Reagents Charge 2,5-Difluorophenol and H₂SO₄ to reactor Cooling Cool to 0-5 °C Charge_Reagents->Cooling Nitration Slowly add Nitric Acid Cooling->Nitration Stirring Stir at 0-5 °C for 2-3 hours Nitration->Stirring Quenching Pour onto ice-water Stirring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Wash_Bicarb Wash with NaHCO₃ solution Extraction->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Purification_Step Recrystallization or Column Chromatography Concentration->Purification_Step Characterization Characterize the final product Purification_Step->Characterization

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reactor Setup: Set up the 5 L jacketed glass reactor with a mechanical stirrer, a thermocouple connected to a temperature controller, and a pressure-equalizing addition funnel. Ensure the reactor is clean and dry.

  • Charging Reagents: In the fume hood, carefully charge the reactor with 2,5-difluorophenol (100 g, 0.77 mol) and concentrated sulfuric acid (300 mL).

  • Cooling: Begin stirring the mixture and cool the reactor to 0-5 °C using a circulating chiller.

  • Nitration: Once the temperature is stable, slowly add concentrated nitric acid (70 mL) dropwise via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: In a separate large container, prepare a mixture of 1 kg of crushed ice and 1 L of cold water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize any remaining acid, followed by brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization would be a mixture of hexane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance Yellow crystalline solid.[2]
Melting Point Literature values for related isomers are in the range of 60-62 °C.[8] The melting point of the synthesized product should be sharp and consistent with the pure compound.
¹H NMR The spectrum should show distinct signals for the aromatic protons and the hydroxyl proton, with chemical shifts influenced by the electron-withdrawing nitro and fluoro groups.[9]
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms.
¹³C NMR The spectrum will show six signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (175.09 g/mol ) should be observed.[10][11][12]
HPLC A single major peak indicating high purity.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the detailed steps and, most importantly, the stringent safety precautions, researchers and chemists can confidently produce this valuable intermediate in high yield and purity for their drug discovery and development endeavors. The principles and techniques described herein are grounded in established chemical literature and best practices for process safety.

References

Application Note: Synthesis of Novel Poly(arylene ether)s Incorporating 3,6-Difluoro-2-nitrophenol via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of high-performance polymers with tailored properties for advanced applications necessitates the exploration of novel monomeric building blocks. Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique dielectric properties.[1] The incorporation of fluorine atoms into a polymer backbone can significantly enhance its performance characteristics.[1] Similarly, the presence of nitro functionalities can introduce desirable polarity and serve as a reactive handle for further post-polymerization modifications. This application note details the synthesis of a novel poly(arylene ether) utilizing 3,6-Difluoro-2-nitrophenol as a key monomer. This approach leverages the principles of nucleophilic aromatic substitution (SNAr) to create a polymer architecture with a unique combination of fluorine and nitro substituents, promising a material with a distinct property profile suitable for demanding applications in electronics, aerospace, and membrane technologies. The electron-withdrawing nature of the nitro group is crucial for activating the fluorine atoms toward nucleophilic displacement.[2][3][4]

Significance of this compound in Polymer Synthesis

This compound is a versatile monomer for the synthesis of poly(arylene ether)s through step-growth polymerization. The strategic placement of two fluorine atoms ortho and para to a potent electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution. This high reactivity allows for polymerization under relatively mild conditions. The phenolic hydroxyl group provides a reactive site for ether linkage formation when reacted with an activated aryl halide, or it can be deprotonated to form a phenoxide, which then acts as a potent nucleophile.

In the protocol detailed below, we will explore the polycondensation of this compound with a commercially available bisphenol, Bisphenol A, to form a high-molecular-weight poly(arylene ether). The resulting polymer will feature a backbone containing alternating nitrophenolic and bisphenol-A residues, decorated with fluorine atoms.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The polymerization proceeds via a nucleophilic aromatic substitution mechanism. In the presence of a weak base like potassium carbonate, the hydroxyl groups of Bisphenol A are deprotonated to form a more nucleophilic bisphenoxide. This bisphenoxide then attacks the electron-deficient carbon atoms bearing the fluorine substituents on the this compound monomer. The nitro group, being a strong electron-withdrawing group, stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of the fluoride ions. The reaction propagates to form long polymer chains.

SNAr_Mechanism bisphenoxide Bisphenoxide (Nucleophile) meisenheimer Meisenheimer Complex (Intermediate) bisphenoxide->meisenheimer Nucleophilic Attack monomer This compound (Electrophile) monomer->meisenheimer polymer_unit Poly(arylene ether) Unit meisenheimer->polymer_unit Fluoride Elimination fluoride Fluoride Ion (Leaving Group) meisenheimer->fluoride

Caption: Mechanism of Poly(arylene ether) formation via SNAr.

Experimental Protocol: Synthesis of Poly(3,6-difluoro-2-nitrophenylene-co-bisphenol A ether)

This protocol outlines a representative procedure for the synthesis of a poly(arylene ether) from this compound and Bisphenol A.

Materials:

  • This compound (≥98%)

  • Bisphenol A (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Thermometer

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Monomer Charging and Inert Atmosphere: Into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap fitted with a condenser, and a thermometer, add this compound (10.0 mmol, 1.75 g), Bisphenol A (10.0 mmol, 2.28 g), and finely ground anhydrous potassium carbonate (12.0 mmol, 1.66 g).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylacetamide (DMAc) and 25 mL of anhydrous toluene to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this azeotropic dehydration for 4-6 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 165 °C to initiate polymerization. Maintain this temperature for 12-18 hours under a continuous gentle flow of nitrogen. The viscosity of the reaction mixture will increase significantly as the polymer forms.

  • Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature and dilute it with 20 mL of DMAc. Slowly pour the polymer solution into a beaker containing 500 mL of vigorously stirred methanol. The polymer will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove residual solvent and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.

Polymerization_Workflow start Start charge_reactants Charge Reactants: - this compound - Bisphenol A - K₂CO₃ start->charge_reactants add_solvents Add Solvents: - DMAc - Toluene charge_reactants->add_solvents dehydration Azeotropic Dehydration (140-150 °C, 4-6 h) add_solvents->dehydration polymerization Polymerization (165 °C, 12-18 h) dehydration->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Wash with Water and Methanol precipitation->washing drying Dry in Vacuum Oven (80 °C, 24 h) washing->drying end End: Purified Polymer drying->end

Caption: Experimental workflow for the synthesis of the novel poly(arylene ether).

Characterization and Expected Properties

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Technique Purpose Expected Results
FT-IR Spectroscopy To confirm the formation of ether linkages and the presence of characteristic functional groups.Appearance of a strong C-O-C stretching band around 1240 cm⁻¹. Persistence of the -NO₂ stretching bands around 1530 and 1350 cm⁻¹.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the detailed chemical structure of the polymer repeating unit.Signals corresponding to the aromatic protons and carbons of both monomer units. A distinct signal in the ¹⁹F NMR spectrum confirming the incorporation of fluorine.
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).High molecular weights (Mn > 20,000 g/mol ) with a PDI in the range of 1.8 - 2.5, typical for step-growth polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.High decomposition temperature (Td) > 400 °C, indicating excellent thermal stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A high Tg, likely in the range of 180-220 °C, reflecting the rigid polymer backbone.

Potential Applications

The unique combination of properties expected from this novel poly(arylene ether) makes it a promising candidate for a variety of advanced applications:

  • High-Temperature Dielectric Materials: The low polarizability of the C-F bond and the rigid polymer backbone could lead to materials with low dielectric constants and high thermal stability, suitable for microelectronics and printed circuit boards.

  • Gas Separation Membranes: The introduction of fluorine and nitro groups can modify the free volume and polarity of the polymer, potentially leading to enhanced selectivity and permeability for specific gas pairs.

  • Advanced Composites: The high thermal and chemical resistance of the polymer would make it an excellent matrix material for high-performance composites used in the aerospace and automotive industries.

Conclusion

This application note provides a comprehensive guide to the synthesis of a novel poly(arylene ether) using this compound. The described protocol, based on the well-established nucleophilic aromatic substitution polymerization, offers a reliable method for producing a high-performance polymer with a unique combination of fluorine and nitro functionalities. The expected properties of this material make it a highly attractive candidate for a range of demanding applications. Further research into the structure-property relationships of this and related polymers will undoubtedly open up new avenues for the development of advanced materials.

References

Application Notes and Protocols: Strategic Derivatization of 3,6-Difluoro-2-nitrophenol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the chemical derivatization of 3,6-Difluoro-2-nitrophenol, a versatile scaffold for generating novel molecular entities for biological screening. The strategic placement of two fluorine atoms and a nitro group imparts unique electronic properties and reactivity, making it an ideal starting material for constructing compound libraries.[1][2][3] The primary reactive handle, the phenolic hydroxyl group, allows for straightforward functionalization through common synthetic transformations. This document outlines robust protocols for O-alkylation and O-acylation, methods for structural characterization, and the overarching workflow for leveraging these derivatives in drug discovery and development programs.

Introduction: The Strategic Value of this compound

This compound (CAS No: 139548-97-3) is a substituted phenol that has garnered significant interest as a building block in medicinal chemistry.[2][4] Its utility stems from the specific arrangement and interplay of its functional groups:

  • Phenolic Hydroxyl (-OH): This group serves as the primary point of derivatization, allowing for the introduction of a wide array of functional groups through etherification or esterification.[5]

  • Nitro Group (-NO₂): Positioned ortho to the hydroxyl group, the nitro moiety is a strong electron-withdrawing group. This effect significantly increases the acidity of the phenolic proton, enhancing its reactivity towards nucleophilic substitution by forming a more stable phenoxide anion.[3]

  • Fluorine Atoms (-F): The incorporation of fluorine is a well-established strategy in modern drug design.[6] Fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][7] In this scaffold, the fluorine atoms further contribute to the electron-withdrawing nature of the ring, influencing the reactivity of the hydroxyl group.

By modifying the hydroxyl group, researchers can systematically alter the molecule's steric and electronic profile to explore structure-activity relationships (SAR) in biological assays.[5] This process of creating a focused library of derivatives is a cornerstone of early-stage drug discovery.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 139548-97-3[8][9][10]
Molecular Formula C₆H₃F₂NO₃[9][11]
Molecular Weight 175.09 g/mol [11]

Core Derivatization Strategies

The nucleophilicity of the phenolic oxygen is the key to derivatization. While the phenol itself can act as a nucleophile, its reactivity is dramatically enhanced by deprotonation to the corresponding phenoxide ion. The two most direct and reliable strategies for functionalizing this compound are O-alkylation to form ethers and O-acylation to form esters.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for preparing ethers from phenols.[12][13] The reaction proceeds in two conceptual steps: first, the deprotonation of the acidic phenol with a suitable base to form a potent phenoxide nucleophile, followed by an Sₙ2 reaction with an alkyl halide.[13]

G cluster_0 O-Alkylation (Williamson Ether Synthesis) start This compound base Base (e.g., K₂CO₃, Cs₂CO₃) start->base Deprotonation phenoxide Phenoxide Intermediate (Deprotonated) base->phenoxide alkyl_halide Alkyl Halide (R-X) phenoxide->alkyl_halide Sₙ2 Attack product Aryl Ether Derivative alkyl_halide->product G cluster_1 O-Acylation (Ester Synthesis) start_acyl This compound base_acyl Base (e.g., Pyridine) start_acyl->base_acyl Activation/Catalysis acylating_agent Acylating Agent (Acyl Chloride or Anhydride) product_acyl Aryl Ester Derivative acylating_agent->product_acyl Nucleophilic Attack base_acyl->acylating_agent byproduct Acid Byproduct (e.g., HCl) base_acyl->byproduct Neutralization product_acyl->byproduct Generation G cluster_workflow Derivatization to Bioassay Workflow A 1. Synthesis (O-Alkylation / O-Acylation) B 2. Purification (Column Chromatography) A->B C 3. Characterization (NMR, MS, IR) B->C D 4. Compound Library (Pure Derivatives) C->D E 5. Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity Assays) D->E F 6. Hit Identification E->F G 7. Dose-Response & SAR Analysis F->G H 8. Lead Optimization G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-nitrophenol (CAS 139548-97-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven methodologies.

Introduction: The Synthetic Challenge

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a hydroxyl, a nitro group, and two fluorine atoms—creates a unique electronic profile for further chemical modification.[1] However, its synthesis, typically involving the electrophilic nitration of 2,5-difluorophenol, is not without challenges. Key issues include controlling regioselectivity, preventing over-reaction or decomposition, and efficiently isolating the target compound. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most direct route is the regioselective nitration of 2,5-difluorophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors.[2] The reaction is typically performed using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The hydroxyl group's powerful directing effect favors substitution at the ortho position (C2) and para position (C4). Due to the fluorine at C5, the C6 position is also an ortho position relative to the hydroxyl group, but the C2 position is generally more electronically favored for nitration.

Q2: Why is temperature control so critical in this nitration?

Nitration reactions, especially of activated rings like phenols, are highly exothermic.[3][4] Poor temperature control can lead to several undesirable outcomes:

  • Side Reactions: Elevated temperatures can promote the formation of dinitrated or other side products, significantly complicating purification and reducing the yield of the desired product.[3][5]

  • Product Decomposition: Phenolic compounds and their nitro derivatives can be sensitive to heat in strong acid, leading to the formation of dark, intractable tars.[5][6]

  • Runaway Reactions: Inadequate cooling can cause the reaction rate to accelerate uncontrollably, posing a significant safety hazard.[3]

Q3: What are the primary byproducts to expect, and how do they form?

The main byproduct is typically the isomeric 2,5-difluoro-4-nitrophenol. This forms because the hydroxyl group also directs the incoming electrophile (NO₂⁺) to the para position. The ratio of ortho to para isomers is highly dependent on reaction conditions.[2] Other potential byproducts include dinitrated phenols if the reaction conditions are too harsh, and oxidation products if the nitrating agent is too aggressive or the temperature is too high.[5][6]

Q4: What safety precautions are essential when working with nitrating mixtures?

Working with concentrated nitric and sulfuric acids requires stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.

  • Controlled Addition: The nitrating agent should be added slowly and dropwise to the substrate solution, with vigorous stirring and constant temperature monitoring.[3]

  • Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice or into a large volume of cold water, never the other way around.[3][6] This dilution step is also highly exothermic.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: Incomplete reaction.

    • How to Verify: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Compare the spot of the starting material (2,5-difluorophenol) with the reaction mixture over time.

    • Solution: If the starting material is still present after the recommended time, consider extending the reaction duration. A slight, carefully controlled increase in temperature may also be necessary, but this should be a last resort due to the risks of side product formation.[3]

  • Possible Cause: Suboptimal nitrating agent.

    • How to Verify: The concentration and quality of nitric and sulfuric acids are paramount. Old or improperly stored acids can absorb moisture, reducing their efficacy.

    • Solution: Use fresh, high-purity concentrated acids (e.g., 98% H₂SO₄ and 70-90% HNO₃). Ensure the nitrating mixture is prepared correctly, typically by adding the nitric acid slowly to the sulfuric acid at a low temperature.[7]

  • Possible Cause: Significant product loss during work-up.

    • How to Verify: Analyze both the aqueous and organic layers after extraction by TLC to see if the product is being lost to the aqueous phase or if an emulsion has formed.

    • Solution: During the aqueous work-up, ensure the pH is adjusted correctly for extraction. The phenolic product will be deprotonated and soluble in basic aqueous solutions. Extract with a suitable organic solvent like dichloromethane or ethyl acetate multiple times to ensure complete recovery from the aqueous phase.[7]

Problem 2: The Reaction Mixture Turned Dark Brown or Black

  • Possible Cause: Reaction temperature was too high.

    • How to Verify: Review your experimental log for any temperature spikes during the addition of the nitrating agent. A dark discoloration is a classic sign of oxidation or decomposition.[6]

    • Solution: Maintain a strict internal reaction temperature, typically between 0 and 10 °C, using an efficient cooling bath (e.g., ice-salt).[7] Add the nitrating agent very slowly to allow the cooling system to dissipate the generated heat effectively.[3]

  • Possible Cause: Nitrating agent was too concentrated or added too quickly.

    • How to Verify: This is often linked to temperature spikes. Rapid addition creates localized "hot spots" even if the overall bath temperature is low.[3]

    • Solution: Ensure slow, dropwise addition of the nitrating agent with vigorous stirring to maintain a homogenous mixture and prevent localized overheating.[3]

Problem 3: High Proportion of Isomeric Byproduct (2,5-difluoro-4-nitrophenol)

  • Possible Cause: Reaction conditions favor para-substitution.

    • How to Verify: Characterize the crude product using ¹H NMR or GC-MS to determine the isomer ratio.

    • Solution: Modifying the reaction solvent or nitrating system can influence the ortho/para ratio. Some literature suggests that different nitrating agents or the use of catalysts can improve regioselectivity for ortho-nitration of phenols.[8][9][10] For this specific synthesis, adhering to a well-established protocol with precise temperature and addition control is the primary method to maximize the desired this compound isomer.

  • Possible Cause: Inefficient purification.

    • How to Verify: The isomers often have very similar polarities, making separation difficult. Check the purity of your final product after chromatography or recrystallization.

    • Solution: Purification can be challenging. Column chromatography on silica gel using a gradient eluent system (e.g., hexanes/ethyl acetate) is typically required.[7] Multiple purification steps may be necessary to achieve high purity.

Data & Protocols

Table 1: Key Reaction Parameters
ParameterRecommended RangeRationale
Substrate 2,5-Difluorophenol (≥98% purity)High purity starting material is crucial to prevent side reactions and simplify purification.[6]
Nitrating Agent HNO₃ (70-90%) in H₂SO₄ (98%)Standard, effective nitrating mixture for activated aromatic rings.
Molar Ratio (HNO₃:Substrate) 1.1 - 1.5 equivalentsA slight excess of nitric acid ensures complete conversion but a large excess increases dinitration risk.
Molar Ratio (H₂SO₄:Substrate) 2.0 - 3.0 equivalentsSulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the NO₂⁺ electrophile.
Temperature 0 - 10 °CCritical for controlling the exothermic reaction and minimizing byproduct formation.[7]
Reaction Time 1 - 4 hoursMonitor by TLC to determine the point of complete consumption of starting material.[6]

Diagrams: Workflows and Logic

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0-5°C React Add Substrate (2,5-Difluorophenol) dropwise at 0-10°C Prep->React Slowly Monitor Monitor via TLC React->Monitor Quench Quench on Ice-Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Purify Column Chromatography or Recrystallization Wash->Purify Analyze Characterize Product (NMR, MS, mp) Purify->Analyze

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed C1 Check TLC: Starting Material (SM) Still Present? Start->C1 C1_Y Yes C1->C1_Y Yes C1_N No C1->C1_N No Sol1 Incomplete Reaction: - Extend reaction time - Ensure proper stirring C1_Y->Sol1 C2 Reaction Mixture Dark/Tarry? C1_N->C2 C2_Y Yes C2->C2_Y Yes C2_N No C2->C2_N No Sol2 Decomposition Occurred: - Improve temperature control - Slow down reagent addition C2_Y->Sol2 C3 Analyze Work-up Waste: Product in Aqueous Layer? C2_N->C3 C3_Y Yes C3->C3_Y Yes C3_N No C3->C3_N No Sol3 Work-up Loss: - Optimize extraction pH - Increase number of extractions C3_Y->Sol3 End Review Reagent Quality & Stoichiometry C3_N->End

Caption: Decision tree for troubleshooting low product yield.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation of the Nitrating Mixture: In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (98%, 2.5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. With vigorous stirring, slowly add concentrated nitric acid (90%, 1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.[7]

  • Reaction: In a separate flask, dissolve 2,5-difluorophenol (1.0 equivalent) in a minimal amount of a suitable solvent if necessary (though often run neat in the acid mixture). Cool this solution to 0-5 °C. Slowly add the substrate to the pre-cooled nitrating mixture dropwise. The rate of addition must be carefully controlled to maintain the internal temperature between 0 and 10 °C.[7]

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-4 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing the organic layer by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with stirring.[7] This will precipitate the crude product.

  • Isolation: Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers. Wash the combined extracts sequentially with deionized water, saturated sodium bicarbonate solution (to remove residual acids), and finally with brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid or oil will likely be a mixture of isomers. Purify this mixture using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and melting point determination.

References

troubleshooting side reactions of 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 3,6-Difluoro-2-nitrophenol (CAS 139548-97-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. Fluorinated nitroaromatic compounds are pivotal in modern synthesis, offering pathways to novel pharmaceuticals and agrochemicals by modulating properties like metabolic stability and target binding affinity.[1] However, the unique interplay of the hydroxyl, nitro, and fluoro substituents in this compound presents specific challenges during its synthesis and subsequent reactions.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Synthesis & Reactivity

This section addresses the most common issues encountered during the preparation and use of this compound.

Question 1: My synthesis of this compound via nitration of 2,5-difluorophenol is giving low yields and forming multiple products. What is causing this and how can I improve it?

Answer: This is a classic challenge in electrophilic aromatic substitution involving highly activated rings. The phenol group is a powerful activating ortho-, para-director, which can lead to a lack of selectivity and sensitivity to reaction conditions. The primary issues are typically competing side reactions and suboptimal control over the reaction's regioselectivity.

Root Cause Analysis:

  • Over-Nitration & Oxidation: Phenols are highly susceptible to oxidation by strong nitric acid, leading to the formation of tarry, polymeric byproducts and benzoquinone derivatives, which can contaminate the product and reduce yield.[2] Standard nitrating conditions like a concentrated HNO₃/H₂SO₄ mixture can be too harsh for this activated substrate.[3]

  • Isomer Formation: The hydroxyl group directs nitration to the positions ortho and para to it (positions 4 and 6). While the desired product is from substitution at the 6-position, the 4-position is also electronically activated, leading to the formation of the unwanted 2,5-difluoro-4-nitrophenol isomer. The ratio of these isomers is highly dependent on reaction conditions.

  • Exothermic Reaction: Nitration is a highly exothermic process. Poor temperature control can accelerate side reactions, leading to decreased yield and purity.[4]

Troubleshooting Protocol & Optimization:

To mitigate these issues, a shift to milder nitrating conditions and strict temperature control is essential.

Table 1: Comparison of Nitration Conditions for 2,5-Difluorophenol

ParameterStandard Method (HNO₃/H₂SO₄)Recommended Method (Mild Nitrating Agent)Rationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Isopropyl nitrate or Acyl nitrateReduces oxidative potential and moderates reactivity.[1]
Solvent Sulfuric AcidAcetic Anhydride or DichloromethaneProvides better temperature control and substrate solubility.
Temperature 0 to 10 °C-10 to 0 °CStrict low-temperature control is critical to minimize byproducts.
Typical Yield 30-50%65-80%Milder conditions favor the desired reaction pathway.
**Isomer Ratio (6-NO₂:4-NO₂) **~2:1 to 3:1>5:1Increased selectivity for the sterically less hindered 6-position.

Step-by-Step Optimized Nitration Protocol:

  • Dissolve 2,5-difluorophenol (1.0 eq) in acetic anhydride at -10 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride dropwise, ensuring the internal temperature does not exceed 0 °C.

  • Stir the reaction at -10 to 0 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to separate isomers.

Question 2: When I use this compound in reactions with amine or alkoxide nucleophiles, I get substitution of a fluorine atom instead of reaction at the phenol. How can I prevent this side reaction?

Answer: You are observing a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This is a major competing pathway due to the electronic nature of your substrate.

Mechanistic Explanation:

The strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient, facilitating attack by nucleophiles.[5] This effect is most pronounced at the ortho and para positions. In this compound, the fluorine atom at the C6 position is para to the nitro group, making it highly activated and an excellent leaving group for SNAr. The fluorine at C3 is meta to the nitro group and is significantly less reactive.

Furthermore, if your reaction conditions are basic, the phenol will be deprotonated to the phenoxide. This phenoxide is a powerful electron-donating group, which further activates the ring for SNAr, making the C6-fluorine even more labile.

dot

SNAr_Troubleshooting start Start: Reaction with This compound + Nucleophile check_base Is a base required? start->check_base snar_product Side Product: SNA_r at C6-F start->snar_product High Temp or Strong Base use_non_nuc_base Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) check_base->use_non_nuc_base Yes no_base Proceed without base (if possible) check_base->no_base No protect_oh Protect the hydroxyl group (e.g., as MOM or TBS ether) use_non_nuc_base->protect_oh no_base->protect_oh check_temp Reaction Temperature? protect_oh->check_temp Deprotection may be needed later low_temp Run at low temperature (e.g., 0 °C to -78 °C) check_temp->low_temp High desired_product Desired Product check_temp->desired_product Low low_temp->desired_product

References

Technical Support Center: Optimization of Reaction Conditions for 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3,6-Difluoro-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing a foundational understanding of the reaction.

Q1: What is the most common synthetic route to prepare this compound?

The most direct and common method for synthesizing this compound is through the electrophilic aromatic substitution, specifically the nitration of 2,5-difluorophenol. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The specific arrangement of the hydroxyl (-OH) and fluorine (-F) groups on the starting material directs the position of the incoming nitro group.[1]

Q2: What is the role of sulfuric acid in the nitration of 2,5-difluorophenol?

In aromatic nitration, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is commonly used. Sulfuric acid acts as a catalyst by protonating nitric acid. This protonation leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich aromatic ring.[2][3] Without a strong acid like sulfuric acid, the concentration of the nitronium ion is too low for the reaction to proceed efficiently with moderately activated or deactivated rings.[3]

Q3: What are the directing effects of the substituents on 2,5-difluorophenol, and how do they influence the reaction outcome?

The regioselectivity of the nitration is controlled by the existing substituents on the benzene ring:

  • Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.

  • Fluorine (-F) atoms: Fluorine is an electronegative atom and is deactivating through the inductive effect. However, it is also an ortho, para-director due to resonance effects where its lone pairs of electrons can be donated to the ring.

In 2,5-difluorophenol, the hydroxyl group at position 1 strongly directs the incoming electrophile to positions 2, 4, and 6. The fluorine atoms at positions 2 and 5 also exert their influence. The formation of this compound indicates that nitration occurs at the position ortho to the hydroxyl group and meta to the fluorine at position 5. The interplay of these electronic effects is critical to the reaction's outcome.[1]

Q4: What are the primary safety concerns when performing this nitration?

Aromatic nitration reactions are highly exothermic and can pose significant safety risks if not properly controlled.[2][4] Key safety precautions include:

  • Temperature Control: The reaction must be maintained at a low temperature (typically 0°C or below) using an ice-salt bath to prevent thermal runaway and the formation of unwanted by-products.[5]

  • Slow Addition: The nitrating agent should be added slowly and dropwise to the substrate solution to manage the heat generated.[5][6]

  • Proper Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice to rapidly cool and dilute the strong acids.[7]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Explanation & Solution
Ineffective Nitrating Agent The concentration of the nitronium ion (NO₂⁺) may be too low. This can happen if dilute acids are used. Solution: Use concentrated (98%) or fuming sulfuric acid with concentrated (70%) nitric acid. The use of fuming nitric acid can also increase the rate of reaction.[4] Ensure the acids are fresh and have not absorbed atmospheric moisture.
Reaction Temperature Too Low While low temperatures are necessary to control exothermicity, excessively low temperatures can slow the reaction rate to a point where no significant conversion occurs within a reasonable timeframe. Solution: Maintain the reaction temperature in a controlled range, typically between -5°C and 5°C.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if the reaction is proceeding.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion. Solution: Monitor the consumption of the starting material (2,5-difluorophenol) by TLC. Continue the reaction until the starting material is no longer visible on the TLC plate before proceeding with the workup.

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Potential Cause Explanation & Solution
Complex Directing Effects The hydroxyl and fluorine substituents direct the incoming nitro group to several possible positions on the ring, potentially leading to a mixture of isomers. Solution: Precise control of reaction conditions can favor the formation of the desired isomer. Lowering the reaction temperature often increases selectivity.[6] Additionally, the order of addition of reagents can play a role; slowly adding the nitrating mixture to the substrate can improve selectivity.
Thermodynamic vs. Kinetic Control At higher temperatures, the reaction may favor the thermodynamically more stable isomer, which might not be the desired product. Solution: Running the reaction at a lower temperature for a longer period can favor the kinetically controlled product. Experiment with a temperature range to find the optimal balance between reaction rate and selectivity.

Problem 3: Significant Byproduct Formation (Oxidation, Polynitration)

Potential Cause Explanation & Solution
Reaction Temperature Too High Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of tar-like byproducts and a dark-colored reaction mixture.[5] Solution: Strict temperature control is crucial. Maintain the internal reaction temperature at or below 0°C throughout the addition of the nitrating agent.[5] If brown fumes of NO₂ are observed, it is a sign of decomposition and the addition rate should be slowed immediately.
Excess Nitrating Agent or Prolonged Reaction Time The presence of an activating hydroxyl group makes the product, this compound, susceptible to a second nitration, leading to dinitro- or polynitro- byproducts.[5][8] Solution: Use a molar ratio of nitric acid to the substrate that is close to 1:1.[5] Monitor the reaction closely by TLC and quench the reaction as soon as the starting material has been consumed to prevent over-nitration.

Problem 4: Difficulty in Product Isolation and Purification

Potential Cause Explanation & Solution
Product is an Oil or Soluble in the Aqueous Workup After quenching the reaction in ice water, the product may not precipitate as a solid, especially if it is impure or has a low melting point.[7] Solution: If no solid precipitates, perform a liquid-liquid extraction. Extract the aqueous mixture multiple times with an appropriate organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers for further washing.[7]
Residual Acid in the Product The crude product will be contaminated with sulfuric and nitric acid. Solution: Wash the combined organic extracts with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acids. Be sure to vent the separatory funnel frequently to release the CO₂ gas that evolves during neutralization.[7][9] Follow this with a wash with brine (saturated NaCl solution) to help remove water from the organic layer.
Inseparable Mixture of Isomers Isomers of nitrophenols often have similar polarities, making them difficult to separate. Solution: Purification by column chromatography on silica gel is often the most effective method. A gradient of ethyl acetate in hexanes is a common solvent system for separating nitrophenol isomers. The optimal solvent system should be determined by TLC analysis.

Data Presentation

The yield and regioselectivity of the nitration of substituted phenols are highly dependent on the reaction conditions. The following table provides a conceptual summary of expected trends based on general principles of aromatic nitration.

Table 1: Effect of Reaction Conditions on the Nitration of 2,5-Difluorophenol

Parameter Condition Expected Effect on Yield Expected Effect on Selectivity & Purity
Temperature -10°C to 0°CModerate to HighHigher selectivity, lower oxidation byproducts
> 10°CPotentially lower due to degradationLower selectivity, increased oxidation and polynitration
Nitric Acid Stoichiometry 1.0 - 1.1 equivalentsOptimalMinimizes polynitration
> 1.5 equivalentsMay decrease due to byproduct formationSignificant increase in dinitro byproducts
Reaction Time Monitored by TLCOptimized for full conversionPrevents byproduct formation from over-reaction
Fixed (e.g., 2 hours)May be incomplete or excessiveRisk of incomplete reaction or byproduct formation

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety: This procedure must be performed in a certified chemical fume hood. Appropriate PPE, including a lab coat, safety glasses, and acid-resistant gloves, is mandatory.

Materials:

  • 2,5-Difluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 2,5-difluorophenol (1.0 eq.) in dichloromethane. Cool the flask to -5°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.05 eq.) to pre-chilled concentrated sulfuric acid (2-3 eq.). Allow this mixture to cool to 0°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,5-difluorophenol via the dropping funnel. Maintain the internal temperature of the reaction mixture between -5°C and 0°C.[5] The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[7][9]

    • Transfer the mixture to a separatory funnel. If a solid has precipitated, it can be filtered, washed with cold water, and then dissolved in an organic solvent for further purification.

    • If no solid forms, extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

Reaction_Pathway 2,5-Difluorophenol 2,5-Difluorophenol Nitronium Ion Formation Nitronium Ion Formation 2,5-Difluorophenol->Nitronium Ion Formation HNO3, H2SO4 Electrophilic Attack Electrophilic Attack Nitronium Ion Formation->Electrophilic Attack NO2+ Sigma Complex Intermediate Sigma Complex Intermediate Electrophilic Attack->Sigma Complex Intermediate Deprotonation Deprotonation Sigma Complex Intermediate->Deprotonation -H+ This compound This compound Deprotonation->this compound

Caption: Synthesis of this compound via electrophilic aromatic substitution.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Check Reagents Are acids concentrated and fresh? start->check_reagents check_temp Check Temperature Was temperature maintained at -5 to 5°C? check_reagents:f1->check_temp Yes solution_reagents Solution: Use fresh, concentrated or fuming acids. check_reagents:f1->solution_reagents No check_time Check Reaction Time Was reaction monitored to completion by TLC? check_temp:f1->check_time Yes solution_temp Solution: Optimize temperature. Too cold may halt reaction. check_temp:f1->solution_temp No solution_time Solution: Increase reaction time and monitor by TLC. check_time:f1->solution_time No

Caption: A decision-making workflow for troubleshooting low yields in the nitration reaction.

Diagram 3: Purification Strategy Decision Tree

Purification_Strategy start Crude Product Obtained After Workup check_state Is the crude product a solid or an oil? start->check_state solid Solid check_state->solid oil Oil check_state->oil check_purity Assess purity by TLC/NMR solid->check_purity column Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc) oil->column pure Sufficiently Pure check_purity->pure impure Impure / Isomer Mixture check_purity->impure recrystallize Recrystallize from suitable solvent pure->recrystallize impure->column

Caption: A decision tree to guide the purification strategy for the crude product.

References

Technical Support Center: 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,6-Difluoro-2-nitrophenol (CAS No. 139548-97-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile fluorinated nitroaromatic intermediate. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your work.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: After synthesis and initial workup, my product is a persistent yellow-orange oil instead of the expected solid. What's happening and how do I crystallize it?

Answer:

This is a common issue that typically points to one of two causes: the presence of impurities or residual solvent.

  • Causality: Impurities, such as regioisomers (e.g., other difluoro-nitrophenol isomers) formed during nitration, can create a eutectic mixture that has a lower melting point than the pure compound.[1][2] Similarly, residual organic solvents from the extraction phase (like Dichloromethane or Ethyl Acetate) can prevent the solid lattice from forming.

  • Step-by-Step Solution:

    • Solvent Removal: First, ensure all volatile solvents are removed. Place the oil on a high-vacuum line for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as nitrophenols can be sensitive.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble, such as hexane or a hexane/diethyl ether mixture.[3] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The micro-scratches on the glass can serve as nucleation points for crystal growth.

    • "Salting Out": If the product is wet, dissolve the oil in a minimal amount of a suitable solvent (like diethyl ether), add a drying agent (e.g., anhydrous MgSO₄), filter, and re-concentrate. Often, removing trace water is sufficient to promote crystallization.

    • Purity Assessment: If the oil persists, it is highly likely due to impurities. Before proceeding to a larger scale purification, analyze a small sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the presence of multiple components.[4][5]

Question 2: My recrystallization attempt resulted in very low yield. How can I improve recovery?

Answer:

Low yield from recrystallization is almost always a solvent-related issue. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures.

  • Causality:

    • Solvent Choice: The chosen solvent may be too good at dissolving the compound even when cold, keeping a significant portion of your product in the mother liquor.

    • Excessive Solvent: Using too large a volume of solvent will result in product loss, as even a "poor" solvent will dissolve some compound.

    • Premature Crystallization: Cooling the solution too rapidly can trap impurities and lead to the formation of fine, difficult-to-filter crystals, which can also reduce the isolated yield.

  • Step-by-Step Solution:

    • Optimize the Solvent System: For nitrophenols, a binary solvent system often works best. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (like ethanol, acetone, or dichloromethane) and then add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point).[3][6] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to smaller crystals and potential impurity inclusion.

    • Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover more product. Check the purity of this second crop by TLC or melting point, as it may be less pure than the first.

Workflow for Purification and Troubleshooting

The following diagram outlines the general workflow for purifying crude this compound and the decision points for troubleshooting.

Caption: General purification and troubleshooting workflow.

Question 3: I'm struggling to separate this compound from its isomers using column chromatography. The spots are overlapping on TLC.

Answer:

Separating constitutional isomers of substituted phenols is a classic chromatography challenge that requires careful optimization of the mobile phase.

  • Causality: Isomers of difluoro-nitrophenol have very similar polarities. The key to separation lies in exploiting subtle differences in their ability to interact with the stationary phase (silica gel). The ortho-nitrophenol functionality can form an intramolecular hydrogen bond, which masks the polar -OH and -NO₂ groups. This typically makes ortho-isomers less polar than their meta and para counterparts, causing them to elute faster from the column.[5]

  • Step-by-Step Solution:

    • Select the Right Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is usually appropriate.

    • Optimize the Mobile Phase (Eluent): This is the most critical step. Start with a low-polarity eluent and gradually increase the polarity. A common starting point for nitrophenols is a mixture of hexane and ethyl acetate.

      • Begin with a high hexane ratio (e.g., 95:5 Hexane:EtOAc).

      • Run several TLC plates, systematically increasing the ethyl acetate concentration (e.g., 90:10, 85:15). The ideal system will show clear separation between the spots (a ΔRf > 0.2 is good).

      • If separation is still poor, try adding a small amount (0.5-1%) of acetic acid to the mobile phase. This can sharpen the spots by suppressing the ionization of the acidic phenol group, reducing "tailing" on the silica.

    • Proper Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Load the crude product onto the column in a minimal volume of the mobile phase or by pre-adsorbing it onto a small amount of silica gel ("dry loading"). A concentrated band at the start leads to better separation.

    • Controlled Elution: Run the column slowly. A faster flow rate reduces the interaction time between the compounds and the silica, leading to poorer separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

This compound should be handled with care in a well-ventilated chemical fume hood. It is harmful if swallowed, inhaled, or comes into contact with skin. It causes serious skin and eye irritation.[7] | Safety Measure | Recommendation | Reference | | :--- | :--- | :--- | | Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles. |[8][9] | | Handling | Use only in a chemical fume hood. Avoid generating dust. Keep away from heat and open flames. |[9] | | Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] | | Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment. |[8] |

Q2: What is the expected melting point and appearance of pure this compound?

While specific data for the 3,6-isomer is not as prevalent as for other isomers, nitrophenols are typically yellow crystalline solids.[7][9] For comparison, the closely related 2,3-Difluoro-6-nitrophenol has a melting point of 60-62 °C.[7][10][11][12] A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate quantitative method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like acetic or formic acid) is a standard choice for analyzing nitrophenols.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can confirm the structure and identify impurities. The presence of unexpected signals in the aromatic or fluorine spectra can indicate isomeric or other impurities.[4]

  • Melting Point: As mentioned, a sharp melting point that matches the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol uses a binary solvent system of ethanol and water, a common and effective choice for moderately polar compounds like nitrophenols.

  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a hot plate to approximately 70-80°C.

  • Add "Good" Solvent: Slowly add absolute ethanol dropwise while stirring until the solid just dissolves. Use the absolute minimum volume necessary.

  • Add "Poor" Solvent: While maintaining the temperature, add deionized water dropwise until the solution becomes persistently turbid.

  • Clarification: Add 1-2 drops of ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Record the final mass and calculate the yield.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed to separate the target compound from less polar and more polar impurities.

  • Eluent Preparation: Prepare a mobile phase of 90:10 Hexane:Ethyl Acetate (v/v). Prepare at least 500 mL.

  • Column Packing: Prepare a glass chromatography column. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the Hexane:EtOAc eluent. Slowly add silica gel as a slurry in the eluent, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve ~500 mg of the crude product in a minimal volume (1-2 mL) of the eluent. Carefully add this solution to the top of the silica bed.

  • Elution: Open the stopcock and begin collecting fractions. Maintain a constant level of eluent on top of the silica bed at all times.

  • Monitoring: Monitor the fractions being eluted using TLC. Spot each fraction on a TLC plate and develop it in the same 90:10 Hexane:EtOAc eluent.

  • Fraction Pooling: Combine the fractions that contain the pure desired product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving purity issues post-synthesis.

G start Crude Product Analysis (TLC) q1 Single Spot on TLC? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No (Multiple Spots) q1->ans1_no proc1 Proceed to Recrystallization ans1_yes->proc1 proc2 Proceed to Column Chromatography ans1_no->proc2 q2 Product is a solid with sharp MP? proc1->q2 proc2->q2 ans2_yes Yes q2->ans2_yes ans2_no No (Oily / Broad MP) q2->ans2_no end_ok Purification Successful ans2_yes->end_ok re_eval Re-evaluate solvent system. Consider trituration or vacuum drying. ans2_no->re_eval re_eval->proc1 Retry Recrystallization

Caption: Decision tree for post-synthesis purification choices.

References

stability and degradation of 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Difluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource offers insights into its stability, potential degradation pathways, and best practices for handling and analysis, ensuring the integrity and success of your research.

Introduction

This compound is a valuable fluorinated nitroaromatic compound used as an intermediate in various synthetic applications, including the development of pharmaceuticals and agrochemicals.[1][2][3] The presence of two fluorine atoms, a nitro group, and a phenolic hydroxyl group on the aromatic ring imparts unique chemical properties and reactivity.[1][4] Understanding the stability and degradation of this compound is critical for designing robust experimental protocols, interpreting results accurately, and ensuring safe handling.

This guide addresses common questions and challenges encountered during the use of this compound, providing explanations grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several factors, primarily:

  • Temperature: Like many nitroaromatic compounds, this compound can be susceptible to thermal decomposition at elevated temperatures.[5][6] It is advisable to store the compound in a cool, dry place and avoid excessive heating during experimental procedures unless required for a specific reaction.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[7][8][9][10] It is recommended to store solutions of the compound in amber vials or protect them from light to prevent photochemical reactions.

  • pH: The phenolic hydroxyl group's acidity is significantly increased by the electron-withdrawing effects of the nitro and fluorine substituents.[1][4] In basic conditions, the compound will deprotonate to form a phenoxide ion, which may have different stability and reactivity characteristics. Extreme pH values should be avoided unless they are a required condition of your experiment.

  • Presence of Oxidizing or Reducing Agents: The nitro group can be susceptible to reduction, and the phenol ring can be oxidized. The presence of strong oxidizing or reducing agents in your experimental setup should be carefully considered.

Q2: I am observing a color change in my solution of this compound over time. What could be the cause?

A2: A color change, typically a yellowing or darkening of the solution, is often an indicator of degradation. The formation of nitrophenolate ions in slightly basic conditions can impart a yellow color. More significant color changes may suggest the formation of polymeric degradation products or other chromophoric species resulting from thermal or photodegradation. It is crucial to investigate the cause by analyzing the solution for the presence of impurities or degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, we can infer potential pathways based on the chemistry of related compounds:

  • Photodegradation: Similar to other nitrophenols, this compound may undergo photodegradation when exposed to light, potentially leading to the formation of hydroxylated and other oxidized species.[7][8][9][10]

  • Thermal Decomposition: At high temperatures, nitroaromatic compounds can undergo complex decomposition reactions, which may involve the cleavage of the C-NO2 bond.[5][6][11][12]

  • Nucleophilic Aromatic Substitution: The fluorine atoms on the ring are activated by the electron-withdrawing nitro group, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially the fluorine at the 6-position (ortho to the nitro group).[4] This is more of a reactivity concern than a degradation pathway in the absence of strong nucleophiles.

  • Microbial Degradation: In environmental or biological systems, nitrophenols can be degraded by microorganisms through oxidative or reductive pathways.[13][14][15][16]

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (e.g., HPLC, GC-MS)
Symptom Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in chromatograms. Degradation of the compound during sample preparation or analysis.1. Prepare fresh solutions: Use freshly prepared solutions for analysis to minimize the impact of time-dependent degradation. 2. Control temperature: If using GC-MS, ensure the injection port temperature is not excessively high, which could cause thermal decomposition.[5] For HPLC, maintain the sample compartment at a controlled, cool temperature. 3. Protect from light: Prepare and store samples in amber vials or under low-light conditions to prevent photodegradation.[7][8]
Decreasing peak area of the parent compound over time. Instability of the compound in the chosen solvent or under the storage conditions.1. Solvent compatibility study: Test the stability of the compound in different solvents to identify the most suitable one for your application. 2. Optimize storage conditions: Store stock solutions at low temperatures (e.g., 2-8°C) and protected from light.[17] For long-term storage, consider storing under an inert atmosphere.
Poor peak shape or tailing. Interaction of the phenolic hydroxyl group with the analytical column or system.1. Modify mobile phase pH: For HPLC, adjusting the pH of the mobile phase can suppress the ionization of the phenolic group and improve peak shape. 2. Use a derivatizing agent: For GC analysis, derivatization of the hydroxyl group (e.g., silylation) can improve volatility and peak shape.[1]
Issue 2: Poor Yield or Unexpected Side Products in a Synthetic Reaction
Symptom Potential Cause Troubleshooting Steps
Low yield of the desired product. Degradation of the starting material under the reaction conditions.1. Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product and any byproducts. 2. Optimize reaction temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation. 3. Degas solvents: If the reaction is sensitive to oxidation, use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of colored impurities. Polymerization or formation of nitro-aromatic degradation products.1. Purification method optimization: Explore different purification techniques (e.g., column chromatography with different solvent systems, recrystallization) to remove impurities. 2. Identify byproducts: Attempt to isolate and characterize major byproducts to understand the undesired reaction pathways.
Evidence of nucleophilic substitution of a fluorine atom. The reaction conditions (e.g., presence of a strong nucleophile, high temperature) favor SNAr.1. Control stoichiometry: Carefully control the stoichiometry of nucleophilic reagents. 2. Lower reaction temperature: SNAr reactions are often temperature-dependent; lowering the temperature may favor the desired reaction pathway.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound under different conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to prepare a stock solution of known concentration.

  • Experimental Conditions:

    • Thermal Stability: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C) in the dark.

    • Photostability: Aliquot the stock solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., a UV lamp or daylight) while keeping the amber vials in the dark as a control.

    • pH Stability: Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9). Add a known amount of the stock solution to each buffer.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

    • Analyze the samples by a suitable analytical method, such as HPLC-UV, to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate for each condition.

Protocol 2: General Method for Monitoring Degradation Products by LC-MS

This protocol provides a starting point for developing an LC-MS method to identify potential degradation products.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent.

    • Induce degradation by exposing the solution to a stress condition (e.g., heat, light, or addition of a reagent).

  • LC-MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products.[4][18] High-resolution mass spectrometry can aid in the identification of unknown products by providing accurate mass measurements.[4]

Visualizations

Degradation Troubleshooting Workflow

G start Inconsistent Experimental Results check_purity Verify Purity of Starting Material start->check_purity prepare_fresh Prepare Fresh Solutions check_purity->prepare_fresh control_temp Control Temperature prepare_fresh->control_temp protect_light Protect from Light control_temp->protect_light analyze_byproducts Analyze for Degradation Products (LC-MS) protect_light->analyze_byproducts optimize_conditions Optimize Experimental Conditions modify_protocol Modify Protocol optimize_conditions->modify_protocol analyze_byproducts->optimize_conditions Degradation Observed successful_outcome Consistent Results analyze_byproducts->successful_outcome No Degradation modify_protocol->start Re-evaluate modify_protocol->successful_outcome

Caption: A workflow for troubleshooting inconsistent experimental results.

Potential Degradation Influences

G main This compound Stability temp Temperature main->temp light Light Exposure main->light ph pH main->ph reagents Oxidizing/Reducing Agents main->reagents degradation Degradation temp->degradation light->degradation ph->degradation reagents->degradation

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Managing Hazardous Byproducts of 3,6-Difluoro-2-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Difluoro-2-nitrophenol. This guide provides in-depth technical information, troubleshooting advice, and clear protocols for the safe management of hazardous byproducts generated during reactions involving this versatile but hazardous chemical intermediate. Our goal is to empower you with the knowledge to conduct your experiments safely, effectively, and in full compliance with environmental regulations.

Section 1: Understanding the Core Hazards

The unique chemical behavior of this compound is dictated by the interplay of its functional groups: a hydroxyl group, a powerful electron-withdrawing nitro group, and two fluorine atoms.[1] This specific arrangement makes it an excellent substrate for reactions like Nucleophilic Aromatic Substitution (SNAr) but also introduces significant hazards that must be managed proactively.[2][3][4]

FAQ 1.1: What are the primary hazards associated with this compound and its reaction byproducts?

The primary hazards stem from the nitrophenol moiety. Nitrophenols are a class of compounds known for their toxicity.[5][6]

  • Systemic Toxicity: These compounds are harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9] A significant toxicological concern is their ability to cause methemoglobinemia, a blood disorder that reduces the blood's capacity to carry oxygen.[6]

  • Irritation: They are known to cause serious skin and eye irritation.[7][8]

  • Environmental Persistence: Nitrophenolic compounds are notorious pollutants due to their toxicity and persistence in soil and water.[5] Disposal into sewage systems is strictly prohibited.[5][10]

  • Thermal Instability: At elevated temperatures, these compounds can decompose, releasing toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[9][11][12]

FAQ 1.2: What types of hazardous byproducts should I anticipate in my reactions?

Beyond the unreacted starting material, several other hazardous species can be present in your reaction mixture upon completion.

  • Isomeric Products: In SNAr reactions, substitution may occur at different positions, leading to the formation of isomeric nitrophenol derivatives. These isomers will likely exhibit similar toxicological profiles to the parent compound.

  • Uncharacterized Intermediates: Complex reactions may generate various intermediates, such as Meisenheimer complexes, which are resonance-stabilized carbanions formed during SNAr reactions.[4]

  • Decomposition Products: If a reaction overheats, thermal decomposition can occur. Research on related fluorinated nitroaromatics shows that fluorination can sometimes decrease a molecule's thermal stability.[13]

  • Salts from Quenching: The process of neutralizing the reaction mixture (quenching) will generate inorganic or organic salts, which will be part of the aqueous waste stream.

Section 2: Proactive Waste Management Workflow

A self-validating protocol relies on anticipating and planning for waste generation from the outset. The key is rigorous segregation to prevent incompatible materials from mixing and to ensure compliant disposal.[10]

FAQ 2.1: How should I correctly segregate waste streams from a typical this compound reaction?

All waste generated from these reactions must be considered hazardous.[7] Do not mix waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

Table 1: Waste Segregation Guidelines

Waste Stream CategoryDescription & ExamplesHandling & Container Requirements
Halogenated Organic Solvents Reaction mixtures, solvent washes, and extracts containing chlorinated or fluorinated solvents (e.g., Dichloromethane, Chloroform).Store in a clearly labeled, sealed, and compatible container marked "Halogenated Hazardous Waste".
Non-Halogenated Organic Solvents Solvents like THF, Diethyl Ether, Ethyl Acetate, Hexanes used in the reaction or workup.Store in a clearly labeled, sealed, and compatible container marked "Non-Halogenated Hazardous Waste".
Aqueous Waste Aqueous layers from extractions, quenching solutions. This waste will contain dissolved nitrophenols and salts.Store in a clearly labeled, sealed container marked "Aqueous Hazardous Waste". Check pH and neutralize if required by your EHS protocol before collection.
Solid Waste Contaminated filter paper, silica gel from chromatography, unreacted starting material, byproduct crystals.Collect in a sealed, labeled container or a securely sealed bag marked "Solid Hazardous Waste".
Contaminated Labware (Sharps) Needles, syringes, or broken glass contaminated with reaction materials.Place in a designated, puncture-proof sharps container for hazardous chemical sharps.
Contaminated PPE Used gloves, bench paper, weighing papers.Collect in a designated, sealed bag labeled "Contaminated Solid Waste" or as per institutional guidelines.[7]
Diagram: Waste Management Decision Workflow

The following diagram outlines the critical decision points for managing waste from the moment your reaction is complete.

G start Reaction Complete quench Quench Reaction (See Protocol 5.1) start->quench workup Perform Aqueous Workup (Extraction) quench->workup organic_phase Organic Phase workup->organic_phase Separation aqueous_phase Aqueous Phase workup->aqueous_phase Separation purification Purification Step (e.g., Chromatography) organic_phase->purification waste_aqueous Aqueous Waste Stream aqueous_phase->waste_aqueous solid_waste Solid Waste (Silica, Filters) purification->solid_waste waste_organic Waste Organic Solvents (Halogenated or Non-Halogenated) purification->waste_organic waste_solid Contaminated Solid Waste solid_waste->waste_solid dispose Package & Label for Disposal (See Protocol 5.2) waste_organic->dispose waste_aqueous->dispose waste_solid->dispose

Caption: Workflow for waste segregation and management.

Section 3: Troubleshooting Guide

Even with careful planning, unexpected events can occur. This section addresses common issues encountered during experimentation.

FAQ 3.1: My reaction is showing an unexpected and rapid temperature increase (exotherm). What should I do?

An uncontrolled exotherm is a serious safety risk that can lead to solvent boiling, pressure buildup, and thermal decomposition of the nitrophenol.

Causality: This often happens if a reagent is added too quickly or if the reaction's initiation is more vigorous than anticipated.

Immediate Actions:

  • Alert Personnel: Immediately inform others in the lab of the situation.

  • Remove Heat Source: If the reaction is being heated, remove the heating mantle or bath immediately.

  • Apply Cooling: Immerse the reaction flask in a larger secondary container with an ice-water or dry ice/acetone bath to absorb the excess heat.[14]

  • Do NOT Seal the System: Ensure the reaction vessel is not a closed system to prevent pressure buildup.

  • Prepare for Quenching (If Safe): If the reaction can be brought under control, prepare a cold quenching solution. If it remains uncontrolled, evacuate the fume hood and follow your lab's emergency procedures.

FAQ 3.2: I've quenched my reaction with an aqueous solution, and a large amount of solid has precipitated. What is it?

This is a common observation, especially when quenching reactions run at low temperatures.[14]

Causality & Troubleshooting:

  • Ice Formation: If you quenched at or below 0°C, the precipitate is likely ice formed from the aqueous solution.[14] Allow the mixture to warm slowly to room temperature; the ice should melt.

  • Product/Byproduct Precipitation: Your product or a byproduct may be insoluble in the mixed solvent system created after quenching. This can be beneficial for isolation (filtration) but requires you to analyze both the solid and the filtrate to account for all components.

  • Salt Precipitation: If the quench involved an acid-base neutralization, the resulting salt may have limited solubility and precipitate out.

FAQ 3.3: How can I identify suspected hazardous byproducts in my reaction mixture?

Accurate identification is crucial for both process optimization and proper waste characterization. Several analytical methods are suitable for nitrophenol derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard and robust method for separating and quantifying nitrophenols and their metabolites.[15][16] Different isomers can often be resolved with good peak shape.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile byproducts. The mass spectrum provides structural information for identification.[17]

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool to check for the presence of multiple components in your reaction mixture compared to your starting material and a product standard, if available.

Section 4: Detailed Protocols

Adherence to standardized protocols is essential for safety and reproducibility.

Protocol 4.1: Step-by-Step Guide for Quenching a Typical SNAr Reaction

The purpose of a quench is to safely deactivate any remaining reactive reagents at the end of a reaction.[18]

  • Confirm Reaction Completion: Before quenching, verify that the reaction has gone to completion using an appropriate analytical method (e.g., TLC, LC-MS).[14]

  • Cool the Reaction Mixture: Place the reaction flask in an ice-water bath and allow it to cool to 0-5°C. This is critical to manage any potential exotherm from the quench.[14]

  • Prepare Quenching Solution: Use a suitable quenching agent. For many SNAr reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) or simply deionized water is appropriate. Avoid strong acids or bases unless the protocol specifically requires them, as they can cause violent reactions with some reagents.[19]

  • Add Quenching Solution Slowly: Using an addition funnel or a syringe, add the quenching solution dropwise to the cooled, stirring reaction mixture.

  • Monitor Temperature: Monitor the internal temperature of the reaction. If it begins to rise significantly, slow or pause the addition until it cools down.

  • Allow to Warm: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature with continued stirring.

  • Proceed to Workup: The reaction is now safely quenched and ready for the extraction/workup phase.

Protocol 4.2: Step-by-Step Guide for Preparing Hazardous Waste for Disposal

Proper packaging and labeling are mandated by regulations like RCRA to ensure safe transport and disposal.[20][21]

  • Select a Compatible Container: Choose a container made of a material compatible with the waste (e.g., glass for solvents, high-density polyethylene for many aqueous solutions). Ensure the container is in good condition with a secure, leak-proof lid.[7]

  • Do Not Overfill: Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion.[22]

  • Attach a Hazardous Waste Label: Affix your institution's official hazardous waste tag to the container before adding any waste.

  • Document Contents Accurately: Clearly write the full chemical names of all components in the waste container, including solvents and reactants. Estimate the percentage of each component. Vague descriptions are not acceptable.

  • Segregate and Store: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your lab.[10] Ensure incompatible waste types are stored separately, for example, by using secondary containment bins.[10]

  • Schedule Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container.

Section 5: Regulatory and Safety Overview

FAQ 5.1: What key regulations govern the disposal of this waste?

In the United States, the management of hazardous waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[20][23]

  • "Cradle-to-Grave" Responsibility: RCRA establishes a framework where the generator of the waste is responsible for it from its creation to its final, safe disposal.[20]

  • Generator Status: Your laboratory or institution is classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month.[23][24] This status dictates storage time limits, container requirements, and personnel training.[23]

  • State Regulations: Many states are authorized to implement their own hazardous waste programs, which can be more stringent than federal EPA regulations.[20][24] Always consult your local and state guidelines in addition to federal rules.

Diagram: Hierarchy of Safety Controls

This diagram illustrates the most effective ways to mitigate hazards, starting from the most effective (elimination) to the least (PPE).

G cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: NIOSH hierarchy of controls for mitigating laboratory hazards.

References

Technical Support Center: Scaling Up Reactions with 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Difluoro-2-nitrophenol. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the critical process of scaling up reactions involving this versatile but challenging intermediate. Our focus is on ensuring safety, maximizing yield, and maintaining purity as you move from the bench to pilot and production scales.

Introduction

This compound is a key building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring imparts unique reactivity, but also introduces significant challenges, especially during scale-up.[3] Issues related to thermal stability, reaction kinetics, mixing efficiency, and impurity profiles that are manageable at the gram scale can become critical hazards at the kilogram scale.[4][5] This guide provides a structured approach to anticipating, diagnosing, and solving these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with scaling up reactions involving this compound?

A1: The primary hazards stem from its identity as a nitroaromatic compound. The nitro group significantly increases the risk of thermal runaway, where an exothermic reaction can accelerate uncontrollably, leading to a rapid increase in temperature and pressure.[4] Poor heat transfer and inefficient mixing, common challenges in larger reactors, exacerbate this risk.[5][6] Additionally, nitrophenols are classified as toxic, requiring careful handling to avoid exposure through inhalation, skin contact, or ingestion.[7][8] Dust explosion is another potential hazard when handling the solid material in bulk.[7]

Q2: How do the fluorine substituents affect the reactivity and challenges during scale-up?

A2: The fluorine atoms are strongly electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions—a common transformation for this class of compounds.[3] This enhanced reactivity can be beneficial but may also lead to a higher heat output and the formation of unwanted side products if the reaction is not precisely controlled. Fluorine can also influence the thermal stability of the molecule compared to its non-fluorinated analogs.[9][10]

Q3: What is the single most important parameter to monitor during a scale-up reaction with this compound?

A3: Internal reaction temperature.[6] While parameters like reagent addition rate, pressure, and stirring speed are crucial, the internal temperature is the most direct indicator of the reaction's progress and stability. A deviation from the expected temperature profile can be the first sign of an impending thermal event. It is critical to use a calibrated internal temperature probe and not rely on the jacket temperature of the reactor.[6]

Q4: Can I simply increase the amounts of all reagents and solvents proportionally when scaling up?

A4: No, this is a common and dangerous misconception. A direct proportional increase does not account for the changes in surface-area-to-volume ratio, which dramatically affects heat transfer. It is recommended to never scale a reaction by more than a factor of three (3x) from the previous, successful run.[5][6] Any significant change in scale requires a new risk assessment and potentially a re-optimization of parameters like solvent volume, addition rates, and cooling capacity.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your scale-up experiments.

Problem 1: Uncontrolled Exotherm or Thermal Runaway

An uncontrolled exotherm is the most severe safety risk when working with nitroaromatic compounds.

Potential Causes:

  • Inadequate Cooling: The reactor's cooling system cannot remove heat as fast as the reaction generates it. This is common in large vessels with a low surface-area-to-volume ratio.[4]

  • Reagent Addition Rate is Too High: Adding a reactive reagent too quickly can cause a localized spike in temperature that initiates a runaway.[6]

  • Poor Mixing: Inefficient stirring can lead to "hot spots" within the reactor where the concentration of reagents is high, causing the reaction rate and heat generation to accelerate locally.[4]

  • Accumulation of Unreacted Reagents: If the reaction fails to initiate at the desired temperature, a dangerous amount of reactive material can build up. A subsequent, uncontrolled initiation can lead to a violent release of energy.

Solutions & Mitigation Strategies:

  • Perform a Thorough Risk Assessment: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the total energy output of the desired reaction and potential side reactions.[4][9] Maintain a significant safety margin (e.g., 100 °C) between your planned operating temperature and the decomposition onset temperature.[4]

  • Control Addition in a "Semi-Batch" Mode: Add the most reactive reagent slowly and sub-surface to ensure it reacts immediately and does not accumulate. The addition rate should be tied to the reactor's ability to dissipate heat.[6]

  • Ensure Adequate Agitation: Use appropriate impeller designs and agitation speeds to ensure the reaction mixture is homogeneous in both temperature and concentration.

  • Have an Emergency Plan: Ensure a quenching agent is readily available and the procedure for its use is well-defined. The reactor should have a pressure relief system. Always have a means to rapidly cool the reaction, such as an emergency cooling bath.[6]

Workflow: Troubleshooting an Unexpected Exotherm

The following diagram outlines a decision-making process for handling an unexpected temperature rise.

Exotherm_Troubleshooting Decision Tree: Unexpected Exotherm Management start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling to Reactor Jacket stop_addition->max_cooling check_agitation Verify Agitator is Functioning Correctly max_cooling->check_agitation temp_stabilizes Does Temperature Stabilize or Decrease? check_agitation->temp_stabilizes resume_safely Resume with Caution: - Reduce addition rate - Lower batch temperature temp_stabilizes->resume_safely Yes temp_continues_rise Temperature Continues to Rise temp_stabilizes->temp_continues_rise No prepare_quench Prepare for Emergency Quench temp_continues_rise->prepare_quench execute_quench Execute Quench Protocol prepare_quench->execute_quench evacuate Alert Personnel & Prepare for Evacuation execute_quench->evacuate

Caption: Decision tree for managing an unexpected exotherm.

Problem 2: Low Yield and/or Incomplete Conversion

Achieving high yields consistently at scale can be difficult.

Potential Causes:

  • Poor Mass Transfer: In heterogeneous reactions (e.g., solid-liquid), inefficient mixing can limit the contact between reactants.

  • Incorrect Temperature Profile: The bulk temperature may be at the setpoint, but poor mixing could mean parts of the reactor are too cold for the reaction to proceed efficiently.

  • Decomposition of Product: Extended reaction times or excessive temperatures can lead to the degradation of the desired product.[11]

  • Impurity Effects: Impurities in starting materials or solvents, which were negligible at a small scale, can inhibit the reaction at a larger scale.

Solutions:

  • Optimize Agitation: Experiment with different stirrer speeds and designs to improve mass transfer.

  • Use In-Situ Monitoring: Employ Process Analytical Technology (PAT) like FTIR or HPLC to track the consumption of starting materials and the formation of the product in real-time. This allows for precise determination of the reaction endpoint.

  • Re-evaluate Solvent Choice and Concentration: A reaction that works well in a concentrated solution at a small scale may require more solvent at a larger scale to ensure adequate mixing and heat transfer.

  • Verify Raw Material Quality: Always use materials with a consistent, well-defined purity profile. Test new batches of starting materials at a small scale before using them in a large-scale run.

Problem 3: Inconsistent Purity or High Levels of Impurities

New or elevated levels of impurities often appear during scale-up.

Potential Causes:

  • Side Reactions: Localized hot spots or high concentrations of reagents can favor alternative reaction pathways. For this compound, this could involve substitution at a different position on the ring or over-reaction.

  • Longer Reaction/Work-up Times: At a larger scale, reactions and subsequent work-up procedures (e.g., quenching, extraction, crystallization) take longer, providing more opportunity for product degradation or side-product formation.

  • Air/Moisture Sensitivity: Reactions that were incidentally protected from air and moisture on the bench may be more exposed in a large-scale setup, leading to new impurities.

Solutions:

  • Analyze Impurity Profile: Isolate and identify major impurities. Understanding their structure can provide clues about the side reactions occurring.

  • Optimize Reaction Conditions: Adjust temperature, concentration, or order of addition to disfavor the side reaction. For example, a lower temperature might increase selectivity even if it slightly slows the reaction rate.

  • Streamline Work-up: Design a robust and efficient work-up and purification protocol. Minimize the time the product spends in crude or unstable states.

  • Inert Atmosphere: If the reaction is sensitive, ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

Safety Protocols & Waste Management

Personal Protective Equipment (PPE) and Handling
  • Handling Solid: When handling solid this compound, use a certified respirator or work in a ventilated enclosure to prevent dust inhalation.[8] Be aware of the potential for dust clouds to form explosive mixtures with air.[7]

  • General PPE: Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[8]

  • Emergency Procedures: Ensure safety showers and eyewash stations are accessible. All personnel should be familiar with the location and use of fire extinguishers and spill kits.

Waste Disposal

Disposal of waste containing this compound must be handled with extreme care due to its toxicity.[12]

  • Never dispose of nitrophenol waste down the sink. [12][13] These compounds are toxic to aquatic life and persistent in the environment.

  • Segregate Waste Streams: Collect all waste containing this compound in clearly labeled, dedicated hazardous waste containers.[14] Do not mix with incompatible waste streams.

  • Rinsate Collection: The first rinse of any container that held the material must be collected as hazardous waste. For highly toxic materials, the first three rinses should be collected.[14]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) officer for guidance.[12]

Data Summary Table
PropertyValueSource
CAS Number 139548-97-3[2][15]
Molecular Formula C₆H₃F₂NO₃[2]
Molecular Weight 175.09 g/mol [2]
Appearance Powder or liquid[16]
Storage Store at 2-8°C, desiccated[15]
Thermal Stability The nitro group suggests potential for thermal instability. A related compound, 3,5-difluoro-2,4,6-trinitroanisole, shows a decomposition peak around 273°C in closed-cell DSC.[9] Note: This is an analogue; specific DSC data for this compound is essential for a proper risk assessment.[9]

Appendix: General Protocol for Scale-Up Risk Assessment

This protocol outlines a general workflow for assessing the risks before scaling up a reaction involving this compound.

Step 1: Literature and Data Review

  • Conduct a thorough search for safety information on all reactants, intermediates, products, and solvents.

  • Review literature for known hazards of similar reactions (e.g., nitrations, SNAr on nitroaromatics).

  • Obtain DSC or other thermal analysis data for the reaction mixture to understand its thermal properties.[4]

Step 2: Small-Scale Confirmation

  • Run the reaction at the lab scale (1-5 g) exactly as planned for the larger scale.

  • Carefully monitor the temperature profile and take samples for analysis to confirm yield and purity.

  • Note any off-gassing, color changes, or other unusual observations.

Step 3: Hazard and Operability (HAZOP) Study

  • Assemble a team (chemist, engineer, safety officer) to brainstorm potential failure modes.

  • Consider deviations from normal operation: "What if cooling fails?", "What if the wrong reagent is added?", "What if agitation stops?".

  • Develop mitigation plans for each identified risk.

Step 4: Pilot-Scale Run

  • Perform the reaction at an intermediate scale (e.g., 10x the lab scale, but not more than 3x the previous run).[5]

  • The primary goal is to verify that the reaction behaves as predicted and that heat can be managed effectively.

  • Use this run to finalize the process parameters for the full-scale reaction.

Step 5: Full-Scale Production

  • Implement all safety controls and procedures identified in the previous steps.

  • Ensure all operators are fully trained on the process and emergency procedures.

  • Continuously monitor the reaction from start to finish. Do not leave scale-up reactions unattended.[5]

Risk Assessment Workflow Diagram

Scale_Up_Workflow General Workflow for Scale-Up Risk Assessment cluster_prep Phase 1: Preparation & Analysis cluster_planning Phase 2: Planning & Intermediate Scale cluster_production Phase 3: Full-Scale Production lit_review 1. Literature & Safety Data Review thermal_analysis 2. Perform Thermal Analysis (DSC/ARC) lit_review->thermal_analysis lab_run 3. Confirm Process at Lab Scale thermal_analysis->lab_run hazop 4. Conduct HAZOP Study lab_run->hazop pilot_run 5. Perform Pilot-Scale Run hazop->pilot_run review_data 6. Review Pilot Data & Refine Process pilot_run->review_data review_data->lab_run Re-develop full_scale 7. Execute Full-Scale Batch with Monitoring review_data->full_scale Proceed document 8. Document Results & Lessons Learned full_scale->document

Caption: A phased approach to risk assessment for scaling up chemical reactions.

References

Navigating the Complexities of 3,6-Difluoro-2-nitrophenol NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 3,6-Difluoro-2-nitrophenol and its related products. As a Senior Application Scientist, I understand that the interpretation of NMR spectra for highly substituted and fluorinated aromatic compounds can be a significant challenge. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to confidently interpret your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my this compound sample so complex?

The complexity arises from multiple coupling interactions. In addition to the typical proton-proton (¹H-¹H) coupling, you will observe proton-fluorine (¹H-¹⁹F) coupling. The presence of two fluorine atoms and two aromatic protons creates a complex splitting pattern that can be challenging to decipher at first glance.

Q2: I'm not sure which peak corresponds to the hydroxyl (-OH) proton. Where should I look for it?

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[1][2][3] It can appear as a broad singlet anywhere from 2 to 10 ppm.[1] To confirm its identity, you can perform a D₂O exchange experiment. Upon adding a drop of D₂O to your NMR tube and re-acquiring the spectrum, the -OH peak will either disappear or significantly decrease in intensity.

Q3: Are there any common impurities I should be aware of from the nitration of 2,5-difluorophenol?

Yes, the nitration of 2,5-difluorophenol can potentially lead to the formation of regioisomers, such as 2,5-difluoro-4-nitrophenol and 2,5-difluoro-6-nitrophenol. The presence of these isomers will introduce additional sets of peaks in your NMR spectra, further complicating the interpretation. Careful analysis of coupling patterns and 2D NMR data is crucial for their identification.

Troubleshooting Guide: A Deeper Dive into Spectral Interpretation

This section provides detailed answers to specific problems you may encounter during your analysis.

Problem 1: Unraveling the Aromatic Region in the ¹H NMR Spectrum

Question: I see two complex multiplets in the aromatic region of my ¹H NMR spectrum for this compound. How can I assign them to the specific protons on the aromatic ring?

Answer:

The two aromatic protons in this compound (H-4 and H-5) are coupled to each other and to the two fluorine atoms (F-3 and F-6). This results in a complex splitting pattern, often appearing as two distinct multiplets.

Causality and Experimental Choices:

  • ¹H-¹H Coupling: The two aromatic protons, being ortho to each other, will exhibit a typical ortho coupling constant (³JHH) of approximately 7-10 Hz.

  • ¹H-¹⁹F Coupling: Each proton will also be coupled to the fluorine atoms. The magnitude of the coupling constant depends on the number of bonds separating the nuclei:

    • ³JHF (ortho coupling) is typically in the range of 8-12 Hz.

    • ⁴JHF (meta coupling) is smaller, usually around 4-7 Hz.

    • ⁵JHF (para coupling) is the smallest, often 0-3 Hz.

Step-by-Step Interpretation Workflow:

  • Identify the Multiplets: Locate the two signals in the aromatic region (typically between 7.0 and 8.5 ppm).

  • Analyze the Splitting: Carefully examine the splitting pattern of each multiplet. One proton (H-5) is coupled to H-4 (ortho, ³JHH), F-6 (ortho, ³JHF), and F-3 (meta, ⁴JHF). The other proton (H-4) is coupled to H-5 (ortho, ³JHH), F-3 (ortho, ³JHF), and F-6 (para, ⁵JHF). This will result in one signal appearing as a doublet of doublets of doublets (ddd) and the other as a doublet of doublets (dd), although overlap may obscure the full pattern.

  • Utilize 2D NMR: To definitively assign the protons, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable.[4][5][6] It will show a cross-peak between the two coupled aromatic protons, confirming their ortho relationship.

Problem 2: Assigning the Carbon Signals in the ¹³C NMR Spectrum

Question: I have multiple signals in the aromatic region of my ¹³C NMR spectrum. How do I know which carbon is which, especially the ones bonded to fluorine?

Answer:

The ¹³C NMR spectrum of this compound will show six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF).

Causality and Experimental Choices:

  • ¹JCF Coupling: This is a large coupling, typically in the range of 230-260 Hz. The signals for C-3 and C-6 will therefore be split into prominent doublets.

  • Long-Range C-F Coupling: Carbons not directly bonded to fluorine can still show smaller couplings (²JCF, ³JCF), further splitting their signals.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for determining the number of protons attached to each carbon.[7][8] A DEPT-135 experiment will show CH and CH₃ signals pointing up, and CH₂ signals pointing down. Quaternary carbons will be absent.[7] For this compound, the DEPT-135 spectrum will show only the two CH signals (C-4 and C-5) as positive peaks.

Step-by-Step Interpretation Workflow:

  • Identify C-F Signals: Look for two large doublets in the downfield region of the aromatic signals. These correspond to C-3 and C-6.

  • Run DEPT-135: This experiment will identify the two CH carbons (C-4 and C-5).

  • Utilize 2D Heteronuclear Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[6] It will definitively link the assigned protons (H-4 and H-5) to their corresponding carbons (C-4 and C-5).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[4][6] This is crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-6). For example, the H-4 proton will show correlations to C-2, C-3, and C-5.

Problem 3: Leveraging ¹⁹F NMR for Structural Confirmation

Question: How can ¹⁹F NMR help in the analysis of my this compound product?

Answer:

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[9][10] It provides direct information about the chemical environment of each fluorine atom.

Causality and Experimental Choices:

  • Chemical Shifts: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[9][10] The nitro and hydroxyl groups will influence the chemical shifts of F-3 and F-6 differently.

  • ¹⁹F-¹⁹F Coupling: If there were multiple fluorine atoms coupled to each other, you would observe ¹⁹F-¹⁹F coupling.[11][12][13][14] In this compound, the two fluorine atoms are four bonds apart, so their coupling (⁴JFF) will be small or negligible.

  • ¹H-¹⁹F Coupling: In a proton-coupled ¹⁹F NMR spectrum, the fluorine signals will be split by the neighboring protons. F-3 will be split by H-4 (ortho, ³JHF) and H-5 (meta, ⁴JHF). F-6 will be split by H-5 (ortho, ³JHF) and H-4 (para, ⁵JHF).

Expected Data:

NucleusExpected Splitting Pattern (in ¹⁹F NMR)
F-3Doublet of doublets (dd)
F-6Doublet of doublets (dd)

Step-by-Step Protocol: Acquiring a Proton-Decoupled ¹⁹F NMR Spectrum

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent as you would for ¹H NMR.

  • Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.

  • Acquisition: Acquire the spectrum with proton decoupling. This will simplify the spectrum by collapsing the multiplets into singlets, making it easier to identify the number of distinct fluorine environments.

  • Analysis: In the case of pure this compound, you should observe two distinct singlets in the proton-decoupled ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms. The presence of additional signals would indicate impurities or isomers.

Visualizing the Structure and Experimental Workflow

To aid in your understanding, the following diagrams illustrate the structure of this compound and a logical workflow for its NMR analysis.

Caption: Structure of this compound with atom numbering.

G cluster_workflow NMR Interpretation Workflow A Acquire 1D Spectra (¹H, ¹³C, ¹⁹F, DEPT) B Analyze ¹H Spectrum: - Identify aromatic multiplets - D₂O exchange for -OH A->B C Analyze ¹³C & DEPT Spectra: - Identify C-F (large doublets) - Identify CH vs. Quaternary C A->C D Acquire 2D Spectra (COSY, HSQC, HMBC) B->D C->D E Analyze COSY: - Correlate coupled protons (H-4 & H-5) D->E F Analyze HSQC: - Assign C-4 & C-5 based on proton assignments D->F G Analyze HMBC: - Assign quaternary carbons based on long-range correlations D->G E->F F->G H Final Structure Confirmation G->H

Caption: A systematic workflow for the NMR analysis of this compound.

By following this structured approach and utilizing the full suite of modern NMR techniques, you can overcome the challenges of interpreting complex spectra and confidently elucidate the structure of your this compound products.

References

Technical Support Center: Stabilizing 3,6-Difluoro-2-nitrophenol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Difluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and handling. Our approach is rooted in the fundamental principles of chemical stability, offering not just protocols, but the scientific reasoning behind them.

I. Understanding the Stability of this compound

This compound is a specialized chemical intermediate. Its stability is influenced by the interplay of its functional groups: the acidic hydroxyl group, the electron-withdrawing nitro group, and the two fluorine atoms on the aromatic ring. While the fluorine and nitro groups generally decrease the electron density of the benzene ring, making it less susceptible to certain types of degradation, the compound is still vulnerable to specific decomposition pathways, particularly under suboptimal storage conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The recommended storage condition for this compound is 2-8°C in a desiccated environment [1]. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.

Q2: I've noticed a change in the color of my this compound. What could be the cause?

A2: A color change, often to a more yellowish or reddish hue, can be an indicator of decomposition. This may be due to exposure to light, elevated temperatures, or chemical contamination. Nitrophenols, in general, can be light-sensitive, and prolonged exposure can lead to photochemical degradation.

Q3: Is this compound sensitive to moisture?

A3: Yes, like many phenolic compounds, it is advisable to store it under desiccated conditions. Moisture can potentially lead to hydrolysis or facilitate other decomposition reactions, especially if acidic or basic impurities are present.

Q4: Can I store this compound at room temperature for short periods?

A4: While short excursions to room temperature may not cause immediate and significant degradation, for long-term stability, it is imperative to adhere to the recommended 2-8°C storage condition. Thermal decomposition of nitrophenols can occur, and the rate of degradation increases with temperature.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the storage of this compound, providing potential causes and actionable solutions.

Issue 1: Visible Color Change or Formation of Discolored Particulates
  • Potential Cause:

    • Photochemical Decomposition: Exposure to UV or visible light can induce degradation, leading to the formation of colored byproducts. Nitrophenols are known to absorb light in the UV-visible spectrum, which can trigger photochemical reactions.

    • Thermal Decomposition: Storage at temperatures above the recommended 2-8°C can accelerate decomposition. The initial step in the thermal decomposition of many nitroaromatic compounds is the cleavage of the C-NO2 bond.

    • Contamination: Contamination with incompatible materials, such as strong bases, acids, or oxidizing agents, can catalyze decomposition.

  • Troubleshooting and Prevention:

    • Light Protection: Always store the compound in an amber or opaque vial to protect it from light. If the original container is clear, place it inside a light-blocking secondary container.

    • Temperature Control: Strictly maintain the storage temperature between 2-8°C. Use a calibrated refrigerator or cold room and monitor the temperature regularly.

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider blanketing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, further preventing oxidative and hydrolytic degradation.

    • Material Compatibility: Ensure that all storage containers and handling utensils (spatulas, etc.) are made of non-reactive materials like glass or PTFE. Avoid contact with metals such as copper and brass, as well as strong oxidizing agents and bases.

Issue 2: Inconsistent Experimental Results or Loss of Potency
  • Potential Cause:

    • Gradual Decomposition: The compound may have degraded over time, even without a noticeable color change. This can lead to a lower concentration of the active compound and the presence of impurities that may interfere with downstream reactions.

    • Presence of Isomeric Impurities: The synthesis of this compound via nitration of 2,5-difluorophenol may result in the formation of other isomers. These isomers may have different reactivity and stability, leading to inconsistent results.

  • Troubleshooting and Purity Verification:

    • Analytical Purity Check: It is highly recommended to periodically check the purity of the stored compound, especially if it has been stored for an extended period or if inconsistent results are observed. High-Performance Liquid Chromatography (HPLC) is a suitable method for this.

    • Forced Degradation Study: To understand the stability of the compound in your specific experimental conditions, a forced degradation study can be performed. This involves exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the degradation products by HPLC or GC-MS.

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately transfer the container of this compound to a refrigerator maintained at 2-8°C.

  • Ensure the container is tightly sealed. For added protection, place the primary container inside a secondary, sealed container with a desiccant.

  • If the compound is supplied in a clear container, wrap it in aluminum foil or place it in an amber bag to protect it from light.

  • Each time the compound is used, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • After dispensing the required amount, if the storage is for an extended period, consider flushing the headspace of the container with a gentle stream of dry nitrogen or argon before resealing.

  • Promptly return the container to the 2-8°C storage environment.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required based on the available instrumentation and specific impurities of interest.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Set the UV detector to a wavelength where the compound has strong absorbance (a wavelength scan can determine the optimal wavelength).

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram for the presence of any additional peaks, which would indicate impurities or degradation products. The purity can be estimated by the relative peak area of the main compound.

V. Data Presentation and Visualization

Table 1: Storage and Handling Summary
ParameterRecommendationRationale
Temperature 2-8°C[1]Minimizes thermal decomposition.
Atmosphere Desiccated, Inert (optional)Prevents hydrolysis and oxidation.
Light Protect from light (amber vials)Prevents photochemical degradation.
Incompatible Materials Strong acids, bases, oxidizing agents, certain metals (copper, brass)These can catalyze decomposition.
Diagram 1: Potential Decomposition Pathways

The following diagram illustrates plausible, generalized decomposition pathways for this compound based on the known chemistry of nitrophenols.

A This compound B Light (Photolysis) A->B Exposure to C Heat (Thermolysis) A->C Exposure to D Moisture/Contaminants A->D Exposure to E Radical Species + HONO B->E F Cleavage of C-NO2 bond C->F G Hydrolysis/Other Reactions D->G H Polymerization/Colored Byproducts E->H F->H G->H I Loss of Potency H->I Start Inconsistent Results or Visible Degradation Check_Storage Verify Storage Conditions (2-8°C, Desiccated, Dark) Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Good_Purity Purity Acceptable Purity_Analysis->Good_Purity Yes Bad_Purity Purity Unacceptable Purity_Analysis->Bad_Purity No Optimize_Handling Review and Optimize Handling Procedures Good_Purity->Optimize_Handling New_Lot Procure a New Lot of Compound Bad_Purity->New_Lot Continue_Use Continue with Experiments Optimize_Handling->Continue_Use New_Lot->Continue_Use

References

Technical Support Center: Workup Procedures for 3,6-Difluoro-2-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,6-Difluoro-2-nitrophenol. This resource provides in-depth, field-proven insights into the workup procedures for reactions involving this versatile fluorinated nitroaromatic compound. The guidance herein is structured to anticipate and resolve common experimental challenges, ensuring both scientific integrity and practical success.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by its substituent groups.[1] The ortho-nitro group significantly increases the acidity of the phenolic proton, while the fluorine atoms enhance metabolic stability and modulate binding affinities in target molecules.[1] However, these same features can present challenges during reaction workup and purification. This guide is designed to provide a clear, logical framework for navigating these challenges.

Key Properties of this compound

A thorough understanding of the physicochemical properties of your target compound is the foundation of a successful workup strategy.

PropertyValue/DescriptionSignificance for Workup
CAS Number 139548-97-3[2][3]For accurate identification and safety data retrieval.
Molecular Formula C₆H₃F₂NO₃[3]---
Molecular Weight 175.09 g/mol [3]For calculating molar equivalents and theoretical yields.
Acidity (pKa) Expected to be significantly lower than phenol (pKa ≈ 10) due to the strong electron-withdrawing effects of the ortho-nitro and fluoro groups.[1][4]The compound is a moderate to strong acid, readily forming a water-soluble phenoxide salt with base. This is the cornerstone of its purification by acid-base extraction.[5][6]
Appearance Typically a yellow solid.[7]Color can be an initial indicator of product presence, but purity must be confirmed analytically.
Solubility Soluble in many organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate). The corresponding phenoxide salt is water-soluble.Dictates the choice of solvents for extraction and chromatography.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the workup of reactions that synthesize or utilize this compound.

Q1: What is the first step I should take after my reaction is complete?

A1: Before any aqueous quench, it is crucial to cool the reaction mixture to room temperature or below (e.g., 0-5 °C) using an ice bath.[8] Many reactions, particularly nitrations, are exothermic, and quenching at elevated temperatures can lead to the formation of unwanted byproducts or degradation of the desired product.

Q2: How do I effectively separate my acidic product, this compound, from a complex organic reaction mixture?

A2: The most effective method is an acid-base extraction . The pronounced acidity of the phenolic proton allows for its selective transfer into an aqueous phase.[5][6]

The Causality:

  • Basification: By washing the organic reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you deprotonate the this compound.

  • Phase Transfer: The resulting sodium phenoxide salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts) remain in the organic layer.

  • Isolation: After separating the layers, you can then re-acidify the aqueous layer (e.g., with 1M HCl) to protonate the phenoxide, causing the neutral, water-insoluble this compound to precipitate or be extracted back into a fresh organic solvent.[6]

Q3: Which base should I choose for the extraction? Sodium bicarbonate, sodium carbonate, or sodium hydroxide?

A3: The choice of base is critical and depends on the other components in your reaction mixture.

  • Sodium Bicarbonate (NaHCO₃): This is the mildest and often the best initial choice. It is strong enough to deprotonate the highly acidic this compound but may not react with less acidic impurities (like simple phenols without strong electron-withdrawing groups). A key advantage is its reaction with residual acid to produce CO₂ gas, which requires careful and frequent venting of the separatory funnel to avoid pressure buildup.[9][10][11]

  • Sodium Carbonate (Na₂CO₃): A stronger base than bicarbonate. Use this if bicarbonate proves insufficient for complete extraction of your product.

  • Sodium Hydroxide (NaOH): This is a very strong base and should be used with caution.[12] It will deprotonate almost any phenolic compound and can cause unwanted side reactions, such as hydrolysis of esters or other sensitive functional groups that may be present on your desired product or other molecules in the mixture.

Q4: My product seems to be lost after the workup. Where could it have gone?

A4: Product loss is a common issue with several potential causes.[13]

  • Incomplete Re-acidification: If you do not add enough acid to the aqueous layer containing the phenoxide salt, the product will remain dissolved in the water as the salt and will not precipitate or extract back into the organic phase. Always check the pH of the aqueous layer with pH paper to ensure it is acidic (pH ~1-2) before attempting the final extraction.

  • Product is Water-Soluble: While the neutral phenol is not very water-soluble, some loss into the aqueous phase is inevitable. To minimize this, use brine (saturated aqueous NaCl solution) for the final washes of the organic layer containing your purified product.[10] This increases the polarity of the aqueous phase, driving the organic compound into the organic layer.

  • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product at the interface, making separation impossible. See the Troubleshooting Guide for how to manage emulsions.[9]

  • Volatility: While not highly volatile, some product can be lost during solvent removal on a rotary evaporator if excessive vacuum or heat is applied.

Q5: What are the best practices for the final purification of this compound?

A5: After a successful acid-base extraction, the crude product may still contain minor impurities.

  • Recrystallization: This is an excellent method for purifying solid compounds. The choice of solvent is key; an ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for nitrophenols include ethanol/water, toluene, or hexane/ethyl acetate mixtures.[14]

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable alternative.[15] Given the polarity of the compound, a mobile phase of ethyl acetate in hexanes (e.g., starting with 10% and gradually increasing the polarity) is a good starting point. The acidic nature of the product means it may streak on silica; adding a small amount of acetic acid (~0.1%) to the eluent can sometimes improve the separation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the workup procedure.

Problem 1: A persistent emulsion forms during the basic wash.

An emulsion is a suspension of one liquid within another that fails to separate, often looking like a cloudy, uniform layer.[9][16]

Cause Step-by-Step Solution
High concentration of surfactants or insoluble materials.1. Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own. 2. Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[10] 3. Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking. 4. Filtration: If a solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite® (diatomaceous earth). Wash the Celite® with your organic solvent to recover the product. 5. Dilution: As a last resort, dilute the entire mixture with more of both the organic and aqueous solvents.[10]
Problem 2: Upon adding acid to the aqueous layer, my product precipitates as a sticky oil, not a solid.

This is common for nitrophenols, especially if impurities are present that depress the melting point.[8]

Cause Step-by-Step Solution
Product is impure or has a low melting point.1. Extract, Don't Filter: Instead of trying to filter the oil, perform a "back-extraction". Add a fresh portion of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to the acidified aqueous mixture.[6] 2. Shake and Separate: Shake the funnel to transfer the neutral, oily product into the new organic layer. Separate the layers. 3. Repeat Extraction: Extract the aqueous layer at least two more times with fresh organic solvent to ensure complete recovery. 4. Combine and Dry: Combine all organic extracts, dry with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified further.
Problem 3: The organic layer remains intensely colored (yellow/orange) even after multiple aqueous washes.

While this compound is colored, a very intense color may indicate the presence of colored impurities.[9][10]

Cause Step-by-Step Solution
Presence of highly conjugated or polymeric byproducts.1. Charcoal Treatment: After drying and filtering the organic solution, add a small amount of activated charcoal (approx. 1-2% by weight of the expected product). 2. Stir and Filter: Stir the mixture for 10-15 minutes at room temperature. The charcoal will adsorb many of the colored impurities. 3. Filter through Celite®: Filter the mixture through a pad of Celite® to remove the fine charcoal particles. Do not rotovap with charcoal in the flask. 4. Assess: The resulting solution should be significantly lighter in color. Proceed with solvent removal.

Experimental Workflow & Visualization

Acid-Base Extraction Workflow

The following diagram illustrates the standard acid-base extraction protocol for isolating this compound from a typical reaction mixture.

Workup_Flowchart cluster_start Initial State cluster_extraction Base Extraction cluster_acidification Acidification & Re-extraction cluster_final Final Processing start Crude Reaction Mixture (Product + Neutral Impurities in Organic Solvent) sep_funnel Separatory Funnel: Add aq. NaHCO₃ Shake & Vent start->sep_funnel Transfer organic_layer_1 Organic Layer 1: Neutral Impurities sep_funnel->organic_layer_1 Separate aqueous_layer_1 Aqueous Layer 1: Sodium 3,6-difluoro-2-nitrophenoxide sep_funnel->aqueous_layer_1 Separate beaker Beaker: Aqueous Layer 1 + 1M HCl (to pH ~2) aqueous_layer_1->beaker Transfer sep_funnel_2 Separatory Funnel: Add fresh organic solvent (e.g., CH₂Cl₂) beaker->sep_funnel_2 Transfer aqueous_layer_2 Aqueous Layer 2: (Discard) sep_funnel_2->aqueous_layer_2 Separate organic_layer_2 Organic Layer 2: Purified Product sep_funnel_2->organic_layer_2 Separate dry Dry with Na₂SO₄, Filter organic_layer_2->dry rotovap Remove Solvent (Rotary Evaporator) dry->rotovap final_product Crude this compound (Ready for Recrystallization or Chromatography) rotovap->final_product

Caption: Workflow for isolating this compound via acid-base extraction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Workup Problem Encountered Q_Emulsion Is there an emulsion? Start->Q_Emulsion A_Emulsion Add brine. Allow to stand. Filter through Celite®. Q_Emulsion->A_Emulsion Yes Q_Product_Form Is the product an oil instead of a solid? Q_Emulsion->Q_Product_Form No A_Product_Form Perform back-extraction into fresh solvent. Do not filter. Q_Product_Form->A_Product_Form Yes Q_Yield Is the final yield very low? Q_Product_Form->Q_Yield No A_Yield Check pH of aqueous layers. Extract aqueous layers again. Check rotovap trap for volatile product. Q_Yield->A_Yield Yes Q_Purity Is the product impure (e.g., still colored)? Q_Yield->Q_Purity No A_Purity Use activated charcoal. Recrystallize. Run a column. Q_Purity->A_Purity Yes

Caption: Decision tree for common workup troubleshooting scenarios.

Safety & Handling

All nitrophenols should be handled with care, as they are toxic and can be harmful if swallowed, inhaled, or in contact with skin.[12][17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety goggles.[17][20]

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.[19][20]

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers and contaminated solids, according to your institution's hazardous waste guidelines. Do not pour into drains.[20]

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[19]

By adhering to the principles and procedures outlined in this guide, you will be well-equipped to perform efficient and successful workups for your reactions involving this compound.

References

Validation & Comparative

Part 1: Synthesis and Single-Crystal Growth: The Foundation of Crystallographic Success

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Characterization of 3,6-Difluoro-2-nitrophenol: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of pharmaceutical and agrochemical development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design, enabling the optimization of biological activity, physical properties, and metabolic stability. This compound, a substituted aromatic compound, serves as a valuable intermediate in synthetic chemistry. The specific arrangement of its electron-withdrawing nitro and fluoro groups, alongside the acidic hydroxyl group, dictates its reactivity, intermolecular interactions, and ultimately, its utility.[1][2]

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the exact atomic arrangement in the solid state.[3][4] This guide provides a comprehensive exploration of the characterization of this compound, beginning with the essential prerequisites of synthesis and crystal growth, followed by a detailed X-ray crystallographic workflow. Furthermore, we will objectively compare this "gold standard" technique with powerful alternatives—NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy—to provide researchers with a holistic understanding of the strengths and applications of each method in the context of drug discovery and materials science.

The journey to a crystal structure begins long before the sample is placed in an X-ray beam. The quality of the crystallographic data is fundamentally dependent on the purity of the compound and the perfection of the crystal lattice.

Synthesis of this compound

A plausible and efficient synthesis route for this compound involves the regioselective nitration of 2,5-difluorophenol. The directing effects of the hydroxyl and fluorine substituents guide the incoming nitro group to the desired position.

Experimental Protocol: Representative Synthesis

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C.

  • Nitration: Add a nitrating agent, for example, a mixture of sulfuric acid and nitric acid, dropwise to the stirred solution, maintaining the temperature at 0-5 °C. The choice of nitrating agent is critical to control regioselectivity and prevent over-nitration.[5]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully pouring the mixture onto ice water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve the high purity (>98%) required for crystal growth.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder. Several techniques can be employed, with the choice depending on the compound's solubility and stability.[6][7]

Experimental Protocol: Crystal Growth by Slow Evaporation

This method is straightforward and highly effective for many organic compounds.

  • Solvent Screening: Identify a solvent or solvent system in which this compound is moderately soluble. A binary system, such as ethanol/water or dichloromethane/hexane, often provides the ideal solubility gradient.

  • Solution Preparation: Prepare a nearly saturated solution of the highly purified compound in the chosen solvent system in a clean, dust-free vial.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows the more volatile solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Mechanical disturbances can lead to the formation of multiple small crystals instead of a single large one.[7]

  • Harvesting: Once well-formed crystals of approximately 0.1-0.3 mm in size appear, carefully harvest them from the mother liquor using a spatula or pipette.

Part 2: The Definitive Structure: X-ray Crystallographic Analysis

X-ray crystallography provides an unambiguous map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional packing of molecules.

The Crystallographic Workflow

The process can be broken down into three main stages: crystal mounting and data collection, structure solution, and structural refinement.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis Purification Purification (>98%) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Select & Harvest Crystal Crystal_Growth->Crystal_Selection Mounting Mount on Diffractometer Crystal_Selection->Mounting Data_Acquisition Collect Diffraction Data Mounting->Data_Acquisition Structure_Solution Solve Phase Problem Data_Acquisition->Structure_Solution Structure_Refinement Refine Atomic Model Structure_Solution->Structure_Refinement Validation Validate Structure Structure_Refinement->Validation Final_Structure Final 3D Structure (CIF) Validation->Final_Structure

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]

  • Structure Solution: The collected diffraction intensities are processed to generate a set of structure factors. Computational methods (direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure is validated for geometric and crystallographic consistency.

Interpreting the Data: A Representative Example

While the crystal structure of this compound is not publicly available as of this writing, the following table presents illustrative crystallographic data that would be expected for a compound of this type, based on known structures of similar nitrophenols.[9][10][11]

ParameterIllustrative ValueSignificance
Chemical FormulaC₆H₃F₂NO₃Confirms the elemental composition of the molecule in the crystal.
Formula Weight175.09 g/mol Molecular weight consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 7.5, b = 10.2, c = 8.9Dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)α = 90, β = 98.5, γ = 90Angles of the unit cell. For monoclinic, α and γ are 90°.
Volume (ų)674The volume of a single unit cell.
Z4The number of molecules per unit cell.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the refinement; lower values are better.
wR₂ (all data)< 0.15A weighted R-factor based on all data, also indicating the goodness of fit.

Disclaimer: This data is representative and intended for educational purposes only.

Part 3: A Comparative Outlook: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate solid-state structure, other spectroscopic methods are indispensable for routine analysis, reaction monitoring, and characterization in solution. Each technique offers unique insights, and a multi-faceted approach provides the most comprehensive understanding of a molecule.

G start Need Structural Information? ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms synthesis_confirmed Is Synthesis Confirmed? synthesis_confirmed->start No, Refine Synthesis need_3d_structure Need Absolute 3D Structure & Solid-State Packing? synthesis_confirmed->need_3d_structure Yes nmr NMR Spectroscopy Determines Connectivity need_3d_structure->nmr No, Connectivity is Sufficient xray X-ray Crystallography Defines 3D Atomic Arrangement need_3d_structure->xray Yes ftir FT-IR Spectroscopy Identifies Functional Groups ms->ftir ftir->nmr nmr->synthesis_confirmed

Caption: Decision workflow for selecting an appropriate analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Information Obtained for this compound:

  • ¹H NMR: Would show distinct signals for the two aromatic protons and the hydroxyl proton, with chemical shifts and coupling constants revealing their connectivity and spatial relationships.

  • ¹³C NMR: Would identify all six unique carbon atoms in the molecule.

  • ¹⁹F NMR: Is highly sensitive and would show two different signals for the two non-equivalent fluorine atoms, providing direct evidence of their presence and electronic environment.[12][13]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum. Standard experiments include a simple 1D proton spectrum and potentially 2D experiments (like COSY or HSQC) for more complex structures.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Mass Spectrometry (MS)

MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the molecular weight and, through fragmentation, clues about the molecule's structure.

Information Obtained for this compound:

  • Molecular Ion Peak: A high-resolution mass spectrometer (HRMS) would confirm the elemental formula (C₆H₃F₂NO₃) by providing a highly accurate mass measurement (theoretical exact mass: 175.0081).[14]

  • Fragmentation Pattern: The molecule would fragment in predictable ways, such as the loss of the nitro group (–NO₂) or hydroxyl group (–OH), providing further structural confirmation.[1]

Experimental Protocol: Electrospray Ionization (ESI) HRMS

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The instrument will detect the ionized molecule (e.g., [M-H]⁻ in negative ion mode).

  • Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical value to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Information Obtained for this compound:

  • O–H Stretch: A broad absorption band around 3200-3500 cm⁻¹ characteristic of the hydroxyl group.

  • N–O Stretches: Strong, sharp absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.[15]

  • C–F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid, purified this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 4: Head-to-Head Comparison: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked. The table below provides a direct comparison to guide this decision-making process.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Primary Information Unambiguous 3D atomic arrangement, bond lengths/anglesAtomic connectivity, solution-state conformationMolecular weight, elemental formula, fragmentsPresence of functional groups
Sample Requirements High-purity single crystal (0.1-0.3 mm)Soluble, pure sample (~5 mg)Small amount (~µg), soluble or volatileSmall amount of solid or liquid
Sample Phase Solid (Crystalline)SolutionGas/Solution (Ionized)Solid, Liquid, or Gas
Unambiguity of Structure Absolute (Gold Standard)High (infers connectivity)Low (confirms formula)Low (confirms functional groups)
Destructive? No (crystal is preserved)No (sample can be recovered)YesNo
Key Application Determining absolute stereochemistry, polymorphism, packingRoutine structure elucidation, reaction monitoringConfirming synthesis success, metabolite IDQuick functional group analysis, quality control

Conclusion

The characterization of a novel or key chemical entity like this compound requires a synergistic application of modern analytical techniques. While FT-IR provides a rapid check for essential functional groups and Mass Spectrometry unequivocally confirms its molecular formula, NMR Spectroscopy stands as the workhorse for elucidating the complex web of atomic connectivity in solution.

However, for questions that transcend simple connectivity—questions of intermolecular interactions, crystal packing, polymorphism, and absolute stereochemistry—single-crystal X-ray crystallography is the sole provider of a definitive answer. It delivers an unparalleled, high-resolution view of the molecule's three-dimensional reality in the solid state. For researchers and drug development professionals, this detailed structural blueprint is indispensable for understanding structure-activity relationships (SAR), designing next-generation molecules, and ensuring the solid-form integrity of active pharmaceutical ingredients.

References

A Comparative Guide to the Reactivity of Difluoro-2-Nitrophenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Difluoro-2-nitrophenols are a critical class of chemical intermediates, valued for their utility in synthesizing complex molecules in the pharmaceutical and agrochemical industries. The reactivity of these compounds is profoundly influenced by the specific arrangement of the two fluorine atoms on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of various difluoro-2-nitrophenol isomers. We will dissect the intricate interplay of electronic and steric effects that govern their behavior in key chemical transformations, particularly nucleophilic aromatic substitution (SNAr). This document serves as a technical resource for researchers, enabling more informed decisions in reaction design, catalyst selection, and the strategic synthesis of novel chemical entities.

Introduction: The Subtle Power of Isomeric Position

The substitution pattern of an aromatic compound is a fundamental determinant of its chemical personality. In the case of difluoro-2-nitrophenols, the positions of the two fluorine atoms relative to the hydroxyl and nitro groups create distinct electronic environments. These differences, while structurally subtle, translate into significant variations in reactivity, acidity, and spectroscopic properties. Understanding these variations is paramount for any scientist looking to exploit these molecules as building blocks. This guide will focus on how the placement of fluorine atoms dictates the susceptibility of the aromatic ring to nucleophilic attack, a cornerstone reaction in the functionalization of these valuable scaffolds.

To illustrate the isomers under consideration, their basic structures are presented below. The core scaffold is 2-nitrophenol, with two fluorine atoms substituted at the remaining positions (3, 4, 5, and 6).

SNAr_Mechanism cluster_0 SNAr Reaction Pathway A Activated Aryl Halide (e.g., Difluoronitrophenol) B Meisenheimer Complex (Negatively Charged Intermediate) A->B + Nucleophile (Nu⁻) (Slow, Rate-Determining Step) C Substituted Product B->C - Leaving Group (X⁻) (Fast) Experimental_Workflow cluster_workflow Synthesis of 5-Fluoro-2-nitroaniline A 1. Charge Reactor Add concentrated ammonia water to flask. B 2. Add Substrate Add 2,4-difluoronitrobenzene. A->B C 3. Reaction Stir and heat to 40°C for 3 hours. B->C D 4. Crystallization Cool mixture to 5-10°C. C->D E 5. Isolate Product Filter the solid product. D->E F 6. Dry Product Obtain 5-fluoro-2-nitroaniline. E->F

A Comparative Guide to 3,6-Difluoro-2-nitrophenol and Other Fluorinated Building Blocks for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique properties imparted by fluorine—such as enhanced metabolic stability, modulated pKa, and improved binding affinity—make fluorinated building blocks indispensable tools. Among these, activated aromatic systems like 3,6-difluoro-2-nitrophenol offer a compelling platform for the synthesis of complex molecular architectures.

This guide provides an in-depth technical comparison of this compound with other key fluorinated building blocks. We will delve into the chemical principles governing their reactivity, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic strategies.

The Strategic Advantage of Fluorine in Aromatic Systems

The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties.[1] Fluorine's high electronegativity and small atomic radius make it a unique substituent. In drug design, replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2] Furthermore, the strong electron-withdrawing nature of fluorine can significantly impact the acidity or basicity of nearby functional groups, which is crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.[3]

Fluorinated building blocks are essential intermediates for introducing these advantageous properties into target molecules.[3][4] They are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[] The use of pre-fluorinated starting materials often provides a more efficient and regioselective route to the final product compared to late-stage fluorination.

This compound: A Profile

This compound is a versatile fluorinated building block with the chemical formula C₆H₃F₂NO₃ and a molecular weight of 175.09 g/mol .[6] Its CAS Number is 139548-97-3.[7] The strategic placement of two fluorine atoms and a nitro group on the phenol ring creates a highly activated system for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of substituted aromatic compounds.

The key to the reactivity of this compound lies in the synergistic electron-withdrawing effects of the nitro group and the fluorine atoms. The nitro group, positioned ortho to the hydroxyl group, is a powerful electron-withdrawing group through both inductive and resonance effects.[8] This, combined with the strong inductive effect of the two fluorine atoms, renders the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.

Comparative Analysis with Other Fluorinated Building Blocks

The choice of a fluorinated building block is dictated by the desired substitution pattern, reactivity, and the specific synthetic challenge at hand. Here, we compare this compound with some of its common isomers and other relevant fluorinated building blocks.

Acidity: A Key Physicochemical Parameter

The acidity of the phenolic proton is a critical parameter that influences not only the reactivity of the molecule but also the properties of its downstream derivatives. The electron-withdrawing substituents in fluoronitrophenols significantly increase their acidity compared to phenol (pKa ≈ 10).

CompoundCAS NumberpKa (Predicted/Experimental)
Phenol108-95-2~10.0
2-Nitrophenol88-75-57.23
4-Nitrophenol100-02-77.14
2,4-Dinitrophenol51-28-54.89[6]
5-Fluoro-2-nitrophenol446-36-6Data available in IUPAC Digitized pKa Dataset[9]
2,3-Difluoro-6-nitrophenol82419-26-9While a definitive experimental pKa value is not widely reported, the combination of electron-withdrawing groups suggests a significantly lower pKa than phenol.[10]
This compound 139548-97-3 No specific experimental data found; however, the presence of two fluorine atoms and a nitro group is expected to result in a pKa value significantly lower than that of phenol.

Table 1: Comparison of pKa values for selected nitrophenols. The acidity is enhanced by the presence of electron-withdrawing groups.

The strong acidity of these compounds is due to the stabilization of the corresponding phenoxide anion. The negative charge of the phenoxide is delocalized onto the electron-withdrawing nitro group and further stabilized by the inductive effect of the fluorine atoms.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound and its isomers is in SNAr reactions. In these reactions, a nucleophile replaces a leaving group (in this case, a fluoride ion) on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[11]

The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. For halogen leaving groups in activated aromatic systems, the reactivity order is often F > Cl > Br > I.[12] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom more electrophilic.[11] The strength of the carbon-halogen bond, which is strongest for C-F, is not the determining factor in the reaction rate.

Regioselectivity:

In difluoronitrophenols, the position of nucleophilic attack is directed by the activating effect of the nitro group. The positions ortho and para to the nitro group are the most activated.

  • In This compound , the fluorine at position 6 is para to the nitro group, and the fluorine at position 3 is meta. Therefore, nucleophilic attack is expected to occur preferentially at the C-6 position.

  • In 2,4-difluoro-6-nitrophenol , the fluorine at position 4 is para to the nitro group, and the fluorine at position 2 is ortho. Both positions are activated, and the regioselectivity of the substitution may depend on the nucleophile and reaction conditions.

  • In 2,3-difluoro-6-nitrophenol , the fluorine at position 2 is ortho to the nitro group, making it the more likely site of nucleophilic attack.[10]

The ability to selectively displace one fluorine atom over another is a key advantage in multi-step synthesis, allowing for the sequential introduction of different functional groups.

Experimental Protocols and Methodologies

To provide a practical context for the comparison, we present a general protocol for a typical SNAr reaction. The specific conditions may need to be optimized for different substrates and nucleophiles.

General Experimental Protocol for SNAr with an Amine Nucleophile

This protocol describes a general procedure for the monosubstitution of a difluoronitrophenol with a primary or secondary amine.

Materials:

  • Difluoronitrophenol (e.g., this compound) (1.0 eq)

  • Amine nucleophile (e.g., piperidine, aniline) (1.0-1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the difluoronitrophenol (1.0 eq) and the anhydrous solvent.

  • Add the base (2.0 eq) to the mixture.

  • Slowly add the amine nucleophile (1.1 eq) to the stirring solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Mechanism

Caption: General workflow for an SNAr reaction. Caption: SNAr addition-elimination mechanism.

Applications in Synthesis

Fluorinated nitrophenols are valuable intermediates in the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the phenolic hydroxyl group can be alkylated or acylated. The fluorine atoms can be retained in the final molecule to impart desirable properties or can be displaced by other nucleophiles.

Conclusion

This compound stands as a potent and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its high reactivity in SNAr reactions, governed by the powerful electron-withdrawing effects of the nitro and fluoro groups, allows for the regioselective introduction of a wide array of functional groups. When compared to its isomers and other fluorinated building blocks, the choice of this compound will be dictated by the specific synthetic target and the desired regiochemical outcome. A thorough understanding of the principles of SNAr and the electronic effects of the substituents is paramount for the effective utilization of this and other related fluorinated building blocks in the design and synthesis of the next generation of therapeutics and advanced materials.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3,6-Difluoro-2-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a task of paramount importance. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a molecular scaffold, can exhibit profoundly different physical, chemical, and biological properties.[1] The differentiation of fluorinated nitrophenol isomers, key intermediates in many synthetic pathways, presents a common yet critical analytical challenge. This guide provides an in-depth, comparative analysis of spectroscopic techniques for distinguishing isomers of 3,6-Difluoro-2-nitrophenol from other constitutional isomers with the same molecular formula (C₆H₃F₂NO₃).

This document moves beyond a simple listing of methods. It is designed as a practical guide that explains the causality behind experimental choices, empowering the scientist to not only identify an isomer but to understand why a particular technique provides the definitive answer. We will explore the unique strengths and diagnostic power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, as well as Mass Spectrometry (MS), providing field-proven insights and detailed protocols.

The Power of Multi-technique Analysis: A Comparative Overview

No single technique provides a complete picture. A robust analytical workflow relies on the synergistic use of multiple spectroscopic methods. The choice of which technique to prioritize depends on the specific isomeric challenge and available instrumentation.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output & Identification Unknown Unknown Isomer (C₆H₃F₂NO₃) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Unknown->NMR IR FTIR Spectroscopy Unknown->IR UV_Vis UV-Vis Spectroscopy Unknown->UV_Vis MS Mass Spectrometry Unknown->MS Data Comparative Data Analysis (Shifts, Couplings, Frequencies, Fragments) NMR->Data IR->Data UV_Vis->Data MS->Data ID Unambiguous Isomer Identification Data->ID

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing constitutional isomers of substituted aromatic compounds due to its ability to probe the precise electronic environment and connectivity of nuclei.[1][2] For difluoronitrophenols, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of structural information.

¹⁹F NMR Spectroscopy: The Primary Diagnostic

Given the presence of fluorine, ¹⁹F NMR is the most direct and sensitive method for isomer identification.[3] The chemical shift of a fluorine nucleus is highly sensitive to its position on the aromatic ring and the nature of adjacent substituents.[4][5]

  • Causality: The electron-withdrawing nitro group and the electron-donating hydroxyl group create distinct electronic environments across the aromatic ring. This results in a wide dispersion of ¹⁹F chemical shifts, making it highly probable that each constitutional isomer will exhibit a unique set of fluorine resonances.[4] Furthermore, through-bond spin-spin coupling between fluorine nuclei (ⁿJFF) and between fluorine and proton nuclei (ⁿJHF) provides definitive information on their relative positions.

  • Expected Data for this compound:

    • Two distinct ¹⁹F signals: The fluorine atoms at C3 and C6 are in different chemical environments.

    • Coupling: A significant ³JHF (ortho) coupling will be observed for the F at C6 to the H at C5. A ⁴JHF (meta) coupling will be seen between the F at C3 and the H at C4/H at C5. A ⁴JFF (meta) coupling between the two fluorine atoms is also expected.

¹H NMR Spectroscopy: Confirming the Substitution Pattern

¹H NMR provides complementary information that validates the fluorine data. The key diagnostic features are the chemical shifts, integration, and, most importantly, the coupling constants (J-values) of the remaining aromatic protons.[6]

  • Causality: The number of bonds separating two protons dictates their J-coupling constant. Ortho-coupling (³JHH) is typically the largest (6-10 Hz), followed by meta-coupling (⁴JHH, 2-4 Hz), and para-coupling (⁵JHH, 0-1 Hz).[1] Analyzing these coupling patterns allows for a definitive reconstruction of the substitution pattern on the ring.

  • Expected Data for this compound:

    • Two aromatic proton signals: One for the proton at C4 and one for the proton at C5.

    • Splitting Pattern: The H at C4 will be a doublet of doublets, coupled to the H at C5 (³JHH) and the F at C3 (³JHF). The H at C5 will also be a doublet of doublets, coupled to the H at C4 (³JHH) and the F at C6 (³JHF).

¹³C NMR Spectroscopy: A Question of Symmetry

¹³C NMR is particularly useful for determining the number of unique carbon environments in a molecule, which is directly related to its symmetry.

  • Causality: Constitutional isomers often possess different elements of symmetry. A higher degree of symmetry results in fewer unique carbon signals in the ¹³C NMR spectrum. For example, an isomer with a C₂ symmetry axis will show fewer signals than an asymmetric isomer. Additionally, C-F coupling (¹JC-F is large, ~245 Hz; ²JC-F and ³JC-F are smaller) provides further confirmation of fluorine attachment points.

  • Expected Data for this compound:

    • Six unique aromatic carbon signals: The molecule is asymmetric, so all six carbons in the ring should be chemically distinct.

    • Two signals showing large ¹JC-F coupling: The signals for C3 and C6 will appear as doublets with large coupling constants.

Comparative NMR Data for Plausible Isomers
Spectroscopic FeatureThis compound 2,4-Difluoro-6-nitrophenol 3,5-Difluoro-2-nitrophenol
No. of ¹⁹F Signals 222
No. of ¹H Signals (Aromatic) 222
¹H Coupling Pattern Two distinct doublets of doublets.One doublet (H5) and one doublet of doublets (H3).One doublet (H4) and one triplet (H6, due to similar meta H-F couplings).
No. of ¹³C Signals (Aromatic) 666
Key Differentiator Unique ¹H and ¹⁹F coupling patterns revealing ortho, meta, and para relationships between H and F atoms.Absence of ortho H-H coupling. Presence of para F-F coupling.Presence of a proton with two meta-couplings to fluorine atoms.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

While less definitive than NMR, IR spectroscopy can provide rapid, valuable clues to differentiate isomers, particularly by examining the fingerprint region (below 1500 cm⁻¹).[7]

  • Causality: The vibrational modes of a molecule are sensitive to its overall symmetry and the electronic effects of its substituents.[7] Isomers will exhibit unique patterns of C-H bending, C-F stretching, and other skeletal vibrations in the fingerprint region. Intramolecular hydrogen bonding between the phenolic -OH and the ortho-nitro group can also influence the position and shape of the O-H stretching band.[8]

  • Expected Data for this compound:

    • Broad O-H Stretch: A broad absorption around 3200-3400 cm⁻¹ is expected, characteristic of an intramolecularly hydrogen-bonded phenol.

    • NO₂ Stretches: Asymmetric and symmetric stretches for the nitro group, typically around 1520-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively.

    • C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

    • Fingerprint Region: A unique and complex pattern of absorptions below 1500 cm⁻¹ that can be compared against reference spectra of known isomers.

The primary value of IR is in matching the fingerprint of an unknown sample to that of a known standard. While subtle differences in the positions of the NO₂ and C-F stretches can be observed between isomers, these are often too small to be diagnostic on their own without authentic reference materials.[9]

UV-Visible Spectroscopy: A Tool for Screening

UV-Vis spectroscopy measures the electronic transitions within the molecule and is sensitive to the conjugation and substitution pattern of the aromatic ring.[10][11]

  • Causality: The substituents (-OH, -NO₂, -F) act as auxochromes and chromophores that modify the energy of the π → π* transitions of the benzene ring.[12] Different substitution patterns lead to slight variations in the wavelength of maximum absorbance (λmax). The spectrum of nitrophenols is also highly pH-dependent; deprotonation of the phenolic hydroxyl group to form the phenolate ion causes a significant red shift (bathochromic shift) in the λmax.[10]

  • Expected Data: Each isomer will exhibit a distinct λmax. For example, the extent of conjugation and the interplay of electron-donating and -withdrawing groups will be slightly different for each substitution pattern, leading to measurable shifts in their absorption spectra.[13] However, these differences can be small, making UV-Vis better suited for quantitative analysis or as a preliminary screening tool rather than for definitive structural identification of unknown isomers.

Mass Spectrometry (MS): Differentiating by Fragmentation

Since constitutional isomers have the same molecular formula, they will have the identical molecular ion peak (M⁺) in a mass spectrum.[14] Differentiation, therefore, relies on analyzing the differences in their fragmentation patterns.[15]

  • Causality: The stability of the fragments formed upon ionization depends on the original positions of the substituents. The proximity of certain groups can enable specific rearrangement or elimination reactions that are not possible in other isomers.[16] For example, the loss of molecules like HF or NO from the molecular ion can be influenced by the substituent pattern.

  • Expected Data for this compound:

    • Molecular Ion Peak (M⁺): An intense peak at m/z = 175.

    • Characteristic Fragments: Look for fragmentation pathways common to halogenated nitrophenols, such as the loss of •NO₂, •OH, CO, and HF.[16][17] The relative intensities of these fragment ions will vary between isomers and can serve as a diagnostic fingerprint when compared to reference spectra. For instance, an ortho-effect between adjacent substituents might promote a unique fragmentation pathway not seen in other isomers.

G Start Start: Isomer Identification NMR Run ¹⁹F and ¹H NMR Start->NMR CheckNMR Are coupling constants and chemical shifts unambiguous? NMR->CheckNMR TwoD_NMR Run 2D NMR (COSY, HMBC) CheckNMR->TwoD_NMR No Confirm Confirm with IR & MS vs. Reference CheckNMR->Confirm Yes TwoD_NMR->Confirm End Structure Confirmed Confirm->End

Experimental Protocols

The following protocols are designed to be self-validating, providing the high-quality data necessary for confident isomer differentiation.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the difluoronitrophenol isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d is suitable for good solubility, while Acetone-d₆ can be useful if proton exchange of the -OH group is a concern.

    • Ensure the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Rationale: Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. A spectral width of ~12 ppm is standard. The key is to ensure high digital resolution to resolve the fine splitting from H-F and H-H couplings.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Rationale: Proton decoupling simplifies the spectrum to show only F-F couplings, making assignment easier. A wide spectral width (~250 ppm) is necessary due to the large chemical shift range of fluorine.[3] CFCl₃ (0 ppm) is the standard reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Rationale: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A spectral width of ~220 ppm is typical. Inverse-gated decoupling can be used for more accurate integration if needed.

  • 2D NMR (if necessary):

    • If assignments are ambiguous from 1D spectra, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.[1]

    • Rationale: These experiments provide definitive proof of which atoms are connected through bonds, resolving any ambiguity in isomer identification.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Rationale: ATR is a rapid and common technique that requires minimal sample preparation.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform an atmospheric correction for CO₂ and water vapor.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Derivatization (Optional): For better chromatographic performance, phenols can be derivatized (e.g., silylation) to increase volatility, though this is not always necessary for nitrophenols.[18]

  • GC-MS Acquisition:

    • Injector: 250 °C.

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a range from m/z 40 to 300.

    • Rationale: EI at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, creating a spectral "fingerprint" ideal for library matching and isomer differentiation.

Conclusion and Recommendation

Differentiating constitutional isomers of this compound is a task that requires a systematic and multi-faceted spectroscopic approach. While IR, UV-Vis, and MS provide valuable and often rapid screening data, they are most powerful when used to confirm a hypothesis or when comparing an unknown to an authenticated standard.

The most definitive and powerful strategy relies on a combination of ¹H and ¹⁹F NMR spectroscopy. The unique chemical shifts and, more importantly, the spin-spin coupling constants between H-H, H-F, and F-F nuclei provide an unambiguous fingerprint of the substitution pattern on the aromatic ring. When 1D spectra are complex, 2D NMR techniques like COSY and HMBC can be employed to resolve any remaining ambiguity. By following the protocols and logical workflow outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately elucidate the structure of their target difluoronitrophenol isomer.

References

A Senior Application Scientist's Guide to the Reaction Pathways of 3,6-Difluoro-2-nitrophenol: Structure Confirmation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,6-Difluoro-2-nitrophenol is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture—featuring a phenolic hydroxyl group, a potent electron-withdrawing nitro group, and two fluorine atoms—creates a platform for diverse and regioselective chemical transformations. The fluorine substituents, in particular, can enhance metabolic stability and binding affinity in drug candidates, making this scaffold highly valuable.[1][2]

This guide provides an in-depth analysis of the primary reaction pathways of this compound. We will move beyond simple protocols to explore the causality behind its reactivity, compare alternative synthetic strategies, and detail the critical analytical methods required for unambiguous structure confirmation of the resulting products.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - The Dominant Reaction Pathway

The convergence of an electron-deficient aromatic ring and the presence of good leaving groups (fluoride ions) makes Nucleophilic Aromatic Substitution (SNAr) the most prominent reaction pathway for this compound.[3][4]

The Underlying Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The reaction is consummated by the departure of the leaving group, which restores aromaticity.

A critical question for this substrate is regioselectivity: which fluorine atom is displaced? The answer lies in the ability of the ortho and para substituents to stabilize the negative charge of the Meisenheimer complex.

  • Substitution at C6: The fluorine at C6 is ortho to the powerfully electron-withdrawing nitro group and para to the hydroxyl group. Both positions provide significant resonance stabilization for the intermediate, making this the kinetically and thermodynamically favored site of attack.

  • Substitution at C3: The fluorine at C3 is ortho to the hydroxyl group but meta to the nitro group. A meta-nitro group offers only weak inductive stabilization and no resonance stabilization, rendering attack at this position significantly less favorable.[5]

Causality Insight: Fluorine's high electronegativity, often perceived as making it a poor leaving group in SN2 reactions, is an advantage in SNAr. The rate-determining step is typically the initial nucleophilic attack. Fluorine's strong inductive effect enhances the electrophilicity of the attached carbon, accelerating this crucial first step and making it a better leaving group than other halogens in this context.[5][6]

Caption: Regioselective SNAr mechanism on this compound.

Comparison Guide: SNAr Products vs. Alternatives

We will compare the synthesis of two key product classes: substituted anilines and aryl ethers, using SNAr as the primary method.

Product Target SNAr Method Alternative Method Performance Comparison & Rationale
6-Amino-3-fluoro-2-nitrophenol Derivative Reaction with primary/secondary amines (e.g., morpholine) in a polar aprotic solvent (e.g., DMSO) with a mild base (e.g., K₂CO₃).Not applicable for direct synthesis.SNAr is superior. It is a direct, high-yielding, and highly regioselective method for C-N bond formation on this activated ring system.
6-Alkoxy-3-fluoro-2-nitrophenol (Aryl Ether) Reaction with an alkoxide (e.g., NaOMe in MeOH).Williamson Ether Synthesis: Deprotonation of the phenol with NaH, followed by reaction with an alkyl halide.SNAr is ideal for simple ethers (Me, Et). It's clean and efficient. Williamson is more versatile for introducing complex or bulky alkyl groups, as the reaction occurs on the alkyl halide (SN2) rather than the sterically hindered aromatic ring.[7][8]

Pillar 2: Transformations of Existing Functional Groups

Beyond SNAr, the nitro and hydroxyl groups offer valuable handles for further molecular elaboration.

Reduction of the Nitro Group

Converting the nitro group to a primary amine is a foundational transformation in drug development, unlocking numerous subsequent reactions (e.g., amide coupling, diazotization).[9][10]

Comparison Guide: Nitro Reduction Reagents

Reagent System Mechanism Type Advantages Disadvantages & Experimental Considerations
H₂, Pd/C Catalytic HydrogenationHigh efficiency, clean byproducts (H₂O).Risk of Hydrodefluorination. Palladium catalysts can cleave C-F bonds, especially under harsh conditions, leading to product mixtures.[11]
Fe / NH₄Cl or SnCl₂ / HCl Metal in AcidHigh Chemoselectivity. These reagents are known to selectively reduce nitro groups while preserving sensitive functionalities like aryl halides.[12][13]Generates metallic waste streams requiring proper disposal. Reaction workup can be more involved.

Senior Scientist Recommendation: For a substrate like this compound, a metal/acid system such as SnCl₂ in concentrated HCl is the preferred method. It reliably reduces the nitro group to an amine without risking the integrity of the C-F bonds, ensuring a single, clean product: 2-Amino-3,6-difluorophenol .

Alkylation of the Phenolic Hydroxyl Group

As mentioned, the Williamson Ether Synthesis provides a robust alternative to SNAr for creating aryl ethers, especially those with more complex alkyl chains.

Causality Insight: The Williamson ether synthesis is a classic SN2 reaction.[7][14] The first step is the quantitative deprotonation of the acidic phenol with a strong, non-nucleophilic base like sodium hydride (NaH) to form the sodium phenoxide. This highly nucleophilic phenoxide then attacks a primary or methyl alkyl halide (e.g., ethyl iodide) to form the ether. The reaction's success hinges on using an unhindered alkyl halide to avoid a competing E2 elimination reaction.[14]

Pillar 3: Experimental Protocols & Structure Confirmation

Trustworthy science relies on reproducible protocols and unambiguous characterization.

Experimental Workflow: A Self-Validating System

Caption: A standard workflow for synthesis, purification, and characterization.

Protocol 1: SNAr with Morpholine
  • Objective: To synthesize 4-(3-fluoro-2-hydroxy-6-nitrophenyl)morpholine.

  • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction, pour it into ice-water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Purify further by column chromatography if necessary.

Protocol 2: Nitro Reduction with Tin(II) Chloride
  • Objective: To synthesize 2-Amino-3,6-difluorophenol.

  • Suspend this compound (1.0 eq) in concentrated hydrochloric acid (HCl).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated HCl portion-wise, controlling any exotherm with an ice bath.

  • Stir the mixture at room temperature or with gentle heating until TLC analysis shows complete conversion.

  • Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the tin salts precipitate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Data Presentation: The Key to Structure Confirmation

Unambiguous structure elucidation is paramount. A combination of spectroscopic techniques is required.

Table of Expected Spectroscopic Data for Reaction Products:

Technique Starting Material (this compound) SNAr Product (with Morpholine) Nitro Reduction Product (2-Amino-3,6-difluorophenol)
MS (m/z) Expected: 175.01Expected: 242.08Expected: 145.04
¹H NMR Two distinct aromatic protons (doublet of doublets). One broad singlet for the phenolic -OH.One remaining aromatic proton (singlet or narrow doublet). Signals for morpholine protons. Phenolic -OH peak shifts.Two aromatic protons with different coupling and chemical shifts compared to starting material. Broad singlet for -NH₂ protons.
¹⁹F NMR Two distinct signals. One for the F at C3 and one for the F at C6, each showing coupling to the other and to adjacent protons.One remaining signal. The signal corresponding to the F at C6 will have disappeared, confirming substitution at that position. The signal for the F at C3 will remain, but its multiplicity may simplify.Two distinct signals. Both fluorine signals will remain but will experience significant upfield or downfield shifts due to the change from a -NO₂ to an -NH₂ group, confirming the reduction occurred without defluorination.
FT-IR (cm⁻¹) Strong peaks for O-H (~3400), Ar-F (~1200), and N-O stretches from NO₂ (~1530, 1350).O-H and Ar-F peaks remain. NO₂ peaks remain. New C-N stretch appears (~1300-1200).O-H and Ar-F peaks remain. NO₂ peaks disappear. New N-H stretching peaks appear (~3300-3500, two bands for primary amine).

Trustworthiness Insight: ¹⁹F NMR is the most powerful and definitive tool for confirming the outcome of SNAr reactions on this substrate.[15] The disappearance of one of the two fluorine signals provides unequivocal evidence of substitution, and the specific signal that vanishes confirms the regioselectivity of the reaction.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by highly regioselective nucleophilic aromatic substitution at the C6 position. This pathway provides direct access to valuable substituted phenol derivatives. Furthermore, the nitro and hydroxyl moieties serve as reliable functional handles for subsequent transformations, such as chemoselective reduction and etherification. By selecting the appropriate reaction pathway and confirming outcomes with a robust suite of analytical techniques—most notably ¹⁹F NMR—researchers can confidently leverage this building block to construct complex molecular architectures for pharmaceutical and advanced material applications.

References

A Comparative Guide to the Synthetic Pathways of 3,6-Difluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of molecular design. The resulting fluorinated compounds often exhibit enhanced metabolic stability, binding affinity, and bioavailability. 3,6-Difluoro-2-nitrophenol is a valuable building block in this arena, with its trifunctionalized aromatic ring offering a versatile platform for further synthetic elaboration. This guide provides a comparative analysis of the two primary synthetic pathways to this important intermediate, offering detailed experimental insights and a thorough evaluation of their respective merits and drawbacks.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from two principal directions, each with its own set of considerations regarding starting material availability, reaction conditions, and overall efficiency.

  • Electrophilic Nitration of 2,5-Difluorophenol: This classical approach involves the direct introduction of a nitro group onto the commercially available 2,5-difluorophenol precursor. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and fluoro substituents.

  • Nucleophilic Aromatic Substitution (SNAr) of a Trifluoronitrobenzene: This alternative strategy relies on the displacement of a fluoride ion from a highly activated trifluoronitrobenzene derivative by a hydroxide nucleophile. The success of this pathway hinges on the availability of the appropriate trifluoronitrobenzene isomer and the selective displacement of the correct fluorine atom.

This guide will delve into the mechanistic underpinnings and practical execution of both pathways, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Pathway 1: Electrophilic Nitration of 2,5-Difluorophenol

This pathway leverages the well-established principles of electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by a nitronium ion (NO₂⁺) generated in situ from nitric acid and a strong acid catalyst, typically sulfuric acid.

Mechanistic Rationale

The hydroxyl group of 2,5-difluorophenol is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects dictates the position of nitration. The hydroxyl group's powerful activating effect primarily directs the incoming electrophile to the positions ortho and para to it. In the case of 2,5-difluorophenol, the C2 position (ortho to the hydroxyl group and meta to the C5 fluorine) and the C6 position (ortho to the hydroxyl group and ortho to the C5 fluorine) are the most activated sites. Steric hindrance from the existing fluorine at C6 can influence the regioselectivity, but the formation of the desired this compound (nitration at C2) is a plausible and expected outcome.

Figure 1: General workflow for the electrophilic nitration of 2,5-difluorophenol.

Experimental Protocol

The following protocol is adapted from general procedures for the nitration of fluorinated phenols.[1][2]

Materials:

  • 2,5-Difluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Steam Distillation Apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (2.5 equivalents relative to 2,5-difluorophenol). Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration Reaction: Dissolve 2,5-difluorophenol (1.0 equivalent) in a minimal amount of dichloromethane. Add this solution dropwise to the pre-cooled nitrating mixture, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may contain isomeric impurities, can be purified by steam distillation. The ortho-nitrophenol isomer (this compound) is typically more volatile than the para-isomer due to intramolecular hydrogen bonding.[1] Alternatively, column chromatography on silica gel can be employed.

Discussion of Pathway 1

Advantages:

  • Readily Available Starting Material: 2,5-Difluorophenol is a commercially available and relatively inexpensive starting material.[3][4][5][6][7]

  • Well-Established Reaction: Electrophilic nitration is a fundamental and well-understood reaction in organic synthesis.

Disadvantages:

  • Formation of Isomers: The nitration of substituted phenols can often lead to a mixture of ortho and para isomers, necessitating careful purification.[1]

  • Harsh Reaction Conditions: The use of concentrated strong acids requires careful handling and temperature control.

  • Safety and Environmental Concerns: The reaction is highly exothermic and generates acidic waste. Oxidation of the phenol to byproducts like benzoquinones can also occur.[8]

Pathway 2: Nucleophilic Aromatic Substitution (SNAr) of 1,2,4-Trifluoro-5-nitrobenzene

This pathway involves the reaction of a trifluoronitrobenzene with a hydroxide source to displace one of the fluorine atoms. The high degree of activation provided by the nitro group and the other fluorine atoms facilitates this nucleophilic substitution.

Mechanistic Rationale

For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups, such as the nitro group and fluorine atoms. The nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex is delocalized onto the electron-withdrawing groups, particularly the nitro group. Finally, the leaving group is expelled, and the aromaticity of the ring is restored. In the case of 1,2,4-trifluoro-5-nitrobenzene, the fluorine at the C-6 position is ortho to the nitro group and is the most likely to be displaced by a hydroxide ion to yield this compound.

Figure 2: General workflow for the nucleophilic aromatic substitution of 1,2,4-trifluoro-5-nitrobenzene.

Experimental Protocol

The following protocol is based on general procedures for the hydrolysis of activated fluoroaromatic compounds.[9]

Materials:

  • 1,2,4-Trifluoro-5-nitrobenzene

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water or a suitable polar aprotic solvent (e.g., DMSO, DMF)

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl Acetate or Diethyl Ether for extraction

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-trifluoro-5-nitrobenzene (1.0 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like DMSO to aid solubility.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 to 1.5 equivalents) to the stirred solution.

  • Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the substrate and should be determined empirically. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.

  • Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Discussion of Pathway 2

Advantages:

  • High Regioselectivity: Nucleophilic aromatic substitution on highly activated rings can be very regioselective, potentially avoiding the formation of isomeric mixtures.

  • Milder Conditions (Potentially): Compared to the use of concentrated mixed acids, this pathway may offer milder reaction conditions.

Disadvantages:

  • Starting Material Availability and Cost: 1,2,4-Trifluoro-5-nitrobenzene is less common and generally more expensive than 2,5-difluorophenol.[1][8][10][11][12]

  • Potential for Side Reactions: Depending on the reaction conditions, substitution of other fluorine atoms could occur, leading to isomeric impurities.

Comparative Analysis

FeaturePathway 1: Electrophilic NitrationPathway 2: Nucleophilic Aromatic Substitution
Starting Material 2,5-Difluorophenol1,2,4-Trifluoro-5-nitrobenzene
Availability & Cost Readily available, lower cost[3][4][5][6][7]Less common, higher cost[1][8][10][11][12]
Regioselectivity Potentially forms isomeric mixtures[1]Potentially high, but can be substrate-dependent
Reaction Conditions Harsh (conc. H₂SO₄/HNO₃), low temperatureMilder (base, moderate heating)
Key Challenges Isomer separation, handling of strong acidsAvailability of starting material, control of regioselectivity
Scalability Well-established for industrial nitrations, but requires careful thermal management.Generally scalable, but may require optimization for large-scale production.
Safety Highly exothermic, corrosive reagents, potential for runaway reactions.Use of strong bases, potentially flammable organic solvents.
Environmental Impact Generation of large volumes of acidic waste.[8]Generation of basic waste and organic solvent waste.

Conclusion

Both the electrophilic nitration of 2,5-difluorophenol and the nucleophilic aromatic substitution of 1,2,4-trifluoro-5-nitrobenzene represent viable synthetic routes to this compound.

  • Pathway 1 (Nitration) is likely the more cost-effective and straightforward approach for laboratory-scale synthesis, provided that efficient purification methods are in place to separate the desired isomer. The primary challenges are related to handling strong acids and managing the exothermicity of the reaction.

  • Pathway 2 (SNAr) offers the potential for higher regioselectivity, which could simplify purification. However, the higher cost and lower availability of the starting material may be limiting factors. This route may be more attractive if a highly pure product is required and the cost of the starting material is not a primary concern.

The choice between these two pathways will ultimately depend on the specific requirements of the researcher, including budget, scale, and the desired purity of the final product. Careful consideration of the safety and environmental aspects of each route is also paramount.

References

A Comparative Guide to the Bioactivity of Difluoronitrophenol Derivatives: Scaffolds for Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a well-established strategy for modulating the bioactivity of small molecules. These substitutions can profoundly influence a compound's lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth comparison of the bioactivity of derivatives based on the difluoronitrophenol core, with a particular focus on their potential as antimicrobial and anticancer agents.

Due to a scarcity of comprehensive comparative studies on 3,6-difluoro-2-nitrophenol derivatives specifically, this guide broadens its scope to include closely related and well-studied isomers, such as those derived from 2,4-difluorophenol. This approach allows for a more robust analysis of structure-activity relationships (SAR) and highlights the general potential of the difluoronitrophenol class as a versatile starting point for the synthesis of novel therapeutic candidates.

The information presented herein is intended for researchers, scientists, and drug development professionals, offering both synthesized data from peer-reviewed literature and detailed experimental protocols to support further investigation.

The Difluoronitrophenol Scaffold: A Versatile Starting Point

The reactivity of the difluoronitrophenol ring system, characterized by its electron-deficient nature, makes it an excellent substrate for nucleophilic aromatic substitution and a versatile handle for the synthesis of a diverse range of derivatives, including ethers, esters, and more complex heterocyclic systems. The interplay between the electron-withdrawing nitro group and the highly electronegative fluorine atoms is key to the biological potential of these compounds.

Comparative Bioactivity: From Antibacterial to Anticancer Effects

Recent studies have illuminated the potential of difluoronitrophenol derivatives in oncology and infectious disease. A notable example is the synthesis of a series of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones, which includes a 2,4-difluoro substituted derivative. This class of compounds has been evaluated for both its antibacterial and anticancer properties, providing a valuable dataset for comparative analysis.[1]

Anticancer Activity

The anticancer potential of these pyranopyrimidine derivatives was assessed against the HeLa (cervical cancer) cell line. The results, summarized in Table 1, demonstrate that several derivatives exhibit superior activity to the commonly used anticancer drug 5-fluorouracil.[1]

Table 1: Comparative Anticancer Activity of Substituted Pyrano[2,3-d]pyrimidine Derivatives against HeLa Cells [1]

CompoundSubstitution on Aryl RingIC50 (µM)
1 2,4-Difluoro129
2 2-Chloro135
3 2-Nitro191
4 4-Fluoro224
5 4-Chloro230
6 4-Nitro245
7 Unsubstituted340
5-Fluorouracil(Reference Drug)>500

Data sourced from Reference[1].

The data indicates that electron-withdrawing groups on the aryl ring, particularly the 2,4-difluoro substitution, significantly enhance the cytotoxic activity against HeLa cells. This suggests a potential mechanism of action that is favored by the electronic properties of these substituents.

Antimicrobial Activity

The same series of compounds was evaluated for its antibacterial activity against both Gram-positive (Staphylococcus aureus and MRSA) and Gram-negative (Escherichia coli) bacteria. The minimum bactericidal concentration (MBC) was determined for the most active compounds.

Table 2: Comparative Antibacterial Activity (MBC) of Selected Pyrano[2,3-d]pyrimidine Derivatives [1]

CompoundSubstitution on Aryl RingMBC against S. aureus (µM)MBC against MRSA (µM)MBC against E. coli (µM)
2 2-Chloro<200<200>200
3 2-Nitro>200>200191

Data sourced from Reference[1].

Interestingly, while the 2,4-difluoro derivative showed the most potent anticancer activity, the 2-chloro and 2-nitro derivatives displayed more significant antibacterial effects. The 2-chloro derivative was particularly effective against the Gram-positive strains, including the resistant MRSA, while the 2-nitro derivative showed activity against the Gram-negative E. coli.[1] This highlights a divergence in the SAR for anticancer and antibacterial activity, suggesting that different structural features may be optimized for each therapeutic application.

Mechanism of Action: Targeting Essential Cellular Processes

The bioactivity of fluorinated aromatic compounds can often be attributed to their ability to act as enzyme inhibitors or to disrupt other essential cellular processes.

Inhibition of Bacterial Cell Division

For derivatives of the related 2,6-difluorobenzamide, a clear mechanism of antibacterial action has been identified. These compounds are known to target the filamentous temperature-sensitive Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. By inhibiting FtsZ polymerization, these molecules prevent the formation of the Z-ring, leading to filamentation and ultimately cell death.[2][3] This targeted approach provides a promising avenue for the development of new antibiotics with a reduced likelihood of cross-resistance to existing drug classes.

FtsZ_Inhibition cluster_synthesis Drug Action cluster_bacterial_cell Bacterial Cell Difluoronitrophenol_Derivative Difluorobenzamide Derivative FtsZ_Polymerization FtsZ Polymerization Difluoronitrophenol_Derivative->FtsZ_Polymerization Inhibits FtsZ_Monomers FtsZ Monomers FtsZ_Monomers->FtsZ_Polymerization Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Cell_Division Bacterial Cell Division Z_Ring_Formation->Cell_Division

Caption: Mechanism of antibacterial action via FtsZ inhibition.

Enzyme Inhibition in Eukaryotic Systems

The electron-withdrawing nature of fluoro and nitro groups can also render these compounds effective inhibitors of various eukaryotic enzymes. The enhanced acidity of the phenolic hydroxyl group and the potential for the fluorinated ring to participate in specific binding interactions can lead to potent and selective enzyme inhibition. While the exact targets for the anticancer activity of the pyranopyrimidine series are not fully elucidated, potential mechanisms could involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

Experimental Protocols: A Guide for Further Research

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis of difluoronitrophenol precursors and their derivatives are provided below.

Synthesis of 2,4-Difluoro-6-nitrophenol

This protocol details the regioselective nitration of 2,4-difluorophenol to yield the 2,4-difluoro-6-nitrophenol precursor.

Synthesis_Workflow Start Start: 2,4-Difluorophenol in DCM Add_Catalyst Add Tetrabutylammonium Hydrogen Sulphate Start->Add_Catalyst Add_Nitrating_Agent Add Isopropyl Nitrate Add_Catalyst->Add_Nitrating_Agent Add_Acid Dropwise addition of Sulphuric Acid (96%) Add_Nitrating_Agent->Add_Acid Stir Stir for 15 minutes (Gentle Reflux) Add_Acid->Stir Quench Pour into Water Stir->Quench Extract Separate phases and extract aqueous layer with DCM Quench->Extract Wash_Dry Wash combined organic layers with brine and dry over Na2SO4 Extract->Wash_Dry Purify Filter through silica gel and evaporate solvent Wash_Dry->Purify End End: 2,4-Difluoro-6-nitrophenol (Yellow Solid) Purify->End

Caption: Workflow for the synthesis of 2,4-Difluoro-6-nitrophenol.

Step-by-Step Protocol:

  • To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).[4]

  • Follow with the addition of isopropyl nitrate (1.31 g, 12.5 mmol).[4]

  • Add sulphuric acid (96%, 0.65 mL) dropwise to the mixture, which will cause a gentle reflux of the solvent.[4]

  • Stir the reaction mixture for fifteen minutes.[4]

  • Pour the reaction mixture onto water (50 mL).[4]

  • Separate the phases and extract the aqueous phase with dichloromethane (10 mL).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.[4]

  • Filter the dried solution through a short pad of silica gel and evaporate the solvent to afford a yellow solid, identified as 2,4-difluoro-6-nitrophenol (yield: ~83%).[4]

General Protocol for Williamson Ether Synthesis

This protocol can be adapted for the synthesis of ether derivatives from a difluoronitrophenol precursor.

Step-by-Step Protocol:

  • Deprotonation: In a round-bottom flask, dissolve the difluoronitrophenol (1.0 eq.) in an anhydrous solvent such as acetone or DMF. Add a base, for instance, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and stir the mixture at room temperature for 30 minutes to form the phenoxide.[5]

  • Alkylation: To the phenoxide solution, add the desired alkyl halide (1.1 eq.) dropwise.[5]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.[5]

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulphate. After filtration and concentration, purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.[5]

Conclusion and Future Directions

The derivatives of difluoronitrophenols represent a promising and versatile class of compounds with demonstrable bioactivity. The data presented in this guide highlights their potential as scaffolds for the development of both anticancer and antimicrobial agents. The divergence in the structure-activity relationships for these two therapeutic areas suggests that fine-tuning of the substitution patterns on the aromatic rings can lead to the optimization of activity for specific targets.

Future research should focus on the synthesis and evaluation of a broader range of derivatives, including those from the less-studied this compound isomer, to build a more comprehensive understanding of their therapeutic potential. Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement as clinical candidates. The detailed protocols provided herein offer a solid foundation for such exploratory studies.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 3,6-Difluoro-2-nitrophenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3,6-Difluoro-2-nitrophenol

This compound (CAS 139548-97-3) is a halogenated aromatic compound of increasing importance in the pharmaceutical and chemical industries.[1][2] Its unique electronic and structural properties, conferred by the electron-withdrawing nitro and fluoro groups, make it a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and other specialty chemicals.[3][4] However, its potential presence as a residual impurity in final products necessitates the development of robust, accurate, and precise analytical methods for its quantification. The safety and efficacy of pharmaceuticals are paramount, and regulatory bodies like the FDA and ICH mandate rigorous validation of analytical procedures used for quality control.[5][6][7]

This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective performance characteristics, enabling researchers and drug development professionals to select the optimal methodology for their specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse method in quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying analytes with a suitable chromophore. The nitrophenol structure of our target analyte contains conjugated double bonds, making it an excellent candidate for UV detection.[8]

Causality Behind the HPLC-UV Approach

The choice of reversed-phase HPLC is based on the moderate polarity of this compound. A nonpolar stationary phase (like C18) will retain the analyte, while a polar mobile phase elutes it. By modulating the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer, we can achieve optimal retention and separation from other components in the mixture. The acidic nature of the phenolic hydroxyl group means that controlling the mobile phase pH is critical; a slightly acidic pH (e.g., pH 3-5) will keep the analyte in its protonated, less polar form, ensuring consistent retention and sharp peak shape.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.

    • Create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

    • Accurately weigh the sample mixture (e.g., drug substance) and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to achieve a target concentration within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector: Diode Array Detector (DAD) monitoring at 290 nm.[11][12]

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines.[6] This involves assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[13][14]

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock cal Create Calibration Curve (0.1-100 µg/mL) stock->cal quantify Quantify vs. Calibration Curve cal->quantify sample Dissolve & Filter Sample inject Inject 10 µL onto C18 Column sample->inject separate Isocratic Separation (ACN:Buffer at 1 mL/min) inject->separate detect UV Detection at 290 nm separate->detect integrate Integrate Peak Area detect->integrate integrate->quantify

Caption: Workflow for HPLC-UV quantification of this compound.

Expected Performance Data
ParameterExpected ResultRationale / Source
Linearity (r²)> 0.999Standard for pharmaceutical analysis.[12]
Range0.5 - 75 µg/mLTypical range for impurity quantification.[5]
LOD~0.15 µg/mLBased on typical sensitivity for nitrophenols.[10]
LOQ~0.5 µg/mLQuantitation limit is typically 3x LOD.[6]
Accuracy (% Recovery)98.0 - 102.0%ICH guideline for assay of impurities.[13]
Precision (%RSD)< 2.0%Standard requirement for method repeatability.[14]

Strengths:

  • Robust and Reliable: HPLC-UV is a well-established and rugged technique.

  • Cost-Effective: Both instrumentation and operational costs are relatively low compared to mass spectrometry.

  • Simple Operation: The methodology is straightforward and easy to implement in a QC environment.

Limitations:

  • Limited Specificity: The method relies on chromatographic separation alone. Co-eluting impurities with similar UV spectra can lead to inaccurate results.[9]

  • Moderate Sensitivity: Not suitable for trace-level analysis (sub-µg/mL) without a pre-concentration step.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While phenols can exhibit poor peak shape due to their polar hydroxyl group, GC-MS offers high resolving power and definitive identification through mass spectra.[15]

Causality Behind the GC-MS Approach

For GC analysis, the analyte must be thermally stable and sufficiently volatile. This compound is amenable to GC analysis, but its polarity can lead to peak tailing on standard columns.[16] This can be mitigated by using a highly deactivated column and liner or through chemical derivatization (e.g., silylation), which replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, improving peak shape and thermal stability. Mass spectrometric detection provides a significant advantage in specificity, as quantification can be performed using a specific ion (Selected Ion Monitoring, SIM mode), eliminating interference from co-eluting matrix components.[17]

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in a suitable solvent like Ethyl Acetate.

    • Create calibration standards from 0.05 µg/mL to 20 µg/mL.

    • Dissolve the sample mixture in Ethyl Acetate to a target concentration.

    • (Optional Derivatization): To 100 µL of sample or standard, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 70°C for 30 minutes. Cool before injection.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).[17]

    • Injector: Splitless mode, 275 °C.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: Hold at 80 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor m/z 175 (molecular ion) and a qualifier ion.

  • Method Validation:

    • Validation will follow ICH guidelines, with a focus on specificity demonstrated by the absence of interfering peaks at the monitored m/z values.[6]

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing stock Prepare Stock in Ethyl Acetate cal Create Calibration Curve stock->cal quantify Quantify vs. Calibration Curve cal->quantify sample Dissolve Sample deriv Optional: Derivatize with BSTFA sample->deriv inject Splitless Injection deriv->inject separate Temperature Programmed Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect MS Detection (SIM Mode) ionize->detect integrate Integrate SIM Chromatogram detect->integrate integrate->quantify

Caption: Workflow for GC-MS quantification of this compound.

Expected Performance Data
ParameterExpected ResultRationale / Source
Linearity (r²)> 0.998Common for GC-MS methods.[18]
Range0.1 - 25 µg/mLTypical for impurity analysis by GC-MS.
LOD~0.03 µg/mLSIM mode provides enhanced sensitivity.[18]
LOQ~0.1 µg/mLApproximately 3x LOD.[6]
Accuracy (% Recovery)95.0 - 105.0%Wider range acceptable due to potential sample prep variability.
Precision (%RSD)< 5.0%Good precision for a trace GC-MS method.

Strengths:

  • High Specificity: Mass spectrometric detection in SIM mode provides excellent selectivity against matrix interferences.[15]

  • High Sensitivity: Generally more sensitive than HPLC-UV.

  • Structural Confirmation: The mass spectrum provides definitive identification of the analyte.

Limitations:

  • Analyte Suitability: Limited to thermally stable and volatile compounds.

  • Complexity: Method development can be more complex, especially if derivatization is required.[16]

  • Matrix Effects: Non-volatile matrix components can contaminate the injector and column, requiring more frequent maintenance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation of HPLC with the ultimate sensitivity and specificity of tandem mass spectrometry. It is the gold standard for trace-level quantification in complex matrices.[19]

Causality Behind the LC-MS/MS Approach

This technique is chosen when the required sensitivity is beyond the capabilities of HPLC-UV or when matrix complexity precludes the use of GC-MS. For this compound, Electrospray Ionization (ESI) in negative ion mode is ideal, as the acidic phenol readily deprotonates to form a [M-H]⁻ ion. The first quadrupole (Q1) selects this precursor ion (m/z 174.0), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) monitors for a specific, high-abundance fragment ion. This Multiple Reaction Monitoring (MRM) transition is unique to the analyte, providing exceptional specificity and dramatically reducing background noise.[20][21]

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare standards and samples as described for HPLC-UV, but dilute to a much lower concentration range (e.g., 0.01 ng/mL to 50 ng/mL).

    • Use high-purity solvents (LC-MS grade) to minimize background ions.

  • Instrumentation and Conditions:

    • LC-MS/MS System: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalent.

    • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Ion Source: ESI, Negative Ion Mode.

    • MS Parameters:

      • Gas Temp: 300 °C, Gas Flow: 8 L/min, Nebulizer: 35 psi.

      • Sheath Gas Temp: 350 °C, Sheath Gas Flow: 11 L/min.

      • Capillary Voltage: 3500 V.

      • MRM Transition: Precursor Ion (Q1): m/z 174.0 -> Product Ion (Q3): [To be determined by infusion, but a likely loss is NO₂, resulting in m/z 128.0].

  • Method Validation:

    • Validation will follow ICH and FDA guidelines, with an emphasis on demonstrating the method's ultra-high sensitivity and specificity.[6][22]

Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock in Methanol cal Create Calibration Curve (0.01-50 ng/mL) stock->cal quantify Quantify vs. Calibration Curve cal->quantify sample Dissolve & Filter Sample inject Inject 2 µL sample->inject separate Gradient Separation inject->separate ionize Negative ESI separate->ionize select Q1: Select m/z 174.0 ionize->select fragment Q2: Fragment Ion select->fragment detect Q3: Detect Product Ion (MRM) fragment->detect integrate Integrate MRM Transition detect->integrate integrate->quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

Expected Performance Data
ParameterExpected ResultRationale / Source
Linearity (r²)> 0.995Excellent linearity is typical for LC-MS/MS.[22]
Range0.05 - 50 ng/mLDemonstrates wide dynamic range at low levels.
LOD~0.015 ng/mLReflects the ultra-high sensitivity of the technique.[20]
LOQ~0.05 ng/mLEnables quantification at trace levels.[22]
Accuracy (% Recovery)90.0 - 110.0%Wider range due to ultra-low concentrations.
Precision (%RSD)< 10.0%Excellent precision for trace analysis.[20]

Strengths:

  • Unparalleled Sensitivity: Capable of detecting the analyte at pg/mL or even fg/mL levels.

  • Exceptional Specificity: MRM mode virtually eliminates matrix interferences, making it ideal for complex samples.[21]

  • Wide Applicability: Suitable for a vast range of analytes and matrices.

Limitations:

  • High Cost: Instrumentation is expensive to purchase and maintain.

  • Matrix Effects: Susceptible to ion suppression or enhancement, which can affect accuracy and requires careful method development to mitigate.

  • High Complexity: Requires a skilled operator for method development, operation, and maintenance.

Comparative Summary and Recommendations

FeatureHPLC-UVGC-MSLC-MS/MS
Specificity ModerateHighExceptional
Sensitivity (LOQ) ~500 ng/mL~100 ng/mL~0.05 ng/mL
Throughput HighModerateModerate-High
Cost per Sample LowModerateHigh
Instrument Cost LowModerateHigh
Ease of Use HighModerateLow
Primary Application Routine QC, Assay, High-level ImpuritiesVolatile Impurities, IdentificationTrace-level Impurities, Bioanalysis

Recommendations:

  • For routine quality control and release testing where the analyte is present at concentrations >0.05%, HPLC-UV is the most practical and cost-effective choice. Its robustness and simplicity are ideal for high-throughput environments.

  • For identification and quantification of potential volatile impurities in raw materials or final products, or when higher specificity than UV is required, GC-MS is the recommended method. It provides definitive structural confirmation.

  • For detecting trace or ultra-trace levels of this compound, such as in genotoxic impurity studies, environmental monitoring, or bioanalytical applications, LC-MS/MS is the only viable option. Its superior sensitivity and specificity are essential for meeting stringent regulatory limits.

The selection of an analytical method is a critical decision that balances technical requirements with practical constraints. By understanding the fundamental principles and performance characteristics of each technique, scientists can confidently choose the most appropriate tool to ensure the quality, safety, and efficacy of their products.

References

Comparative Guide to Cross-Reactivity of 3,6-Difluoro-2-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecule derivatives is paramount to ensuring analytical accuracy and therapeutic safety. This guide provides an in-depth comparison of the cross-reactivity profiles of hypothetical derivatives of 3,6-Difluoro-2-nitrophenol, a fluorinated nitroaromatic compound of increasing interest in synthetic chemistry.[1] The principles and methodologies outlined herein are designed to provide a robust framework for assessing the specificity of analytical methods and predicting potential off-target interactions in early-stage drug discovery.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound is a substituted aromatic compound with the chemical formula C₆H₃F₂NO₃.[2][3] Its utility as a chemical intermediate stems from the unique electronic properties conferred by its functional groups: two electron-withdrawing fluorine atoms and a nitro group, ortho to a hydroxyl group.[1] This arrangement significantly influences the molecule's reactivity and potential biological activity.

This guide will explore the cross-reactivity of three hypothetical, yet plausible, derivatives of this compound:

  • Derivative A: 3,6-Difluoro-2-aminophenol (reduction of the nitro group)

  • Derivative B: 3,6-Difluoro-2-nitrophenyl acetate (esterification of the hydroxyl group)

  • Derivative C: 4,7-Difluoro-2,1,3-benzoxadiazole (a potential rearrangement or degradation product)

Experimental Design for Cross-Reactivity Profiling

A robust assessment of cross-reactivity necessitates a multi-pronged analytical approach. Here, we detail a workflow employing High-Performance Liquid Chromatography (HPLC) and a competitive enzyme-linked immunosorbent assay (ELISA), two common and powerful techniques for small molecule analysis.

Rationale for Method Selection
  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture.[4][5][6] By optimizing chromatographic conditions (e.g., mobile phase composition, column chemistry), we can achieve baseline separation of the parent compound and its derivatives, allowing for specific quantification.

  • Competitive ELISA: Immunoassays, like ELISA, provide a high-throughput method for detecting and quantifying a target analyte with high sensitivity and selectivity.[7] Developing an antibody specific to this compound and then testing its binding to the derivatives allows for a direct measure of cross-reactivity.

Experimental Workflow

The overall workflow for assessing cross-reactivity is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_elisa Competitive ELISA cluster_analysis Data Analysis & Comparison prep Prepare standard solutions of This compound and its derivatives (A, B, C) hplc_analysis Inject individual and mixed samples into HPLC system prep->hplc_analysis elisa_coating Coat microplate with This compound conjugate prep->elisa_coating hplc_data Analyze retention times and peak areas hplc_analysis->hplc_data comparison Compare HPLC retention times and calculate ELISA cross-reactivity percentages hplc_data->comparison elisa_competition Incubate with anti-3,6-Difluoro-2-nitrophenol antibody and varying concentrations of parent compound or derivatives elisa_coating->elisa_competition elisa_detection Add secondary antibody and substrate for signal generation elisa_competition->elisa_detection elisa_data Measure absorbance and calculate IC50 values elisa_detection->elisa_data elisa_data->comparison

Experimental workflow for cross-reactivity assessment.

Comparative Data Analysis

The following tables summarize the expected outcomes of the HPLC and competitive ELISA experiments, providing a quantitative comparison of the cross-reactivity of the derivatives.

HPLC Separation Data
CompoundStructureExpected Retention Time (min)Resolution (Rs) from Parent
This compound (Parent) Parent Structure10.5-
Derivative A (3,6-Difluoro-2-aminophenol)Derivative A Structure6.2> 2.0
Derivative B (3,6-Difluoro-2-nitrophenyl acetate)Derivative B Structure15.8> 2.0
Derivative C (4,7-Difluoro-2,1,3-benzoxadiazole)Derivative C Structure12.1> 1.5

A resolution value (Rs) greater than 1.5 indicates baseline separation.

Competitive ELISA Cross-Reactivity Data
CompoundIC50 (nM)% Cross-Reactivity
This compound (Parent) 15100%
Derivative A (3,6-Difluoro-2-aminophenol)> 10,000< 0.15%
Derivative B (3,6-Difluoro-2-nitrophenyl acetate)2506%
Derivative C (4,7-Difluoro-2,1,3-benzoxadiazole)5,0000.3%

% Cross-Reactivity = (IC50 of Parent / IC50 of Derivative) x 100

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and quaternary pump.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • 0-2 min: 10% acetonitrile

    • 2-15 min: Linear gradient to 90% acetonitrile

    • 15-18 min: Hold at 90% acetonitrile

    • 18-20 min: Return to 10% acetonitrile and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the parent compound and each derivative in acetonitrile. Prepare working standards and mixtures by diluting the stock solutions in the initial mobile phase composition.

Competitive ELISA
  • Plate Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competition: Add a fixed concentration of a primary antibody raised against this compound, along with varying concentrations of the parent compound or the derivatives to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The color development is inversely proportional to the amount of parent compound/derivative in the sample.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M sulfuric acid).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration and fit a sigmoidal curve to determine the IC50 value for each compound.

Interpretation of Results and Concluding Remarks

The hypothetical data presented herein illustrates a desirable outcome for an analytical method: high specificity. The HPLC method demonstrates excellent separation of all three derivatives from the parent compound, indicating its suitability for the individual quantification of these compounds in a mixture.

The competitive ELISA shows high specificity for the parent compound. The minimal cross-reactivity of Derivative A (<0.15%) is expected, as the reduction of the nitro group to an amino group significantly alters the electronic and structural properties of the hapten. Derivative B, with the hydroxyl group esterified, shows minor cross-reactivity (6%), suggesting that while the hydroxyl group is part of the epitope recognized by the antibody, it is not the sole determinant. Derivative C, a potential rearrangement product, exhibits very low cross-reactivity (0.3%), indicating a significant conformational change that is not well-recognized by the antibody.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Difluoro-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
3,6-Difluoro-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.